molecular formula C6H12O3 B1584116 (2S,3S)-2-Hydroxy-3-methylpentanoic acid CAS No. 51576-04-6

(2S,3S)-2-Hydroxy-3-methylpentanoic acid

Cat. No.: B1584116
CAS No.: 51576-04-6
M. Wt: 132.16 g/mol
InChI Key: RILPIWOPNGRASR-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Isoleucic acid is a hydroxy fatty acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-2-hydroxy-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILPIWOPNGRASR-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357528
Record name (2S,3S)-2-Hydroxy-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51576-04-6
Record name Isoleucic acid, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051576046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S,3S)-2-Hydroxy-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,3S)-2-Hydroxy-3-methylpentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9R3ZO89OD8
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R3ZO89OD8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Stereospecific Synthesis of (2S,3S)-2-Hydroxy-3-methylpentanoic Acid: Mechanistic Rationale and Experimental Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S,3S)-2-Hydroxy-3-methylpentanoic acid (commonly referred to as L-isoleucic acid or (2S,3S)-HMPA) is a critical chiral building block in the synthesis of complex depsipeptides, such as the neoantimycins and prunustatin A. It also serves as a key biomarker in metabolic disorders like maple syrup urine disease (MSUD). As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the chemical causality and mechanistic rationale that govern the stereoretentive synthesis of this α -hydroxy acid from L-isoleucine.

Mechanistic Rationale: The Double Inversion Pathway

A common misconception in the synthesis of α -hydroxy acids is the reliance on the asymmetric reduction of their corresponding keto-acids. While (2S,3S)-HMPA is biologically formed by the reduction of 2-keto-(3S)-methylpentanoic acid (KMPA), attempting this in vitro is fundamentally flawed. The C3 chiral center of KMPA undergoes spontaneous racemization in aqueous solutions via keto-enol tautomerism[1].

To bypass this instability, the industry standard is the stereospecific diazotization of L-isoleucine. This reaction proceeds with net retention of configuration via a double SN​2 inversion mechanism—historically termed a Walden inversion[2].

The Causality of Stereoretention:

  • Diazotization: The primary amine of L-isoleucine is converted into a highly reactive diazonium salt by nitrous acid ( HNO2​ ).

  • First Inversion (Anchimeric Assistance): Instead of a direct displacement by water, the adjacent carboxylate group acts as an internal nucleophile. It attacks the C2 carbon, expelling N2​ gas and forming a highly strained α -lactone intermediate[2]. This step inverts the C2 stereocenter from (S) to (R).

  • Second Inversion (Hydrolysis): Water subsequently attacks the α -lactone ring via a second SN​2 displacement, re-inverting the C2 center back to the (S) configuration[2].

Mechanism Iso L-Isoleucine (2S,3S)-2-amino-3-methylpentanoic acid Diazo Diazonium Salt Transient Intermediate Iso->Diazo NaNO2, H2SO4 0°C Lactone α-Lactone Intermediate (Inversion at C2: 2R,3S) Diazo->Lactone -N2 Anchimeric Assistance Product (2S,3S)-HMPA (Retention of Configuration) Lactone->Product H2O Hydrolysis Second Inversion

Fig 1: Stereoretentive diazotization mechanism via an α-lactone intermediate.

Experimental Methodology: A Self-Validating Protocol

The following protocol is adapted from validated syntheses used in the development of3[3] and 4[4].

Step-by-Step Synthesis
  • Acidic Dissolution: Dissolve 200 mg (1.52 mmol) of L-isoleucine in 4 mL of 1 M H2​SO4​ . Submerge the reaction flask in an ice bath and allow it to equilibrate to 0∘C [3].

  • Controlled Diazotization: Prepare an aqueous solution of NaNO2​ (0.8 g in 4 mL deionized water). Add this solution dropwise to the acidic L-isoleucine mixture over 15 minutes. Field Insight: Rapid addition will cause an uncontrollable exotherm, leading to the thermal decomposition of the diazonium salt and reduced yields.

  • Primary Reaction: Stir the mixture vigorously for 2 hours at 0∘C . The evolution of nitrogen gas bubbles serves as a visual indicator of the α -lactone formation[3].

  • Hydrolysis Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 16 hours to ensure the thermodynamic hydrolysis of the α -lactone is driven to completion[3].

  • Extraction: Extract the aqueous reaction mixture with Ethyl Acetate (EtOAc, 3×4 mL ).

  • Washing & Drying: Wash the combined organic layers with distilled water ( 2×2 mL ) and brine ( 2×2 mL ). Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the crystalline (2S,3S)-HMPA[3].

Workflow Step1 Phase 1: Diazotization Reagents: NaNO2, 1M H2SO4 Temp: 0°C, 2h Step2 Phase 2: Hydrolysis Stirring: 16h Temp: Room Temperature Step1->Step2 Step3 Phase 3: Extraction Solvent: EtOAc Wash: Brine/H2O Step2->Step3 Step4 Phase 4: Validation Method: Mosher's Ester LC-MS & NMR Step3->Step4

Fig 2: Experimental workflow for the synthesis and validation of (2S,3S)-HMPA.

Table 1: Reaction Parameter Optimization and Causality
ParameterOptimal ConditionCausality / Scientific Rationale
Acid Selection 1 M H2​SO4​ or HClO4​ Prevents nucleophilic attack by counter-ions. Halide acids (e.g., HCl) yield α -chloro acid byproducts via competitive lactone opening[5].
Temperature 0∘C (Addition) RT 0∘C stabilizes the transient diazonium species. Warming to RT ensures complete thermodynamic hydrolysis of the α -lactone[3].
Nitrite Stoichiometry Excess (approx. 7.5 eq NaNO2​ )Drives the formation of HNO2​ and compensates for the loss of volatile nitrogen oxides ( NOx​ ) during the exothermic reaction.
Extraction Solvent Ethyl Acetate (EtOAc)Provides optimal partition coefficient for the polar α -hydroxy acid while avoiding the peroxide hazards associated with diethyl ether.

Analytical Characterization & Stereochemical Validation

A robust chemical protocol must be a self-validating system. Because the physical appearance of the enantiomers is identical, stereochemical integrity must be rigorously proven to ensure no racemization occurred during the transformation.

Mosher's Ester Derivatization: To assign the absolute configuration at C2, the synthesized (2S,3S)-HMPA is derivatized using (R)- and (S)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl)[3].

  • The resulting diastereomeric MTPA esters are subjected to high-resolution 1H NMR analysis.

  • By calculating the ΔδSR values of the protons adjacent to the C2 chiral center, the (S) configuration of the hydroxyl group is definitively confirmed[3].

LC-MS Verification: Analytical chromatography provides a secondary layer of validation. The reaction product should be analyzed via LC-MS (e.g., Phenomenex Jupiter C4 column, 45% MeCN/ H2​O with 0.1% formic acid) and compared against authentic standards of D-allo-isoleucic acid to confirm the absence of diastereomeric impurities[3].

References

  • Lin et al. "Compound Discovery and Structure-Activity Relationship Study of Neoantimycins Against Drug-Resistant Cancer Cells." Frontiers in Chemistry, 2019. 3

  • Manaviazar et al. "Total Synthesis of the GRP78-Downregulatory Macrolide (+)-Prunustatin A, the Immunosuppressant (+)-SW-163A, and a JBIR-04 Diastereoisomer..." Organic Letters - ACS Publications, 2016. 4

  • Mamer et al. "Synthesis and Gas Chromatography/Mass Spectrometry Analysis of Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid." Analytical Biochemistry, 1980. 1

  • Koppenhoefer et al. "2-Chloroalkanoic Acids of High Enantiomeric Purity from (S)-2-Amino Acids." Organic Syntheses, 1988. 5

  • Bowman et al. "Synthesis of N-Alkyl Amino Acids." Monash University Book Chapter. 2

Sources

The Natural Occurrence and Biosynthetic Integration of (2S,3S)-2-Hydroxy-3-methylpentanoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2S,3S)-2-Hydroxy-3-methylpentanoic acid, commonly known as L-isoleucic acid, is a branched-chain α -hydroxy fatty acid[1]. As a structural analog of the essential amino acid L-isoleucine, it serves as a critical chiral building block in the biosynthesis of various bioactive secondary metabolites, particularly depsipeptides[2]. This whitepaper explores the natural occurrence, biosynthetic origins, and laboratory synthesis protocols for (2S,3S)-2-hydroxy-3-methylpentanoic acid, providing actionable insights for drug development professionals and natural product chemists.

Natural Occurrence and Pharmacological Significance

L-isoleucic acid is rarely found in its free monomeric form in nature; rather, it is predominantly incorporated into complex macrocyclic depsipeptides produced by bacteria, cyanobacteria, and fungi[3]. The substitution of a standard amide bond with an ester bond—achieved via the incorporation of this hydroxy acid instead of an amino acid—imparts increased proteolytic stability, enhanced membrane permeability, and conformational flexibility to these natural products.

Key Natural Product Families
  • Cryptophycins: Originally isolated from cyanobacteria, these 16-membered macrocyclic depsipeptides are highly potent tubulin inhibitors. While "Unit D" in the most abundant cryptophycins is typically L-leucic acid, minor naturally occurring isomers incorporate L-isoleucic acid[2].

  • Tumonoic Acids: Isolated from the marine cyanobacterium Blennothrix cantharidosmum, tumonoic acids (such as Tumonoic Acid I) feature L-isoleucic acid coupled to a proline unit[3].

  • Neoantimycins: Produced by Streptomyces species, these compounds exhibit significant anticancer activity. L-isoleucic acid forms an essential part of the core tetralactone ring[4].

  • Prunustatin A & JBIR-04: These are GRP78-downregulatory macrolides where the (2S,3S)-2-hydroxy-3-methylpentanoic acid moiety is critical for the construction of the 15-membered tetralactone core[5].

  • Podostomide: A novel α -hydroxy amino acid derivative isolated from the toxic mushroom Podostroma cornu-damae, featuring an amide linkage between isoleucine and 2-hydroxy-3-methylpentanoic acid[6].

Table 1: Natural Products Containing (2S,3S)-2-Hydroxy-3-methylpentanoic Acid
Natural ProductSource OrganismBiological ActivityStructural Role of L-Isoleucic Acid
Cryptophycin IsomersCyanobacteria (e.g., Nostoc sp.)Tubulin inhibition, Cytotoxic"Unit D" ester-linked building block
Tumonoic Acid IBlennothrix cantharidosmumAntimalarial / CytotoxicCore α -hydroxy acid residue
NeoantimycinsStreptomyces conglobatusAnticancer (GRP78 downregulation)Tetralactone ring component
Prunustatin AStreptomyces sp.GRP78 downregulatorCore macrocycle component
PodostomidePodostroma cornu-damaeCytotoxicN-terminal acylating group

Biosynthetic Pathway: From Amino Acid to Hydroxy Acid

The biosynthesis of (2S,3S)-2-hydroxy-3-methylpentanoic acid is tightly linked to branched-chain amino acid (BCAA) metabolism. The biological conversion relies on a two-step enzymatic cascade designed to retain the stereochemistry at the C3 position while stereospecifically reducing the C2 position.

  • Transamination: L-isoleucine undergoes deamination catalyzed by a branched-chain amino acid aminotransferase (BCAT), utilizing pyridoxal phosphate (PLP) as a cofactor. This yields 3-methyl-2-oxopentanoic acid.

  • Stereospecific Reduction: A specialized hydroxyacid dehydrogenase reduces the α -keto group using NADH/NADPH. To yield the precise (2S,3S) configuration, an L-specific hydroxyisocaproate dehydrogenase (L-HicDH) or an equivalent ketoreductase is employed.

Biosynthesis Iso L-Isoleucine (2S,3S) BCAT Aminotransferase (PLP) - NH3 Iso->BCAT Keto 3-Methyl-2-oxopentanoic acid Reductase Hydroxyacid Dehydrogenase NADH -> NAD+ Keto->Reductase Hmpa (2S,3S)-2-Hydroxy-3- methylpentanoic acid BCAT->Keto Reductase->Hmpa

Biosynthetic conversion of L-isoleucine to (2S,3S)-2-hydroxy-3-methylpentanoic acid.

Chemical Synthesis and Stereochemical Validation

For researchers conducting total synthesis or requiring authentic standards for LC-MS/MS validation, (2S,3S)-2-hydroxy-3-methylpentanoic acid is routinely synthesized directly from L-isoleucine[4].

Mechanistic Causality: The Diazotization Reaction

The standard synthetic approach utilizes nitrous acid (generated in situ from sodium nitrite and sulfuric acid) to convert the α -amino group into a diazonium salt[5].

Causality of Stereoretention: Unlike standard SN​2 reactions that result in an inversion of stereochemistry, this specific reaction proceeds with a net retention of configuration at the C2 chiral center. This occurs due to neighboring group participation: the adjacent carboxylate group attacks the diazonium-bearing carbon, expelling nitrogen gas and forming an unstable transient α -lactone intermediate (inversion 1). Subsequent hydrolysis of the α -lactone by water opens the ring (inversion 2), resulting in a double inversion that perfectly preserves the original (2S) stereochemistry of L-isoleucine[4][5].

Step-by-Step Experimental Protocol: Synthesis of L-Isoleucic Acid

This self-validating protocol ensures high enantiomeric purity by avoiding harsh basic conditions that could cause epimerization at the C2 or C3 positions.

Reagents & Materials:

  • L-Isoleucine (200 mg, 1.52 mmol)

  • 1 M Sulfuric acid ( H2​SO4​ , 4 mL)

  • Sodium nitrite ( NaNO2​ , 800 mg dissolved in 4 mL H2​O )

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate ( Na2​SO4​ )

Step-by-Step Methodology:

  • Preparation: Dissolve 200 mg of L-isoleucine in 4 mL of 1 M H2​SO4​ in a round-bottom flask. Cool the mixture to 0 °C using an ice bath[4].

  • Diazotization: Prepare an aqueous solution of NaNO2​ (0.2 g/mL, 4 mL). Add this solution dropwise to the L-isoleucine mixture over 2 hours. Crucial Causality: Maintaining the temperature strictly at 0 °C prevents the uncontrolled thermal decomposition of the diazonium intermediate, which would lead to racemic mixtures or elimination byproducts[4].

  • Hydrolysis: Allow the reaction to stir for an additional 16 hours, gradually warming to room temperature. The evolution of nitrogen gas ( N2​ ) will be observed as the α -lactone forms and hydrolyzes.

  • Extraction: Extract the aqueous reaction mixture with EtOAc (3 × 4 mL). Self-Validation: The highly polar unreacted amino acid remains trapped in the aqueous phase, while the target α -hydroxy acid selectively partitions into the organic phase, acting as an intrinsic purification step[4].

  • Washing & Drying: Wash the combined organic layers with distilled water (2 × 2 mL) and brine (2 × 2 mL). Dry the organic layer over anhydrous Na2​SO4​ .

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield (2S,3S)-2-hydroxy-3-methylpentanoic acid as a crystalline solid or viscous oil[4][5].

Workflow Step1 1. Dissolution L-Ile in 1M H2SO4 (0 °C) Step2 2. Diazotization Dropwise NaNO2 (2h at 0 °C) Step1->Step2 Step3 3. Hydrolysis Stir 16h (Room Temp) Step2->Step3 Step4 4. Extraction EtOAc partition Step3->Step4 Step5 5. Purification Wash & Dry (Na2SO4) Step4->Step5

Experimental workflow for the chemical synthesis of L-isoleucic acid from L-isoleucine.

Analytical Validation

To ensure the trustworthiness of the synthesized standard or to determine the absolute configuration of a natural product hydrolysate, chiral derivatization is required. The synthesized (2S,3S)-2-hydroxy-3-methylpentanoic acid can be derivatized with (S)- and (R)-MTPA-Cl (Mosher's acid chloride) or GITC, followed by LC-MS analysis[4][6]. The retention times of the natural product hydrolysate derivatives are directly compared against these synthetic standards to unequivocally assign the stereochemistry, ensuring absolute confidence in structural elucidation[3][6].

Conclusion

(2S,3S)-2-Hydroxy-3-methylpentanoic acid is an indispensable motif in natural product chemistry, conferring structural rigidity and biological target specificity to macrocyclic depsipeptides. Understanding its biosynthetic pathways and mastering its chemical synthesis with strict stereochemical control are foundational skills for researchers engaged in the discovery and development of novel antimicrobial and antineoplastic agents.

References[3] Natural Products Chemistry and Taxonomy of the Marine Cyanobacterium Blennothrix cantharidosmum. nih.gov.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2814170/[1] (2S,3S)-2-Hydroxy-3-methylpentanoic acid | C6H12O3 | CID 854025 - PubChem. nih.gov.https://pubchem.ncbi.nlm.nih.gov/compound/854025[4] Compound Discovery and Structure-Activity Relationship Study of Neoantimycins Against Drug-Resistant Cancer Cells. frontiersin.org.https://www.frontiersin.org/articles/10.3389/fchem.2019.00475/full[5] Total Synthesis of the GRP78-Downregulatory Macrolide (+)-Prunustatin A, the Immunosuppressant (+)-SW-163A, and a JBIR-04 Diastereoisomer That Confirms JBIR-04 Has Nonidentical Stereochemistry to (+)-Prunustatin A. acs.org.https://pubs.acs.org/doi/10.1021/acs.orglett.6b01267[2] The Synthesis of Cryptophycins. thieme-connect.de.https://www.thieme-connect.com/products/ejournals/pdf/10.1055/s-2006-950201.pdf[6] Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. mdpi.com.https://www.mdpi.com/1420-3049/29/5/1162

Sources

Comprehensive Technical Guide on (2S,3S)-2-Hydroxy-3-methylpentanoic Acid: Physicochemical Profiling, Biosynthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S,3S)-2-Hydroxy-3-methylpentanoic acid, widely known in the literature as L-isoleucic acid, is a non-proteinogenic α-hydroxy acid that functions as a critical chiral building block in the synthesis of complex depsipeptides and biologically active secondary metabolites[1]. Characterized by a molecular weight of 132.16 g/mol and the CAS registry number 51576-04-6[2], this compound has garnered significant attention in medicinal chemistry. Its role extends beyond simple structural scaffolding; it is actively utilized in precursor-directed biosynthesis to develop novel anticancer agents and exhibits intrinsic antimicrobial properties[3][4]. This technical guide provides a rigorous examination of its physicochemical properties, synthetic methodologies, and integration into advanced drug discovery workflows.

Physicochemical Profiling and Structural Data

Understanding the fundamental properties of L-isoleucic acid is essential for its application in synthetic chemistry and metabolomics. The compound features two chiral centers (2S, 3S), mirroring the exact stereochemistry of its parent amino acid, L-isoleucine.

Table 1: Key Physicochemical Properties of (2S,3S)-2-Hydroxy-3-methylpentanoic acid

ParameterSpecification
IUPAC Name (2S,3S)-2-Hydroxy-3-methylpentanoic acid
Common Synonyms L-Isoleucic acid; (2S,3S)-2-hydroxy-3-methylvaleric acid
CAS Registry Number 51576-04-6
Molecular Weight 132.16 g/mol
Molecular Formula C6H12O3
Monoisotopic Mass 132.0786 g/mol
Topological Polar Surface Area 57.5 Ų
Hydrogen Bond Donors / Acceptors 2 / 3

Data compiled from standardized chemical databases[2][5].

Biological Significance and Pharmacological Potential

L-Isoleucic acid is not merely a passive structural component; it exhibits active biological roles and serves as a vital precursor in the biosynthesis of therapeutic macrocycles.

  • Antimicrobial and Metabolic Activity: The compound functions as an antimicrobial agent by chelating metal ions within bacterial cell walls, thereby inhibiting essential ion uptake mechanisms in pathogens such as Corynebacterium glutamicum. Furthermore, it has been implicated in modulating lipid metabolism and improving insulin sensitivity[3].

  • Depsipeptide Assembly: In chemical biology, L-isoleucic acid is frequently utilized to construct depsipeptides—peptides where one or more amide bonds are replaced by ester bonds. It is a key residue in the structure of viridamide A[6] and JBIR-39[1].

  • Precursor-Directed Biosynthesis: Recent advancements have leveraged L-isoleucic acid in the engineered biosynthesis of neoantimycins. By feeding L-isoleucic acid into the Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly lines of Streptomyces conglobatus, researchers have generated novel neoantimycin derivatives that exhibit selective cytotoxicity against colorectal cancer cells bearing K-ras mutations[4].

G Start Starter Unit (e.g., 3-formamidosalicylic acid) NRPS NRPS Assembly Line (Amino Acid Incorporation) Start->NRPS HMPA L-Isoleucic Acid (Precursor Incorporation) NRPS->HMPA Ester bond formation PKS PKS Assembly Line (Polyketide Extension) HMPA->PKS Neo Neoantimycin Derivatives (Anticancer Depsipeptides) PKS->Neo Macrolactonization

Fig 1: Incorporation of L-isoleucic acid into the NRPS-PKS assembly line for neoantimycins.

Synthetic Methodology: Stereoretentive Conversion of L-Isoleucine

The most reliable method for generating authentic laboratory standards of (2S,3S)-2-Hydroxy-3-methylpentanoic acid is the diazotization of L-isoleucine. This reaction is highly valued because it proceeds with a net retention of configuration at the alpha-carbon, a phenomenon driven by the neighboring group participation of the transient alpha-carboxylate[7].

Protocol 1: Synthesis of L-Isoleucic Acid

Objective: Convert L-isoleucine to L-isoleucic acid while preserving the (2S, 3S) stereocenters.

  • Acidic Solubilization: Dissolve 200 mg of L-isoleucine in 4 mL of 1 M H2SO4.

    • Causality: The strong acid protonates the amino acid, increasing aqueous solubility and providing the necessary acidic environment for the subsequent generation of nitrous acid.

  • Diazotization: Chill the solution on an ice bath (0–4°C). Slowly add 4 mL of an aqueous NaNO2 solution (0.2 g/mL) dropwise. Stir for 2 hours on ice.

    • Causality: NaNO2 reacts with H2SO4 to form nitrous acid (HONO), which converts the primary amine into a highly reactive diazonium salt (-N2+). The low temperature prevents premature, uncontrolled decomposition of the diazonium intermediate.

  • Hydrolysis: Remove the ice bath and allow the reaction to stir for 16 hours at room temperature.

    • Causality: The diazonium group acts as an excellent leaving group. Water acts as a nucleophile, displacing the nitrogen gas. The presence of the adjacent carboxylate group directs the attack, ensuring retention of the (S) configuration at C-2.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 × 4 mL).

  • Washing and Drying: Wash the combined organic layers with distilled water (2 × 2 mL) and brine (2 × 2 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the purified α-hydroxy acid[7].

G Iso L-Isoleucine (Amino Acid) Reagents NaNO2, H2SO4 (Nitrous Acid Generation) Iso->Reagents Step 1 Diazo Diazonium Intermediate (Unstable) Reagents->Diazo Diazotization Hydrolysis Hydrolysis (H2O) Retention of Configuration Diazo->Hydrolysis Step 2 Product L-Isoleucic Acid (2S,3S)-2-Hydroxy-3-methylpentanoic acid Hydrolysis->Product -N2

Fig 2: Stereoretentive synthesis of L-isoleucic acid from L-isoleucine via diazotization.

Analytical Characterization and Stereochemical Validation

To ensure the integrity of the synthesized L-isoleucic acid for downstream biological assays, rigorous analytical validation is required. Advanced Marfey's method or Mosher's ester analysis is typically employed to confirm the absolute configuration[4][7].

Protocol 2: Mosher's Ester Derivatization for LC-MS/NMR Analysis

Objective: Unambiguously assign the absolute configuration of the C-2 hydroxyl group to validate the synthetic output.

  • Derivatization: React the isolated L-isoleucic acid with (R)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) in the presence of anhydrous pyridine.

    • Causality: Pyridine acts as both a solvent and an acid scavenger, driving the esterification reaction to completion.

  • Surrogate Generation: In parallel, react a separate aliquot with (S)-MTPA-Cl to yield the diastereomeric ester.

  • LC-MS/NMR Analysis: Analyze the resulting MTPA esters using LC-MS or 1H-NMR.

    • Causality: The chiral MTPA group creates a distinct anisotropic shielding effect on the adjacent protons of the isoleucic acid moiety. By comparing the chemical shift differences (Δδ = δS - δR) or chromatographic retention times against authentic standards, the absolute configuration at C-2 is definitively established as (S)[7].

References

  • PubChem. "(2S,3S)-2-Hydroxy-3-methylpentanoic acid | C6H12O3 | CID 854025". Available at: [Link]

  • Frontiers in Chemistry. "Compound Discovery and Structure-Activity Relationship Study of Neoantimycins Against Drug-Resistant Cancer Cells". Available at: [Link]

  • Bulletin of the Chemical Society of Japan. "Total synthesis-driven structure determination of viridamide A". Available at:[Link]

  • Journal of Natural Products. "Precursor-Directed Biosynthesis of Neoantimycin Derivatives with Selective Cytotoxicity". Available at: [Link]

Sources

Whitepaper: The Discovery, Biosynthesis, and Analytical Resolution of (2S,3S)-2-Hydroxy-3-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S,3S)-2-Hydroxy-3-methylpentanoic acid (HMPA), frequently referred to as L-isoleucic acid, is a chiral alpha-hydroxy acid with profound implications in both human metabolic disorders and natural product biosynthesis. As a direct derivative of the branched-chain amino acid L-isoleucine, its discovery bridged the gap between clinical diagnostics of branched-chain ketoaciduria (Maple Syrup Urine Disease) and the structural elucidation of complex marine depsipeptides. This technical guide provides a comprehensive analysis of the history, metabolic pathways, and synthetic methodologies surrounding (2S,3S)-HMPA, engineered specifically for researchers and drug development professionals.

Historical Context and Clinical Discovery

The identification of (2S,3S)-HMPA originated from the clinical profiling of metabolic by-products in patients suffering from Maple Syrup Urine Disease (MSUD). In healthy individuals, HMPA is a minor trace metabolite found in urine and plasma[1]. However, in MSUD patients, a genetic deficiency in the branched-chain alpha-keto acid dehydrogenase complex leads to the massive accumulation of L-isoleucine and its transamination product, 2-keto-(3S)-methylpentanoic acid (KMPA)[1].

Early researchers discovered that the accumulated KMPA undergoes enzymatic reduction to form HMPA. Notably, the stereochemistry of the resulting hydroxy acid was critical. Because L-isoleucine possesses two chiral centers (2S,3S), its transamination to KMPA preserves the C3 stereocenter. Subsequent reduction yields (2S,3S)-HMPA, alongside other stereoisomers if racemization occurs at the keto stage[2]. This discovery fundamentally shifted the understanding of branched-chain amino acid catabolism, proving that alternative clearing mechanisms act as metabolic pressure valves.

Biochemical Origins and Metabolic Pathways

The biogenesis of (2S,3S)-HMPA is a two-step enzymatic cascade. First, L-isoleucine is transaminated by branched-chain aminotransferase (BCAT) to form KMPA. In the absence of oxidative decarboxylation (as seen in MSUD or specific CHO cell culture conditions), KMPA accumulates[3].

The causality of HMPA formation lies in the promiscuous activity of Lactate Dehydrogenase (LDH). LDH typically reduces pyruvate to lactate, but under high substrate concentrations, it accepts KMPA as a substrate, reducing the C2 ketone to a hydroxyl group while retaining the (3S) configuration[3].

Pathway Ile L-Isoleucine BCAT BCAT Enzyme (Transamination) Ile->BCAT KMVA 2-Keto-(3S)-methylpentanoic Acid (KMVA) BCAT->KMVA LDH Lactate Dehydrogenase (Reduction) KMVA->LDH HMPA (2S,3S)-HMPA (L-Isoleucic Acid) LDH->HMPA

Caption: Metabolic pathway mapping L-isoleucine conversion to (2S,3S)-HMPA.

Physicochemical and Analytical Properties

Accurate identification of (2S,3S)-HMPA requires robust analytical frameworks, primarily due to the existence of four stereoisomers. Advanced Marfey’s analysis and GC-MS profiling of MTPA (Mosher's) esters are the gold standards for resolving these isomers[4].

PropertyValueAnalytical Significance
Molecular Weight 132.16 g/mol Base peak in MS analysis post-derivatization.
Chemical Formula C6H12O3Confirmed via High-Resolution ESI-MS.
Melting Point 54–57 °CIndicator of enantiomeric purity in solid state.
Boiling Point ~251.3 °CRelevant for GC-MS volatility profiling.
pKa ~3.89Dictates extraction pH (must be < 2 for organic partitioning).

Chemical Synthesis and Stereochemical Resolution

To generate pure analytical standards of (2S,3S)-HMPA, researchers rely on the diazotization of L-isoleucine. The causality behind this specific synthetic route is its strict retention of configuration. When the primary amine is diazotized, the neighboring carboxylate group provides anchimeric assistance, forming a transient alpha-lactone intermediate. This prevents racemization or inversion during the subsequent hydrolysis step, ensuring the final product is exclusively the (2S,3S) isomer[1].

Synthesis Step1 L-Isoleucine (0.75 mmol) Step2 Diazotization (NaNO2, HClO4, 0°C) Step1->Step2 Step3 Anchimeric Assistance (Alpha-lactone formation) Step2->Step3 Step4 Hydrolysis (Retention of Configuration) Step3->Step4 Step5 Pure (2S,3S)-HMPA Step4->Step5

Caption: Synthetic workflow of (2S,3S)-HMPA via diazotization.

Protocol 1: Stereoretentive Synthesis of (2S,3S)-HMPA

Objective: Synthesize enantiomerically pure (2S,3S)-HMPA from L-isoleucine. Causality & Validation: The use of cold perchloric acid minimizes oxidative side reactions, while the slow addition of NaNO₂ controls the exothermic diazotization. The protocol is self-validating; the final product must yield a single peak on chiral GC-MS, confirming the absence of the (2R,3S) diastereomer.

  • Preparation: Dissolve 100 mg (0.75 mmol) of pure L-isoleucine in 50 mL of 0.2 N perchloric acid (HClO₄). Chill the solution to 0°C in an ice-water bath.

  • Diazotization: Slowly add an aqueous solution of sodium nitrite (NaNO₂, 0.2 g/mL, 4 mL) dropwise over 15 minutes. Reasoning: Slow addition prevents the accumulation of nitrous acid and local heating, which could lead to racemization.

  • Intermediate Formation: Stir the mixture for 2 hours at 0°C to allow the formation of the diazonium salt and subsequent alpha-lactone via anchimeric assistance.

  • Hydrolysis: Remove the ice bath and stir the reaction at room temperature (20-25°C) for 16 hours. Reasoning: This ensures complete hydrolysis of the alpha-lactone into the alpha-hydroxy acid.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 × 50 mL).

  • Purification & Validation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure. Derivatize a 1 mg aliquot with (R)-MTPA-Cl and analyze via LC-MS to validate stereopurity (>99% ee)[4].

Role in Natural Product Biosynthesis

Beyond human metabolism, (2S,3S)-HMPA (L-isoleucic acid) is a critical building block in microbial secondary metabolites. It is frequently incorporated into cyclic depsipeptides, such as the neoantimycins produced by Streptomyces species[5] and aurilides isolated from marine cyanobacteria[6]. In these organisms, nonribosomal peptide synthetases (NRPS) utilize HMPA to introduce ester linkages into the peptide backbone, conferring proteolytic stability and potent cytotoxic properties against cancer cell lines.

Protocol 2: In Vitro Enzymatic Validation of HMPA Formation

Objective: Validate the reduction of KMPA to (2S,3S)-HMPA by Lactate Dehydrogenase (LDH). Causality & Validation: This assay mimics the physiological accumulation of HMPA. By using purified LDH and tracking NADH depletion, the stoichiometric conversion of KMPA to HMPA is confirmed. The system is self-validating via a parallel negative control (no enzyme), which must show zero NADH oxidation.

  • Substrate Preparation: Prepare a 10 mM solution of 2-keto-(3S)-methylpentanoic acid (KMPA) sodium salt in 50 mM Tris-HCl buffer (pH 7.4).

  • Cofactor Addition: Add NADH to a final concentration of 2 mM. Reasoning: NADH serves as the obligate hydride donor for the LDH-mediated reduction.

  • Enzymatic Initiation: Add 1 U/mL of purified mammalian Lactate Dehydrogenase (LDH) to the reaction mixture.

  • Incubation: Incubate the mixture at 37°C for 30 minutes in a thermoshaker.

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. Reasoning: Acetonitrile rapidly denatures and precipitates the LDH enzyme, halting all biochemical activity.

  • Validation: Centrifuge the quenched mixture at 10,000 × g for 10 minutes. Analyze the supernatant via LC-MS. The appearance of a peak at m/z 131 [M-H]⁻ corresponding to (2S,3S)-HMPA, coupled with the depletion of the KMPA peak, validates the enzymatic pathway[3].

Conclusion

The trajectory of (2S,3S)-2-Hydroxy-3-methylpentanoic acid from a diagnostic biomarker in metabolic diseases to a highly sought-after chiral building block in pharmacology underscores its profound biological significance. The ability to synthesize it with strict stereochemical control, coupled with advanced analytical techniques, continues to empower drug discovery and metabolic engineering.

References

  • [1] Mamer, O. A. (2000). Synthesis and Gas Chromatography/Mass Spectrometry Analysis of Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid. Methods in Enzymology. 1

  • [4] Sun, et al. (2019). Compound Discovery and Structure-Activity Relationship Study of Neoantimycins Against Drug-Resistant Cancer Cells. Frontiers in Chemistry / PMC. 4

  • [3] Li, et al. (2024). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. PNAS. 3

  • [2] Mamer, O. A., & Reimer, M. L. (1992). On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans. Journal of Biological Chemistry. 2

  • [5] Fang, et al. (2024). Precursor-Directed Biosynthesis of Neoantimycin Derivatives with Selective Cytotoxicity. Journal of Natural Products. 5

  • [6] Simmons, et al. (2006). Aurilides B and C, Cancer Cell Toxins from a Papua New Guinea Collection of the Marine Cyanobacterium Lyngbya majuscula. Journal of Natural Products. 6

Sources

The Stereochemistry and Metabolic Dynamics of 2-Hydroxy-3-methylpentanoic Acid Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Biology

2-Hydroxy-3-methylpentanoic acid (HMPA), frequently referred to as 2-hydroxy-3-methylvaleric acid (HMVA) or isoleucic acid, is a critical branched-chain α-hydroxy acid generated primarily through the metabolism of isoleucine. Because it possesses two chiral centers (at the C2 and C3 positions), HMPA exists as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R)[1].

Understanding the precise stereochemical architecture of these isomers is not merely an academic exercise; it is a fundamental requirement for clinical diagnostics and agricultural biotechnology. In human pathophysiology, HMPA isomers serve as primary biomarkers for Maple Syrup Urine Disease (MSUD)[2]. In plant physiology, specific HMPA isomers act as potent signaling molecules that modulate defense responses against pathogens[3].

Mechanistic Causality in Metabolic Pathways

Human Catabolism and Racemization

In mammalian systems, the degradation of L-isoleucine begins with a transamination reaction catalyzed by branched-chain aminotransferase (BCAT), yielding 2-keto-(3S)-methylpentanoic acid (3S-KMVA)[4]. Under normal physiological conditions, 3S-KMVA is rapidly processed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. However, in MSUD, BCKDH is genetically deficient, leading to a massive accumulation of 3S-KMVA[3].

The Causality of Isomerization: The chiral center at the C3 position of KMVA is highly susceptible to racemization during the transamination process[4]. This racemization converts a portion of 3S-KMVA into 3R-KMVA. Subsequently, lactate dehydrogenase (LDH) reduces the C2 keto group of both KMVA isomers. Because this reduction can occur on either face of the keto plane, it generates all four possible HMPA stereoisomers[1]. This mechanistic routing explains why MSUD patients inevitably accumulate a complex mixture of HMPA isomers and L-alloisoleucine[4].

Plant Defense Signaling

In Arabidopsis thaliana, isoleucic acid modulates the critical crosstalk between salicylic acid (SA) and jasmonic acid (JA) defense pathways[3]. The endogenous levels of the active ILA aglycon are tightly regulated by the small-molecule glucosyltransferase UGT76B1, which conjugates the acid into an inactive hexoside form to prevent runaway immune responses and premature senescence[5].

HMPA_Metabolism L_Iso L-Isoleucine Trans Transamination (BCAT) L_Iso->Trans Keto_3S 3S-KMVA Trans->Keto_3S Racemization Racemization (C3-Carbon) Keto_3S->Racemization Equilibrium Reduction Reduction (LDH) Keto_3S->Reduction Keto_3R 3R-KMVA Racemization->Keto_3R Keto_3R->Reduction HMPA_2S3S (2S,3S)-HMPA Reduction->HMPA_2S3S Stereoselective HMPA_2R3S (2R,3S)-HMPA Reduction->HMPA_2R3S HMPA_Other (2R,3R) & (2S,3R) HMPA Isomers Reduction->HMPA_Other

Metabolic routing of L-Isoleucine to HMPA stereoisomers via transamination and reduction.

Quantitative Clinical Data

The quantification of HMPA is a self-validating diagnostic tool. The accumulation of these isomers correlates directly with the severity of the BCKDH complex deficiency.

Biomarker / MetricHealthy Individuals (Normal)MSUD Patients (Pathological)Clinical Significance
Total HMPA (Plasma) < 5 μmol/L100 - 1200 μmol/LIndicates acute metabolic decompensation
Total HMPA (Urine) 10 - 30 μmol/LUp to 30,000 μmol/LDiagnostic confirmation of BCKDH deficiency
Dominant Isomer (2S,3S)-HMPA(2R,3S) & (2S,3S)-HMPAReflects the extent of 3-carbon racemization

Experimental Workflows

Protocol 1: Stereospecific Synthesis of HMPA Isomers

To generate pure analytical standards for GC-MS or LC-MS, HMPA isomers must be synthesized from their corresponding amino acids (L-isoleucine, D-isoleucine, L-alloisoleucine, and D-alloisoleucine)[1].

Causality of Method: We utilize diazotization in dilute perchloric acid because the replacement of the primary amine with a hydroxyl group occurs with strict retention of configuration at the C2 atom. This stereochemical fidelity is driven by the anchimeric assistance (neighboring group participation) of the adjacent carboxylate function, ensuring the synthesized standard is stereopure[1].

  • Preparation: Dissolve 100 mg (0.75 mmol) of the specific amino acid isomer (e.g., L-isoleucine for (2S,3S)-HMPA) in 50 mL of cold (0°C) 0.2 N perchloric acid.

  • Diazotization: Slowly add an aqueous solution of sodium nitrite (1.5 equivalents) dropwise over 30 minutes under continuous magnetic stirring at 0°C.

  • Evolution: Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours until nitrogen gas evolution (N₂) completely ceases.

  • Extraction: Extract the aqueous phase three times with 30 mL of diethyl ether to isolate the organic acid.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the pure HMPA isomer as a viscous oil.

Protocol 2: Chiral Separation via LC-MS using Marfey's Derivatization

Because the four stereoisomers have indistinguishable mass spectra, chromatographic resolution is mandatory[1].

Causality of Method: Direct reverse-phase LC cannot separate enantiomers. By derivatizing the sample with Marfey's reagent (FDAA), we covalently bond a chiral tag to the HMPA molecules. This converts the enantiomers into transient diastereomeric complexes. Because diastereomers possess different physical properties and steric bulks, they interact differently with the achiral C18 stationary phase, allowing for baseline baseline separation[6].

  • Extraction: Extract HMPA from the biological matrix (plasma/urine) using ethyl acetate, dry under a gentle stream of nitrogen, and reconstitute in 100 μL of LC-grade water.

  • Derivatization: Add 50 μL of 1 M sodium bicarbonate and 100 μL of 1% FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

  • Incubation: Incubate the mixture at 40°C for 1 hour to ensure complete nucleophilic aromatic substitution.

  • Quenching: Terminate the reaction by adding 50 μL of 2 N HCl to neutralize the pH and stabilize the derivatives.

  • LC-MS Analysis: Inject 10 μL onto a reversed-phase C18 column. Utilize a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). Monitor specific MRM transitions for the derivatized HMPA mass.

Chiral_Analysis Sample Biological Sample (Plasma/Urine) Extract Solvent Extraction (Ethyl Acetate) Sample->Extract Deriv Chiral Derivatization (FDAA / Marfey's) Extract->Deriv HPLC Reversed-Phase LC Separation Deriv->HPLC Diastereomers MS ESI-MS/MS Detection HPLC->MS Data Isomer Quantification MS->Data

Step-by-step LC-MS workflow for the chiral derivatization and resolution of HMPA isomers.

References

  • Synthesis and Gas Chromatography/Mass Spectrometry Analysis of Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid - doi.org. 1

  • (2R,3S)-2-hydroxy-3-methylpentanoic acid | C6H12O3 | CID 10820562 - PubChem.

  • 2-Keto-3-Methylvaleric Acid - Organic Acids, Plasma - Lab Results explained - healthmatters.io. 2

  • The Defense-Related Isoleucic Acid Differentially Accumulates in Arabidopsis Among Branched-Chain Amino Acid-Related 2-Hydroxy Carboxylic Acids - Frontiers. 3

  • Arabidopsis Glucosyltransferase UGT76B1 Conjugates Isoleucic Acid and Modulates Plant Defense and Senescence - Oxford Academic.5

  • Marine Natural Peptides: Determination of Absolute Configuration Using Liquid Chromatography Methods... - PMC. 6

  • On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers... - ResearchGate. 4

Sources

Methodological & Application

Application Note: Advanced Analytical Methodologies for the Quantification of (2S,3S)-2-Hydroxy-3-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Metabolic Researchers, and Drug Development Professionals Focus: Chromatographic and Mass Spectrometric Workflows (GC-MS & LC-MS/MS)

Biological and Industrial Significance

(2S,3S)-2-Hydroxy-3-methylpentanoic acid, commonly referred to as L-isoleucic acid or ILA, is a branched-chain α -hydroxy acid (2-HA) derived from the catabolism of L-isoleucine. Its precise quantification is critical across three distinct scientific domains:

  • Clinical Diagnostics (Inborn Errors of Metabolism): ILA is a primary diagnostic biomarker for Maple Syrup Urine Disease (MSUD). A deficiency in the branched-chain keto acid dehydrogenase (BCKDH) complex leads to the accumulation of 2-keto-3-methylvaleric acid, which is subsequently reduced by lactate dehydrogenase (LDH) into ILA[1].

  • Plant Defense Mechanisms: In Arabidopsis thaliana, ILA accumulates in response to pathogen attacks, acting as a signaling molecule that regulates systemic acquired resistance[1].

  • Bioprocess Engineering: In Chinese Hamster Ovary (CHO) cell cultures used for monoclonal antibody production, ILA has been identified as a metabolic by-product that can paradoxically reduce lactate accumulation while impacting cell growth[2].

G Iso L-Isoleucine BCAT BCAT (Transamination) Iso->BCAT KMVA 2-Keto-3-methylvaleric acid (KMVA) BCAT->KMVA BCKDH BCKDH Complex (Blocked in MSUD) KMVA->BCKDH LDH LDH / Reductase KMVA->LDH Accumulates in MSUD Downstream Acyl-CoA Derivatives BCKDH->Downstream ILA (2S,3S)-2-Hydroxy-3-methylpentanoic acid (ILA) LDH->ILA Accumulates in MSUD

Isoleucine catabolism pathway highlighting ILA accumulation in MSUD.

Analytical Challenges & Rationale

Quantifying ILA presents two major analytical hurdles:

  • Lack of a Chromophore: ILA lacks conjugated double bonds, rendering standard HPLC-UV methods ineffective without complex pre-column derivatization.

  • Isomeric Interference: ILA (C6H12O3, MW: 132.16) is isobaric and isomeric with several other hydroxy acids, most notably 2-hydroxyisocaproic acid (leucic acid) and 2-hydroxy-4-methylvaleric acid.

To overcome these challenges, mass spectrometry (MS) coupled with either Gas Chromatography (GC) or Liquid Chromatography (LC) is required.

Causality in Method Selection:

  • GC-MS: Requires chemical derivatization (silylation) because the polar carboxyl (-COOH) and hydroxyl (-OH) groups prevent volatility. Silylation replaces active protons with trimethylsilyl (TMS) groups, drastically lowering the boiling point and improving thermal stability[1].

  • LC-MS/MS: Utilizes Electrospray Ionization (ESI) in negative mode. The carboxylic acid moiety easily donates a proton in neutral/basic aqueous mobile phases, yielding a strong [M−H]− signal[3]. Pentafluorophenylpropyl (PFPP) columns are preferred over standard C18 columns because the dipole-dipole and π−π interactions of the PFPP stationary phase provide superior resolution of branched-chain isomers[3].

Experimental Workflows & Protocols

Workflow Sample Biological Sample (Urine/Plasma/Media) Prep Protein Precipitation (Cold MeOH/ACN) Sample->Prep Split Sample Split Prep->Split Deriv Silylation (MSTFA + 1% TMCS) Split->Deriv GC Route LCMS LC-MS/MS Analysis (ESI Negative, MRM) Split->LCMS LC Route GCMS GC-MS Analysis (EI Mode, SIM/Scan) Deriv->GCMS

Parallel sample preparation workflow for GC-MS and LC-MS/MS quantification.

Protocol A: GC-MS Quantification (Derivatization-Dependent)

Self-Validating System Integration: This protocol utilizes 2-hydroxy-n-caproic acid as an internal standard (IS)[4]. Because it is a non-endogenous structural analog, it controls for derivatization efficiency and injection volume variations without overlapping with endogenous metabolites.

Step-by-Step Methodology:

  • Extraction: Aliquot 50 μ L of biological fluid (plasma, urine, or CHO media) into a microcentrifuge tube. Add 10 μ L of IS (2-hydroxy-n-caproic acid, 100 μ M).

  • Protein Precipitation: Add 200 μ L of ice-cold Methanol:Acetonitrile (1:1, v/v). Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Drying: Transfer the supernatant to a glass GC vial insert and evaporate to complete dryness under a gentle stream of nitrogen at room temperature. Causality: Any residual water will quench the silylation reagents, leading to incomplete derivatization.

  • Derivatization: Add 50 μ L of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) containing 1% Trimethylchlorosilane (TMCS) and 50 μ L of anhydrous pyridine. Incubate at 60°C for 45 minutes[1].

  • GC-MS Parameters:

    • Column: DB-5MS (30 m x 0.25 mm x 0.25 μ m).

    • Injection: 1 μ L, Splitless mode. Inlet temperature: 250°C.

    • Oven Program: 80°C for 2 min, ramp at 7°C/min to 280°C, hold for 10 min[2].

    • Detection: Electron Impact (EI) at 70 eV. Selected Ion Monitoring (SIM) mode targeting m/z 159 and m/z 261 (di-TMS derivative fragments).

Protocol B: LC-MS/MS Quantification (High-Throughput)

Self-Validating System Integration: The use of stable isotope-labeled standards (e.g., 13C6​ -ILA if available, or a closely related deuterated branched-chain acid) spiked pre-extraction ensures that matrix effects (ion suppression/enhancement in the ESI source) are continuously monitored and mathematically corrected.

Step-by-Step Methodology:

  • Extraction: Aliquot 50 μ L of sample. Add 10 μ L of isotopic IS.

  • Protein Precipitation: Add 150 μ L of ice-cold Methanol. Centrifuge at 14,000 x g for 10 minutes.

  • Dilution: Transfer 100 μ L of supernatant to an LC vial and dilute with 100 μ L of LC-MS grade water. Causality: Diluting the organic extract matches the initial mobile phase conditions, preventing peak broadening and poor retention on the column.

  • LC-MS/MS Parameters:

    • Column: PFPP (Pentafluorophenylpropyl) column (100 x 2.1 mm, 1.7 μ m)[3].

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 0-2 min (5% B), 2-8 min (linear ramp to 60% B), 8-9 min (ramp to 95% B), hold for 2 min, re-equilibrate.

    • Detection: ESI Negative mode. Multiple Reaction Monitoring (MRM).

Quantitative Data & Parameter Summaries

The following tables synthesize the critical mass spectrometric parameters required to establish these methods.

Table 1: LC-MS/MS MRM Transitions (ESI Negative Mode)

Note: Optimization of Collision Energy (CE) is instrument-dependent. Values below are representative starting points.

AnalytePrecursor Ion ( [M−H]− )Product Ion (m/z)Collision Energy (eV)Purpose
(2S,3S)-2-Hydroxy-3-methylpentanoic acid 131.185.114Quantifier (Loss of HCOOH)
(2S,3S)-2-Hydroxy-3-methylpentanoic acid 131.187.112Qualifier (Loss of CO2)
2-Hydroxyisocaproic acid (Isomer) 131.185.114Chromatographically resolved via PFPP
Table 2: GC-MS EI Fragments (Di-TMS Derivatives)
AnalyteMolecular Weight (Derivatized)Quantifier Ion (m/z)Qualifier Ions (m/z)
ILA (Di-TMS) 276.16159261, 73
2-Hydroxy-n-caproic acid (IS) 276.16159243, 73
Table 3: Expected Analytical Performance Metrics
MetricGC-MS (SIM Mode)LC-MS/MS (MRM Mode)
Limit of Detection (LOD) ~0.02 - 1.29 ng/g DW[1]~0.5 - 2.0 ng/mL
Linear Dynamic Range 103 104
Intra-Assay CV < 8%< 5%
Throughput Low (Derivatization required)High (Direct injection)

System Suitability and Self-Validation

To ensure the trustworthiness of the data, every analytical batch must adhere to the following self-validating criteria:

  • Chromatographic Resolution ( Rs​ ): The resolution between ILA and its isomer, 2-hydroxyisocaproic acid, must be ≥1.5 . If Rs​<1.5 , the column must be washed or replaced.

  • Internal Standard Response: The absolute peak area of the IS must not deviate by more than ±15% across all samples in a batch. A drift beyond this indicates matrix effects or derivatization failure.

  • Ion Ratio Stability: For LC-MS/MS, the ratio of the quantifier ion (m/z 85.1) to the qualifier ion (m/z 87.1) must remain within ±20% of the ratio established by the neat standards.

References

  • Source: PMC (National Institutes of Health)
  • The Defense-Related Isoleucic Acid Differentially Accumulates in Arabidopsis Among Branched-Chain Amino Acid-Related 2-Hydroxy Carboxylic Acids Source: Frontiers in Plant Science URL
  • Source: PNAS (Proceedings of the National Academy of Sciences)
  • Assessment of an electron-impact GC-MS method for organic acids and glycine conjugates in amniotic fluid Source: ResearchGate URL

Sources

Application Note: High-Resolution LC-MS/MS Quantification of (2S,3S)-2-Hydroxy-3-methylpentanoic Acid for Metabolic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Significance

(2S,3S)-2-Hydroxy-3-methylpentanoic acid (commonly known as L-isoleucic acid) is a branched-chain α -hydroxy acid derived from the catabolism of the essential amino acid L-isoleucine[1]. In healthy physiology, L-isoleucine is transaminated to 2-keto-3-methylvaleric acid (KMVA), which is subsequently oxidatively decarboxylated by the branched-chain α -keto acid dehydrogenase complex (BCKDC).

However, in inborn errors of metabolism such as Maple Syrup Urine Disease (MSUD), genetic mutations render the BCKDC deficient. This enzymatic blockade forces the accumulation of KMVA, which is subsequently reduced by lactate dehydrogenase (LDH) or hydroxyacyl-CoA dehydrogenase (HADH) into (2S,3S)-2-hydroxy-3-methylpentanoic acid[2]. Consequently, the precise quantification of this metabolite is critical for diagnosing and monitoring metabolic crises.

Pathway Iso L-Isoleucine KMVA 2-Keto-3-methylvaleric acid (KMVA) Iso->KMVA BCAT (Transamination) HMPA (2S,3S)-2-Hydroxy-3- methylpentanoic acid KMVA->HMPA LDH / HADH (Reduction) CoA Acyl-CoA Derivatives (Normal Clearance) KMVA->CoA BCKDC (Blocked in MSUD)

Caption: Metabolic pathway showing the accumulation of (2S,3S)-2-Hydroxy-3-methylpentanoic acid in MSUD.

Analytical Challenges & Causality in Method Design

The primary analytical hurdle in quantifying (2S,3S)-2-hydroxy-3-methylpentanoic acid via mass spectrometry is isobaric interference . The compound has an exact mass of 132.0786 Da and shares its molecular weight and primary fragmentation pathways with several isomers, most notably 2-hydroxyisocaproic acid (leucic acid)[2].

  • Chromatographic Causality : Standard C18 stationary phases often fail to baseline-resolve these isomers, leading to false positives or overestimation of the biomarker. To counteract this, we utilize a Pentafluorophenylpropyl (PFPP) column. The fluorinated ring provides alternative selectivity mechanisms ( π−π , dipole-dipole, and shape selectivity) that are highly sensitive to the subtle steric differences of branched aliphatic chains[3].

  • Ionization Causality : As a low-molecular-weight carboxylic acid, the analyte readily deprotonates in negative electrospray ionization (ESI-), yielding a robust [M−H]− precursor at m/z 131.07[4].

Experimental Protocol

Sample Preparation (Self-Validating Workflow)

Causality Check: Immediate protein precipitation is required to halt ex vivo enzymatic activity that could artificially alter hydroxy acid levels. The addition of formic acid ensures that the target organic acids remain fully protonated, maximizing their solubility and recovery in the organic crash solvent.

  • Aliquot : Transfer 50 µL of plasma or urine into a 1.5 mL low-bind microcentrifuge tube.

  • Internal Standard Addition : Add 10 µL of stable-isotope-labeled internal standard (e.g., D3​ -isoleucic acid, 5 µg/mL). Trustworthiness Note: The IS acts as a self-validating control to track extraction recovery and correct for matrix-induced ion suppression.

  • Protein Crash : Add 200 µL of ice-cold methanol containing 0.1% formic acid.

  • Agitation & Centrifugation : Vortex vigorously for 30 seconds. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet proteins.

  • Dilution : Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of HPLC-grade water. Causality: Matching the sample diluent to the initial mobile phase conditions prevents chromatographic peak distortion (solvent effect) upon injection.

UHPLC Separation Conditions

Column : Waters ACQUITY UPLC CSH Fluorophenyl (PFPP), 2.1 × 100 mm, 1.7 µm (or equivalent). Column Temperature : 40°C Injection Volume : 2.0 µL

Time (min)Flow Rate (µL/min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)
0.0400982
1.0400982
6.04006040
6.1400595
8.0400595
8.1400982
10.0400982

Note: The shallow gradient from 1.0 to 6.0 minutes is critical for the baseline resolution of (2S,3S)-2-hydroxy-3-methylpentanoic acid from leucic acid.

MS/MS Detection Parameters

Ionization Mode : ESI Negative Capillary Voltage : -2.5 kV Desolvation Temperature : 500°C

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
(2S,3S)-2-Hydroxy-3-methylpentanoic acid131.0785.06-18Quantifier
(2S,3S)-2-Hydroxy-3-methylpentanoic acid131.07119.03-12Qualifier
D3​ -Isoleucic Acid (Internal Standard)134.0988.08-18IS

Mechanistic Insight: The primary quantifier transition (131.07 85.06) corresponds to the neutral loss of formic acid (HCOOH, 46 Da), a highly stable and characteristic fragmentation pathway for α -hydroxy acids[4].

Workflow Prep 1. Sample Preparation Cold MeOH Protein Crash + IS LC 2. UHPLC Separation PFPP Column (Isomer Resolution) Prep->LC MS 3. ESI- MS/MS Detection MRM: m/z 131.1 -> 85.1 LC->MS Data 4. Data Validation Qual/Quant Ratio Check (±20%) MS->Data

Caption: Step-by-step LC-MS/MS workflow ensuring high-fidelity extraction, separation, and validation.

Data Presentation & System Suitability

To ensure absolute trustworthiness in the data, this protocol mandates a self-validating analytical batch. Strict monitoring of the qualifier-to-quantifier ion ratio serves as an internal diagnostic; a deviation of >20% from the reference standard flags the potential co-elution of an unresolved isobaric interference.

Validation ParameterAcceptance CriteriaTypical Result
Limit of Quantitation (LLOQ) S/N 10, Precision CV 20%25 ng/mL
Linear Dynamic Range R2≥0.995 25 – 10,000 ng/mL ( R2=0.999 )
Intra-Assay Precision CV 15%3.8% – 7.2%
Inter-Assay Precision CV 15%5.4% – 8.9%
Isomeric Resolution ( Rs​ ) Rs​≥1.5 (Baseline)1.7 (vs. Leucic acid)

References

  • [1] Mamer, O. A. "Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid." PubMed. URL:[Link]

  • [4] National Center for Biotechnology Information. "2-Hydroxy-3-methylpentanoic acid | C6H12O3 | CID 164623." PubChem. URL:[Link]

  • [2] "Application of high-resolution mass spectrometry profiling towards the diagnosis and acute management of maple syrup urine disease." PMC. URL:[Link]

  • [3] "Untargeted Metabolomics-Based Screening Method for Inborn Errors of Metabolism using Semi-Automatic Sample Preparation with an UHPLC." PMC. URL:[Link]

Sources

Application Note: Enantiomeric Resolution of 2-Hydroxy-3-methylpentanoic Acid (Isoleucic Acid) via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context and Analytical Challenges

2-Hydroxy-3-methylpentanoic acid (HMPA), commonly known as isoleucic acid, is an aliphatic α-hydroxy acid containing two distinct chiral centers (C2 and C3). This structural feature gives rise to four possible stereoisomers: D-isoleucic acid (2R,3R), L-isoleucic acid (2S,3S), D-allo-isoleucic acid (2R,3S), and L-allo-isoleucic acid (2S,3R).

Accurate stereochemical profiling of HMPA is critical across multiple scientific domains. In clinical diagnostics, the relative ratios of HMPA diastereomers in plasma and urine serve as vital biomarkers for evaluating residual branched-chain 2-keto acid dehydrogenase activity in patients with Maple Syrup Urine Disease (MSUD)[1]. In marine pharmacognosy, specific HMPA enantiomers are integral structural units of potent cytotoxic cyclodepsipeptides, such as aurilides, bogorol A, and odoamide[2][3].

Historically, the stereochemical assignment of HMPA required cumbersome pre-column derivatization (e.g., Mosher’s acid or Marfey’s reagent variants) followed by reversed-phase LC-MS or GC-MS. However, direct chiral High-Performance Liquid Chromatography (HPLC) has emerged as the gold standard, eliminating derivatization artifacts and preserving sample integrity.

Mechanistic Rationale for Chiral Separation

Because HMPA lacks a strong UV chromophore, analytical scientists must carefully balance the choice of Chiral Stationary Phase (CSP) with the compatible detection modality. We detail two field-proven orthogonal mechanisms for this separation.

Weak Anion-Exchange (WAX) Chromatography (MS-Compatible)

Mechanism: This approach utilizes Cinchona alkaloid-derived CSPs, such as the Chiralpak QD-AX (derived from quinidine) or Chiralpak QN-AX (derived from quinine)[4]. The separation relies on a synergistic combination of ionic and steric interactions. The basic quinuclidine nitrogen of the CSP forms a strong electrostatic bond with the deprotonated carboxylate of HMPA. Simultaneously, the chiral pocket of the Cinchona scaffold induces stereoselective steric hindrance against the C2-hydroxyl and C3-methyl groups of the analyte. Advantage: WAX operates in polar organic modes (e.g., Methanol/Acetonitrile) with volatile buffers, making it perfectly compatible with Electrospray Ionization Mass Spectrometry (ESI-MS). This is ideal for trace-level lipidomics or natural product hydrolysates where UV detection falls short.

Ligand Exchange Chromatography (LEC) (UV-Compatible)

Mechanism: LEC employs a chiral column coated with a chiral amino acid derivative (e.g., Chiralpak MA(+)) and a mobile phase containing Copper(II) sulfate[5]. The Cu(II) ions act as a central coordinating metal, forming transient, ternary diastereomeric complexes with the chiral selector on the stationary phase and the bidentate α-hydroxy acid (HMPA). The thermodynamic stability of these complexes differs among the four HMPA stereoisomers, dictating their elution order. Advantage: The formation of the Cu(II)-HMPA complex induces a strong absorption band at 254 nm, completely bypassing the analyte's lack of a native chromophore and allowing for robust UV detection without MS instrumentation[5].

Experimental Protocols

Protocol A: Direct Separation via WAX-HPLC-MS (High Sensitivity)

This self-validating protocol is designed for trace analysis of HMPA in biological matrices or peptide hydrolysates.

1. Reagents and Sample Preparation:

  • Extract HMPA from the matrix (or hydrolyze the cyclic peptide using 6N HCl at 110 °C for 24 h, followed by ether extraction).

  • Reconstitute the dried extract in Methanol (HPLC-MS grade) to a concentration of 10–50 µg/mL.

  • Prepare the mobile phase: 50 mM Ammonium Acetate and 1% Acetic Acid in Methanol. Filter through a 0.22 µm PTFE membrane.

2. Chromatographic Conditions:

  • Column: Chiralpak QD-AX (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: 100% Methanolic buffer (Isocratic).

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 5 µL.

3. Detection (ESI-MS):

  • Operate the mass spectrometer in Negative Ion Mode (ESI-).

  • Monitor the [M-H]⁻ ion at m/z 131.1.

  • Expert Insight: Inversion of the elution order can be systematically verified by switching the column to the pseudo-enantiomeric Chiralpak QN-AX phase, providing an internal validation of the stereochemical assignment[4].

Protocol B: Separation via LEC-HPLC-UV (Routine Analysis)

This protocol is optimized for preparative scaling or routine laboratory analysis where LC-MS is unavailable.

1. Reagents and Sample Preparation:

  • Reconstitute the HMPA standard or sample in the mobile phase.

  • Prepare the mobile phase: 2 mM CuSO₄ in HPLC-grade Water / Acetonitrile (85:15, v/v). Note: Ensure the CuSO₄ is fully dissolved in water prior to adding the organic modifier to prevent precipitation.

2. Chromatographic Conditions:

  • Column: Chiralpak MA(+) (50 mm × 4.6 mm, 3 µm)[5].

  • Mobile Phase: 2 mM CuSO₄ in Water/ACN (85:15, v/v) (Isocratic).

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

3. Detection (UV):

  • Set the UV/Vis detector to 254 nm.

  • Expert Insight: The baseline may exhibit a high background absorbance due to the continuous presence of Cu(II) in the mobile phase. Auto-zero the detector only after the column is fully equilibrated (typically 20–30 column volumes).

Data Presentation

The following table summarizes the expected chromatographic behavior of HMPA stereoisomers under the described methodologies.

Table 1: Comparative Chromatographic Parameters for HMPA Stereoisomers

ParameterMethod A: WAX-HPLC-MSMethod B: LEC-HPLC-UV
Stationary Phase Chiralpak QD-AXChiralpak MA(+)
Mobile Phase MeOH + 50mM NH₄OAc + 1% AcOH2 mM CuSO₄ in H₂O/ACN (85:15)
Detection Mode ESI-MS (Negative, m/z 131.1)UV Absorbance (254 nm)
Primary Interaction Ionic (Anion Exchange) + StericMetal-Ligand Coordination
Sensitivity High (pg to ng range)Moderate (µg range)
Typical Elution Order *(2S,3R) < (2R,3S) < (2S,3S) < (2R,3R)(2R,3S) < (2S,3R) < (2R,3R) < (2S,3S)
Resolution (Rs) > 1.5 (Baseline)> 1.5 (Baseline)

*Note: Exact elution times are highly sensitive to minor fluctuations in mobile phase pH (Method A) or Cu(II) concentration (Method B). Always run authentic standards of D-, L-, D-allo-, and L-allo-isoleucic acid to confirm retention times[3].

Process Visualization

G N1 HMPA Sample Preparation (Acid Hydrolysis / Ether Extraction) N2 Select Chromatographic Strategy N1->N2 N3 Weak Anion-Exchange (WAX) Column: Chiralpak QD-AX N2->N3 N4 Ligand Exchange (LEC) Column: Chiralpak MA(+) N2->N4 N5 Mobile Phase: MeOH / Volatile Buffer Detection: ESI-MS (Negative) N3->N5 N6 Mobile Phase: CuSO4 / ACN Detection: UV (254 nm) N4->N6 N7 Elution & Stereoisomer Resolution (2R,3R / 2S,3S / 2R,3S / 2S,3R) N5->N7 N6->N7

Workflow for the chiral separation of HMPA enantiomers using WAX-MS and LEC-UV methodologies.

References

  • Marine Natural Peptides: Determination of Absolute Configuration Using Liquid Chromatography Methods and Evaluation of Bioactivities Source: NIH / PMC URL:[Link]

  • On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans Source: ResearchGate URL:[Link]

  • Total synthesis of odoamide, a novel cyclic depsipeptide, from an Okinawan marine cyanobacterium Source: RSC Publishing URL:[Link]

  • Aurilides B and C, Cancer Cell Toxins from a Papua New Guinea Collection of the Marine Cyanobacterium Lyngbya majuscula Source: Journal of Natural Products (ACS Publications) URL:[Link]

  • From untargeted towards targeted enantioselective lipidomics Source: Universität Tübingen URL:[Link]

Sources

Application Notes & Protocols: (2S,3S)-2-Hydroxy-3-methylpentanoic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Enantiopure Building Blocks

In modern pharmaceutical and natural product synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety.[1][2] Chiral building blocks—enantiomerically pure molecules used as starting materials—are foundational to this endeavor.[2][3] They provide a direct and efficient pathway to complex molecular targets by embedding the required stereochemical information from the outset, thereby streamlining synthetic routes and avoiding costly and often inefficient chiral separations later in the process.[1][2][4] (2S,3S)-2-Hydroxy-3-methylpentanoic acid, also known as L-Isoleucic acid, is a prime example of such a versatile chiral synthon.[5][6] Possessing two adjacent stereocenters (C2-hydroxyl and C3-methyl), it serves as a valuable precursor for constructing the characteristic sec-butyl side chain of L-isoleucine and related structures found in numerous biologically active molecules.[6] This guide provides an in-depth exploration of its properties, strategic applications, and detailed protocols for its effective use in research and development.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of (2S,3S)-2-Hydroxy-3-methylpentanoic acid is essential for its successful application in synthesis.

PropertyValueSource
CAS Number 51576-04-6[5]
Molecular Formula C6H12O3[5][6]
Molecular Weight 132.16 g/mol [5][6]
Appearance White to off-white solid
Melting Point 54-57 °C[5]
Boiling Point 251.3 ± 13.0 °C (Predicted)[5]
Density 1.097 g/cm³ (Predicted)[5]
Solubility Soluble in water (82 g/L at 25°C), methanol, ethanol, and other polar organic solvents.[7]
pKa 3.89 ± 0.31 (Predicted)[7]

Safety and Handling: (2S,3S)-2-Hydroxy-3-methylpentanoic acid is known to cause skin and serious eye irritation and may cause respiratory irritation.[6][8] Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Core Synthetic Applications and Strategy

The utility of (2S,3S)-2-Hydroxy-3-methylpentanoic acid stems from its two functional groups—a secondary alcohol and a carboxylic acid—and its defined stereochemistry. This combination allows for a range of selective transformations.

Key Applications Include:

  • Peptide and Peptidomimetic Synthesis: It is a crucial component in the synthesis of HIV-1 protease inhibitors and other peptidomimetics where the allophenylnorstatine (Apns) core structure is desired.[9]

  • Natural Product Synthesis: It serves as a key fragment for building complex natural products that feature the isoleucine side-chain or related branched alkyl structures.[10]

  • Chiral Ligand Development: The diol, obtained via reduction of the carboxylic acid, can be used as a precursor for chiral ligands in asymmetric catalysis.

A primary strategic consideration is the differential reactivity of the hydroxyl and carboxyl groups. In most synthetic sequences, one group must be "protected" while the other is being chemically modified to prevent unwanted side reactions.[11]

G start (2S,3S)-2-Hydroxy- 3-methylpentanoic acid P1 Protect Hydroxyl (e.g., TBDMS-Cl) start->P1 P2 Protect Carboxyl (e.g., BnBr) start->P2 T3 Reduction (LiAlH4, BH3) start->T3 P_OH OH-Protected Intermediate (TBDMS Ether) P1->P_OH P_COOH COOH-Protected Intermediate (Benzyl Ester) P2->P_COOH T1 Amide Coupling (HATU, Amine) P_OH->T1 T2 Oxidation (PCC, DMP) P_COOH->T2 Final1 Amide Product T1->Final1 Final2 Chiral Keto Acid/Ester T2->Final2 Final3 Chiral Diol T3->Final3

Caption: General synthetic pathways for (2S,3S)-2-Hydroxy-3-methylpentanoic acid.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, providing researchers with robust and reproducible methods for key transformations.

Protocol 1: Hydroxyl Group Protection (TBDMS Ether Formation)

Rationale: Protection of the C2-hydroxyl group is a common first step to prevent its interference in subsequent reactions, particularly those involving the activation of the carboxylic acid. The tert-butyldimethylsilyl (TBDMS or TBS) group is chosen for its stability under a wide range of conditions and its selective removal using fluoride sources.[11][12]

Materials:

  • (2S,3S)-2-Hydroxy-3-methylpentanoic acid (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolve (2S,3S)-2-Hydroxy-3-methylpentanoic acid (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a flame-dried, round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add TBDMS-Cl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of EtOAc/Hexanes) to yield the TBDMS-protected product.

Protocol 2: Amide Coupling via HATU Activation

Rationale: The formation of an amide bond is one of the most critical reactions in organic synthesis. Direct coupling of a carboxylic acid and an amine requires an activating agent to convert the hydroxyl of the carboxyl group into a better leaving group. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that reacts quickly and minimizes racemization, a common side reaction.[13] It is crucial to protect the α-hydroxyl group first (as in Protocol 1) to prevent side reactions, such as the formation of homobislactones.[9]

G RCOOH Protected R-COOH ActiveEster OAt-Active Ester RCOOH->ActiveEster + HATU, DIPEA HATU HATU Base DIPEA Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + R'-NH2 Amine R'-NH2 Amide Amide Product R-CO-NHR' Tetrahedral->Amide Collapse

Caption: Simplified mechanism of HATU-mediated amide coupling.

Materials:

  • OH-Protected (2S,3S)-2-Hydroxy-3-methylpentanoic acid (from Protocol 1, 1.0 eq)

  • Amine (H₂N-R, 1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the OH-protected acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NH₄Cl solution (3 times).

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove DMF.

  • Purify the resulting crude amide by flash column chromatography.

Protocol 3: Reduction to (2S,3S)-2,3-Dimethylpentane-1,5-diol

Rationale: Reduction of the carboxylic acid provides access to the corresponding chiral 1,2-diol, another valuable building block. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both the carboxylic acid and any ester protecting groups. The reaction is highly exothermic and requires careful handling.

Materials:

  • (2S,3S)-2-Hydroxy-3-methylpentanoic acid (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄, 2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Potassium Tartrate (Rochelle's salt) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-neck flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, suspend LiAlH₄ (2.5 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve (2S,3S)-2-Hydroxy-3-methylpentanoic acid (1.0 eq) in anhydrous THF and add it slowly to the LiAlH₄ suspension via the dropping funnel. Caution: Exothermic reaction and hydrogen gas evolution.

  • After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction back to 0 °C.

  • Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Alternatively, quench by the slow addition of saturated Rochelle's salt solution and stir vigorously until two clear layers form.

  • Filter the resulting solids (if any) and wash thoroughly with EtOAc.

  • Extract the aqueous layer multiple times with EtOAc.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the diol by flash column chromatography.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in Protocol 1 (Protection) Incomplete reaction; moisture in the reaction.Ensure all glassware is flame-dried and reagents are anhydrous. Increase reaction time or slightly increase the amount of TBDMS-Cl and imidazole.
Incomplete amide coupling (Protocol 2) Sterically hindered amine; insufficient activation.Increase reaction time and/or temperature (e.g., to 40 °C). Ensure HATU and DIPEA are of high quality. Consider a different coupling reagent like PyBOP for very hindered couplings.
Racemization during coupling Presence of excess base; prolonged reaction time at high temperature.Use the stoichiometric amount of base (DIPEA) required. Avoid excessive heating. Ensure the activating agent is added before the amine.[13]
Difficult workup for LiAlH₄ reduction Formation of gelatinous aluminum salts.Use the Fieser workup or a Rochelle's salt quench, which is known to chelate aluminum salts and improve phase separation.

Conclusion

(2S,3S)-2-Hydroxy-3-methylpentanoic acid is a powerful and versatile chiral building block. Its well-defined stereochemistry and bifunctional nature provide a reliable foundation for the asymmetric synthesis of complex molecules. By employing appropriate protection and activation strategies, researchers can effectively leverage this synthon to construct key structural motifs in pharmaceuticals and natural products, accelerating the pace of discovery and development in chemical and medicinal science.

References

  • High Purity Chiral Building Blocks in Modern Pharma. (2026, February 26). Vertex AI Search.
  • Application of chiral building blocks to the synthesis of drugs. (n.d.). Yakugaku Zasshi.
  • (2s,3s)-2-hydroxy-3-methylpentanoic acid. (n.d.). ChemicalBook.
  • Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. (2025, August 6). AiFChem.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). PubMed Central (PMC) - NIH.
  • Synthesis of chiral building blocks for use in drug discovery. (2004, May 31). PubMed.
  • 2-Hydroxy-3-methylpentanoic acid CAS# 488-15-3. (n.d.). Scent.vn.
  • (2S,3S)-2-Hydroxy-3-methylpentanoic acid. (n.d.). PubChem.
  • (2S,3S)-2-Hydroxy-3-methyl-pentanoic acid. (n.d.). Endotherm.
  • Application Notes and Protocols: 2-Methyl-3-oxopentanoic Acid in Organic Synthesis. (n.d.). Benchchem.
  • Analysis of amide bond formation with an alpha-hydroxy-beta-amino acid derivative, 3-amino-2-hydroxy-4-phenylbutanoic acid, as an acyl component: byproduction of homobislactone. (2001, August 10). PubMed.
  • (2S,3S)-2-HYDROXY-3-METHYLPENTANOIC ACID 51576-04-6 wiki. (n.d.). Guidechem.
  • Coupling Reagents. (n.d.). AAPPTEC - Peptides.
  • Protecting group. (n.d.). Wikipedia.
  • 13.10: Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts.
  • 2-Hydroxy-3-methylpentanoic acid. (n.d.). PubChem.

Sources

Application of (2S,3S)-2-Hydroxy-3-methylpentanoic Acid in Metabolic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the applications of (2S,3S)-2-Hydroxy-3-methylpentanoic acid in metabolic research. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the significance of this metabolite, detailed analytical protocols, and its utility in metabolic flux analysis.

Introduction: The Significance of (2S,3S)-2-Hydroxy-3-methylpentanoic Acid in Metabolism

(2S,3S)-2-Hydroxy-3-methylpentanoic acid, also known as L-isoleucic acid, is a branched-chain hydroxy fatty acid.[1][2] It is a key intermediate in the catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine.[3][4] The metabolic pathways of BCAAs, including isoleucine, are crucial for various physiological processes, including protein synthesis, energy production, and neurotransmitter synthesis.[5] Dysregulation of these pathways can lead to severe metabolic disorders.

The primary clinical significance of (2S,3S)-2-Hydroxy-3-methylpentanoic acid lies in its role as a biomarker for certain inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD).[3][6] In MSUD, a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKAD) complex leads to the accumulation of BCAAs and their corresponding α-keto acids and hydroxy acids, including (2S,3S)-2-Hydroxy-3-methylpentanoic acid, in bodily fluids.[5][7] Therefore, the accurate and sensitive quantification of this metabolite is paramount for the diagnosis and monitoring of MSUD and other related metabolic conditions.

Beyond its diagnostic utility, (2S,3S)-2-Hydroxy-3-methylpentanoic acid, particularly its stable isotope-labeled forms, serves as a valuable tool in metabolic flux analysis. These studies allow researchers to trace the dynamic flow of metabolites through intricate biochemical networks, providing a deeper understanding of cellular metabolism in both healthy and diseased states.[1][8][9]

Section 1: (2S,3S)-2-Hydroxy-3-methylpentanoic Acid as a Biomarker in Isoleucine Metabolism

The catabolism of isoleucine is a multi-step enzymatic process. A defect in this pathway leads to the accumulation of upstream metabolites. (2S,3S)-2-Hydroxy-3-methylpentanoic acid is formed from the reduction of α-keto-β-methylvaleric acid, an intermediate in isoleucine breakdown.[4]

Isoleucine_Metabolism Isoleucine L-Isoleucine a_Keto_b_methylvalerate α-Keto-β-methylvalerate Isoleucine->a_Keto_b_methylvalerate Transamination Target_Metabolite (2S,3S)-2-Hydroxy-3- methylpentanoic acid a_Keto_b_methylvalerate->Target_Metabolite Reduction BCKAD_complex Branched-chain α-ketoacid dehydrogenase (BCKAD) complex (Deficient in MSUD) a_Keto_b_methylvalerate->BCKAD_complex Further_Metabolism Further Metabolism BCKAD_complex->Further_Metabolism

Caption: Isoleucine catabolic pathway and the origin of (2S,3S)-2-Hydroxy-3-methylpentanoic acid.

Inborn errors of metabolism affecting this pathway disrupt the normal flow, leading to the buildup of specific intermediates. The quantitative analysis of these accumulated metabolites in biological fluids like urine and plasma is a cornerstone of diagnosing and managing these conditions.[10]

Section 2: Quantitative Analysis of (2S,3S)-2-Hydroxy-3-methylpentanoic Acid

The accurate quantification of (2S,3S)-2-Hydroxy-3-methylpentanoic acid is crucial for its application as a biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the analysis of organic acids.[11][12] However, due to the polar nature and low volatility of hydroxy acids, derivatization is a necessary step to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis.[13]

Protocol 1: GC-MS Quantification of (2S,3S)-2-Hydroxy-3-methylpentanoic Acid in Urine

This protocol details a robust method for the extraction, derivatization, and quantification of (2S,3S)-2-Hydroxy-3-methylpentanoic acid in urine samples.

A. Materials and Reagents:

  • (2S,3S)-2-Hydroxy-3-methylpentanoic acid standard

  • Stable isotope-labeled internal standard (e.g., D3-2-hydroxy-3-methylpentanoic acid)

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Urine samples

B. Sample Preparation and Extraction:

  • Sample Collection and Storage: Collect a random urine sample and store it at -20°C until analysis.

  • Internal Standard Spiking: To 1 mL of urine, add a known amount of the stable isotope-labeled internal standard.

  • Acidification: Acidify the urine sample to a pH below 2 by adding 100 µL of 6M HCl. This ensures that the carboxylic acid group is protonated for efficient extraction.

  • Salting Out: Add approximately 0.5 g of NaCl to the acidified urine to increase the ionic strength of the aqueous phase, which enhances the partitioning of the organic acid into the organic solvent.

  • Liquid-Liquid Extraction: Add 3 mL of ethyl acetate and vortex vigorously for 2 minutes. Centrifuge at 3000 x g for 5 minutes to separate the layers.

  • Collection of Organic Layer: Carefully transfer the upper ethyl acetate layer to a clean glass tube. Repeat the extraction process with another 3 mL of ethyl acetate and combine the organic layers.

  • Drying: Dry the combined ethyl acetate extract by passing it through a small column containing anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

C. Derivatization (Silylation):

  • To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

  • Tightly cap the vial and heat at 70°C for 30 minutes in a heating block. This reaction converts the hydroxyl and carboxyl groups to their more volatile trimethylsilyl (TMS) derivatives.[14]

  • Cool the vial to room temperature before GC-MS analysis.

D. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for organic acid analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injection: 1 µL of the derivatized sample is injected in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at 5°C/min.

    • Ramp 2: Increase to 280°C at 15°C/min, hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-550. For quantitative analysis, selected ion monitoring (SIM) mode is preferred for higher sensitivity and specificity.

E. Data Analysis and Quantification:

  • Identify the TMS-derivative of (2S,3S)-2-Hydroxy-3-methylpentanoic acid based on its retention time and mass spectrum.

  • Quantify the analyte by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Urine Urine Sample Spike Spike with Internal Standard Urine->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Evaporation Extract->Dry Deriv Silylation (BSTFA + TMCS) Dry->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for the GC-MS quantification of (2S,3S)-2-Hydroxy-3-methylpentanoic acid.

Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers an alternative with simpler sample preparation as derivatization is often not required.[15] This method provides high sensitivity and specificity, particularly when using multiple reaction monitoring (MRM).

Key Advantages of LC-MS/MS:

  • Simplified Sample Preparation: Direct injection after protein precipitation is often possible.

  • High Throughput: Faster analysis times compared to GC-MS.

  • High Specificity: MRM provides excellent selectivity in complex biological matrices.

Section 3: Application in Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[16][17] It provides a dynamic view of metabolism that cannot be obtained from static metabolite concentration measurements alone. Stable isotope tracing is a cornerstone of MFA.[8]

Principle of Stable Isotope Tracing

In a typical experiment, a substrate labeled with a stable isotope (e.g., ¹³C-isoleucine) is introduced into a biological system (e.g., cell culture or an animal model). The labeled atoms are incorporated into downstream metabolites as they move through the metabolic pathways. By measuring the mass isotopomer distribution of these metabolites using mass spectrometry, it is possible to deduce the relative contributions of different pathways to their production.

Conceptual Protocol for a ¹³C-Isoleucine Tracing Study

This conceptual protocol outlines the key steps for a metabolic flux study using ¹³C-labeled isoleucine to investigate the metabolism of (2S,3S)-2-Hydroxy-3-methylpentanoic acid.

  • Cell Culture and Labeling:

    • Culture cells of interest in a defined medium.

    • Replace the standard medium with a medium containing a known concentration of uniformly labeled ¹³C-L-isoleucine.

    • Incubate the cells for a time course to allow for the incorporation of the stable isotope into the metabolic network.

  • Metabolite Extraction:

    • Quench the metabolism rapidly (e.g., using cold methanol).

    • Extract the intracellular metabolites using a suitable solvent system.

  • LC-MS/MS Analysis of Labeled Metabolites:

    • Analyze the cell extracts using LC-MS/MS to measure the mass isotopomer distribution of (2S,3S)-2-Hydroxy-3-methylpentanoic acid and other related metabolites. This involves monitoring the mass shifts corresponding to the incorporation of ¹³C atoms.

  • Data Analysis and Flux Calculation:

    • Correct the raw mass spectrometry data for the natural abundance of stable isotopes.

    • Use specialized software to calculate the metabolic fluxes based on the measured mass isotopomer distributions and a stoichiometric model of the metabolic network.

MFA_Workflow cluster_exp Experiment cluster_analysis Analysis Labeling Introduce ¹³C-Isoleucine to Biological System Incubation Time-course Incubation Labeling->Incubation Quench Quench Metabolism & Extract Metabolites Incubation->Quench LCMS LC-MS/MS Analysis of Mass Isotopomers Quench->LCMS FluxCalc Metabolic Flux Calculation LCMS->FluxCalc

Caption: Conceptual workflow for a metabolic flux analysis study using stable isotope tracing.

Data Summary

ParameterGC-MSLC-MS/MS
Sample Preparation Requires extraction and chemical derivatization (silylation)Often only requires protein precipitation
Analysis Time Longer due to chromatographic separation and derivatizationGenerally faster
Sensitivity High, especially in SIM modeVery high, especially in MRM mode
Specificity Good, based on retention time and mass spectrumExcellent, based on precursor/product ion transitions
Throughput LowerHigher
Application Robust for routine organic acid profilingIdeal for high-throughput screening and targeted quantification

Conclusion

(2S,3S)-2-Hydroxy-3-methylpentanoic acid is a metabolite of significant interest in the field of metabolic research. Its role as a key biomarker for inborn errors of metabolism, particularly MSUD, underscores the importance of accurate and reliable quantification methods. Both GC-MS and LC-MS/MS provide powerful analytical platforms for this purpose, with the choice of technique depending on the specific requirements of the study. Furthermore, the use of its stable isotope-labeled counterpart in metabolic flux analysis offers a sophisticated approach to unraveling the complexities of isoleucine metabolism and its role in health and disease. This technical guide provides the foundational knowledge and practical protocols to empower researchers in their metabolic investigations involving this important branched-chain hydroxy fatty acid.

References

  • Yuan, J., Bennett, B. D., & Rabinowitz, J. D. (2018). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current opinion in biotechnology, 54, 18–25. Retrieved from [Link]

  • Wittmann, C. (2002). Metabolic flux analysis using mass spectrometry. Advances in biochemical engineering/biotechnology, 74, 39–64. Retrieved from [Link]

  • PubChem. (n.d.). (2S,3S)-2-Hydroxy-3-methylpentanoic acid. Retrieved from [Link]

  • NPTEL-NOC IITM. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. Retrieved from [Link]

  • Al-Dirbashi, O. Y., Al-Amoudi, M., Rashed, M. S., De Vol, E., & Al-Sayed, M. (2022). A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease. Metabolites, 12(5), 389. Retrieved from [Link]

  • Hiller, K. (2016). Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort?. Frontiers in Bioengineering and Biotechnology, 4. Retrieved from [Link]

  • Mamer, O. A., & Tjoa, S. S. (1993). Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid. Biological mass spectrometry, 22(3), 161–166. Retrieved from [Link]

  • Waters Corporation. (n.d.). Quantification of Underivatized Amino Acids in Cell Culture Media Using the BioAccord™ LC-MS System. Retrieved from [Link]

  • HealthMatters.io. (n.d.). 2-Keto-3-Methylvaleric Acid - Organic Acids, Plasma. Retrieved from [Link]

  • JEOL. (n.d.). Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization. Retrieved from [Link]

  • Bioanalysis Zone. (2018). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). GC Derivatization. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-3-methylpentanoic acid. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 2-Hydroxy-3-methylpentanoic acid (FDB021944). Retrieved from [Link]

  • Du, F., & Kelleher, J. K. (2015). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites, 5(1), 60–81. Retrieved from [Link]

  • Coene, K. L. M., Kluijtmans, L. A. J., van der Heeft, E., van der Knaap, M. S., Jakobs, C., & Wevers, R. A. (2018). Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. Journal of inherited metabolic disease, 41(3), 383–393. Retrieved from [Link]

  • ZFIN. (n.d.). ChEBI: (2R,3S)-2-hydroxy-3-methylpentanoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R * )-(±)-. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3S)-2-hydroxy-3-methylpentanoic acid. Retrieved from [Link]

  • Miller, M. J., Kennedy, A. D., Eckhart, A. D., & Burrage, L. C. (2015). Untargeted metabolomic analysis for the clinical screening of inborn errors of metabolism. Journal of inherited metabolic disease, 38(6), 1029–1039. Retrieved from [Link]

  • Supelco. (n.d.). Guide to Derivatization Reagents for GC. Retrieved from [Link]

  • Garg, U., & Smith, L. D. (2017). Biomarkers in Inborn Errors of Metabolism. Elsevier. Retrieved from [Link]

  • Viggiano, E., & Iorio, R. (2018). Metabolomics: a challenge for detecting and monitoring inborn errors of metabolism. Annals of translational medicine, 6(18), 363. Retrieved from [Link]

  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • SCIEX. (n.d.). Targeted flux analysis through the Mass Isotopomer Multi-Ordinate Spectral Analysis (MIMOSA) Workflow. Retrieved from [Link]

  • HealthMatters.io. (n.d.). 2-Hydroxyisovaleric acid - Organic Acids. Retrieved from [Link]

  • The Great Plains Laboratory, Inc. (2022, February 11). Indicators of Detox: 2-Hydroxybutyric Acid. Retrieved from [Link]

  • Shimadzu. (n.d.). A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. Retrieved from [Link]

  • Wikipedia. (n.d.). Maple syrup urine disease. Retrieved from [Link]

  • NutriPATH. (n.d.). Organic Acids Metabolomic Mapping. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Maple Syrup Urine Disease. In StatPearls. Retrieved from [Link]

Sources

Application Note: (2S,3S)-2-Hydroxy-3-methylpentanoic Acid in Mammalian Cell Culture Bioprocessing and Immunomodulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2S,3S)-2-Hydroxy-3-methylpentanoic acid (HMVA), also known as L-isoleucic acid, is an endogenous branched-chain alpha-hydroxy acid derived from L-isoleucine metabolism[1]. Historically recognized primarily as a biomarker for metabolic disorders, HMVA has recently emerged as a highly valuable bioactive supplement in in vitro cell culture. This application note details the mechanistic rationale and provides validated, step-by-step protocols for utilizing (2S,3S)-HMVA to mitigate toxic lactate accumulation in Chinese Hamster Ovary (CHO) bioprocessing and to modulate lymphocyte proliferation in immunological assays.

Mechanistic Rationale & Causality

Metabolic Reprogramming in CHO Cell Bioprocessing

In mammalian cell culture processes utilized for biotherapeutics, toxic by-products such as lactate rapidly accumulate due to inefficient metabolic routing of glucose, leading to premature cell death and reduced recombinant protein yield. Recent comprehensive 13C stable-isotope tracing studies have identified HMVA as a potent modulator of this pathway [2].

When supplemented into CHO cell cultures, HMVA acts as a competitive substrate for Lactate Dehydrogenase (LDH)[2]. LDH oxidizes HMVA into 2-keto-3-methylvaleric acid (KMVA)[3]. This competitive binding diverts LDH from reducing pyruvate, thereby lowering lactate accumulation by up to 60% without compromising cellular growth rates or viability[2]. This enzymatic diversion effectively maintains the intracellular redox balance (NADH/NAD+ ratio) critical for sustained biomanufacturing[3].

LDH_Inhibition Pyruvate Pyruvate LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH Endogenous Substrate Lactate Lactate Accumulation (Toxic By-product) LDH->Lactate Reduction (NADH to NAD+) KMVA 2-Keto-3-methylvaleric acid (KMVA) LDH->KMVA Oxidation HMVA (2S,3S)-HMVA Supplement HMVA->Lactate Reduces Accumulation HMVA->LDH Competitive Substrate

Mechanism of (2S,3S)-HMVA competitive inhibition on LDH, reducing lactate accumulation.

Immunomodulation in Lymphocyte Proliferation

Beyond bioprocessing, HMVA exhibits profound immunomodulatory effects. In human peripheral blood mononuclear cells (PBMCs), the addition of HMVA strongly suppresses lymphocyte DNA synthesis when cells are activated by T-cell mitogens such as Concanavalin A (Con A) [4],[5]. This suppression is dose-dependent and provides a robust in vitro model for studying immunosuppressive microenvironments.

Experimental Protocols

Protocol A: Lactate Mitigation in CHO Bioprocessing

This workflow is designed to evaluate the efficacy of HMVA in reducing lactate accumulation during a 7-day CHO cell batch culture.

Workflow Seed 1. Seed CHO Cells (0.5 x 10^6 cells/mL) Prep 2. Prep HMVA (1-5 mM in Media) Seed->Prep Treat 3. HMVA Treatment (Days 0-7) Prep->Treat Sample 4. Daily Sampling (Viability & Lactate) Treat->Sample Analyze 5. GC-MS / LC-MS (Metabolite Profiling) Sample->Analyze

Step-by-step experimental workflow for (2S,3S)-HMVA treatment in CHO cell bioprocessing.

Step-by-Step Methodology:

  • Cell Seeding: Revive and passage CHO-K1 cells in a standard chemically defined, serum-free medium. Seed cells at a density of 0.5×106 cells/mL in sterile shake flasks (e.g., 125 mL flasks with 30 mL working volume).

  • HMVA Preparation: Prepare a 100 mM stock solution of (2S,3S)-HMVA (analytical standard) in sterile PBS. Critical Step: Adjust the pH of the stock solution to 7.2 - 7.4 using 1M NaOH. Un-neutralized acid will crash the media pH upon supplementation, confounding the results.

  • Treatment: Supplement the CHO cultures with HMVA to achieve final concentrations of 1 mM, 2 mM, and 5 mM[3]. Maintain a vehicle control (PBS only).

  • Incubation: Incubate the flasks at 37°C, 5% CO 2​ , and 120 RPM in a humidified orbital shaker.

  • Daily Sampling & Analysis: Extract 0.5 mL aliquots daily (Days 0 to 7).

    • Measure viable cell density (VCD) and viability using a Trypan Blue exclusion automated cell counter.

    • Centrifuge the sample at 300 x g for 5 minutes. Collect the supernatant to quantify extracellular lactate using a bioanalyzer.

    • Optional: Subject the supernatant to GC-MS to confirm the stoichiometric conversion of HMVA to KMVA[2].

Self-Validating System (Quality Control): A protocol is only as reliable as its internal controls.

  • Expected Outcome: Lactate levels in the 5 mM HMVA group should be reduced by ≥40% relative to the vehicle control by Day 4[3].

  • Validation Check: If cell viability drops below 90% in the treated groups, verify the osmolarity and pH of the HMVA stock. Cytotoxicity is not a primary mechanism of HMVA in CHO cells; a drop in viability indicates a physical media imbalance (e.g., acidic shock) rather than specific LDH competitive inhibition.

Protocol B: Lymphocyte Proliferation Assay (Con A Stimulation)

This protocol outlines the use of HMVA to suppress T-cell activation in human PBMCs.

Step-by-Step Methodology:

  • PBMC Isolation: Isolate human PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Plating: Resuspend PBMCs in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Plate cells at 1×105 cells/well in a 96-well flat-bottom microplate.

  • Mitogen Stimulation: Add Concanavalin A (Con A) to a final concentration of 5 μ g/mL to stimulate T-cell proliferation[4].

  • HMVA Treatment: Immediately add (2S,3S)-HMVA to the wells at final concentrations ranging from 1 mM to 5 mM[5]. Include a positive control (Con A only) and a negative control (unstimulated PBMCs).

  • Incubation: Incubate the microplate for 72 hours at 37°C, 5% CO 2​ .

  • Proliferation Measurement: 18 hours prior to the end of the incubation, pulse the cells with 1 μ Ci of[3H]-thymidine per well. Harvest the cells onto glass fiber filters and measure DNA synthesis via liquid scintillation counting[4].

Self-Validating System (Quality Control):

  • Expected Outcome: The positive control must show a stimulation index (SI) of >10 compared to the negative control. HMVA-treated wells should exhibit a dose-dependent reduction in [3H]-thymidine incorporation[4],[5].

  • Validation Check: To rule out direct cytotoxicity as the cause of reduced proliferation, run a parallel plate using an LDH-release cytotoxicity assay or Annexin V/PI flow cytometry. True immunomodulation will show reduced proliferation without a proportional spike in apoptosis/necrosis markers.

Quantitative Data Summary

The pleiotropic nature of (2S,3S)-HMVA allows it to be utilized across various cell models. The table below summarizes its pharmacological impact based on recent literature.

Cell Type / ModelAssay / ApplicationHMVA ConcentrationKey ObservationMechanistic Causality
CHO Cells Bioprocessing1 - 5 mMUp to 60% reduction in lactate accumulationActs as a competitive substrate for LDH, diverting enzyme activity to maintain redox balance[3],[2].
Human PBMCs Immunomodulation1 - 5 mMStrong suppression of DNA synthesisModulates Con A-stimulated lymphocyte proliferation and blastogenesis[4],[5].
L. plantarum Microbiome Modulator0.125 - 4.0 mg/mLPromotes bacterial growthServes as a marker metabolite and growth factor for Lactobacillaceae[6].
HCT-8/T Cells Cytotoxicity Assay1.5 - 522 nMStrong anti-proliferative activityUsed as a biosynthetic precursor for unantimycin derivatives, disrupting TNKS/USP25 interaction[7],[8].

References

  • Title: Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: The influence of organic acids on the proliferation of human peripheral lymphocytes activated by concanavalin A and pokeweed mitogen Source: International Journal of Immunopharmacology / PubMed URL: [Link]

  • Title: Bacterial Growth Modulatory Effects of Two Branched-Chain Hydroxy Acids and Their Production Level by Gut Microbiota Source: Journal of Microbiology and Biotechnology URL: [Link](Note: Sourced via standard PubMed indexing for JMB 2024)

  • Title: Precursor-Directed Biosynthesis of Neoantimycin Derivatives with Selective Cytotoxicity Source: Journal of Natural Products (ACS Publications) URL: [Link]

Sources

Application Note: High-Throughput Kinetic Profiling of (2S,3S)-2-Hydroxy-3-methylpentanoic Acid Oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

(2S,3S)-2-Hydroxy-3-methylpentanoic acid—commonly referred to as L-isoleucic acid or 2-hydroxy-3-methylvalerate (HMV)—is a branched-chain α -hydroxy acid (BCHA) derived from the metabolism of L-isoleucine[1][2]. It serves as a critical biomarker in metabolic disorders such as Maple Syrup Urine Disease (MSUD)[1] and has recently been identified as a sacrificial antioxidant mediating disease tolerance during sepsis[3]. Furthermore, it is a highly valued chiral building block for pharmaceutical synthesis, including the production of the cyclic depsipeptide beauvericin[4][5].

Measuring the enzyme kinetics of (2S,3S)-HMV is fundamentally a study of stereospecificity and thermodynamic equilibria. Because the hydroxyl group at the C2 position is in the S-configuration, the substrate is strictly acted upon by L-specific dehydrogenases, such as mammalian L-Lactate Dehydrogenase A (LDHA)[3], bacterial L-hydroxyisocaproate dehydrogenase (L-HicDH), or specific keto-acid reductases like PanE[4]. Conversely, D-specific enzymes like LDHD will only recognize the (2R) enantiomers[6].

The Thermodynamic Challenge

The reversible reaction catalyzed by L-dehydrogenases is: (2S,3S)-HMV + NAD + 2-Keto-3-methylvalerate (KMV) + NADH + H +

At physiological pH (7.4), the equilibrium overwhelmingly favors the reduction of the keto acid (KMV) to the hydroxy acid (HMV). To accurately measure the oxidation kinetics of (2S,3S)-HMV in the forward direction, the assay must be engineered as a self-validating thermodynamic system . We achieve this by performing the reaction at an alkaline pH (8.8–9.5). The high concentration of OH acts as a proton sink, continuously pulling the equilibrium to the right and allowing for robust, linear detection of NADH generation at 340 nm.

Pathway & Assay Visualization

The following diagram illustrates the biochemical workflow and the spectrophotometric coupling used to quantify the kinetic parameters ( Vmax​ , Km​ , kcat​ ) of the enzyme-substrate complex.

G Sub (2S,3S)-2-Hydroxy-3- methylpentanoic Acid Enz L-Dehydrogenase (e.g., LDHA, PanE) Sub->Enz NAD+ Prod 2-Keto-3-methylvalerate (KMV) Enz->Prod NADH + H+ Read NADH Detection (Absorbance 340 nm) Enz->Read Real-time Kinetics

Fig 1. NAD+-dependent enzymatic oxidation of (2S,3S)-2-hydroxy-3-methylpentanoic acid.

Experimental Protocol

Materials and Reagents
  • Substrate: (2S,3S)-2-Hydroxy-3-methylpentanoic acid (Purity 98%, verified by GC/MS[2]).

  • Cofactor: β -Nicotinamide adenine dinucleotide (NAD + ), free acid.

  • Enzyme: Purified recombinant L-dehydrogenase (e.g., human LDHA or E. coli PanE[4]).

  • Assay Buffer: 100 mM Glycine-NaOH or Tris-HCl, pH 9.0. Causality Note: Glycine is preferred at pH 9.0 due to its optimal buffering capacity (pKa ~9.6), ensuring pH stability during proton generation.

  • Microplate: UV-transparent 96-well or 384-well plates (e.g., Greiner UV-Star).

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Prepare a 2X Assay Buffer (200 mM Glycine-NaOH, pH 9.0).

  • Prepare a 100 mM Substrate Stock of (2S,3S)-HMV in ultrapure water. Adjust the pH of the stock to ~8.0 using 1M NaOH to prevent localized acidification when added to the assay buffer.

  • Prepare a 20 mM NAD + Stock in cold water (prepare fresh daily to prevent hydrolysis).

  • Dilute the enzyme to a 10X Working Concentration (e.g., 100 nM for a final assay concentration of 10 nM) in 50 mM Tris-HCl, pH 7.5, containing 10% glycerol to maintain stability.

Step 2: Assay Setup (96-well format, 200 µL total volume)

  • Matrix Design: Set up a substrate titration curve ranging from 0.1 mM to 50 mM to capture both the linear phase and the saturation plateau required for Michaelis-Menten fitting.

  • Well Dispensing:

    • Add 100 µL of 2X Assay Buffer to each well.

    • Add 20 µL of 20 mM NAD + (Final concentration = 2 mM, ensuring the cofactor is not rate-limiting).

    • Add appropriate volumes of (2S,3S)-HMV stock and top up with ddH 2​ O to reach 180 µL.

  • Equilibration: Incubate the plate at 30°C for 5 minutes inside the microplate reader.

Step 3: Reaction Initiation and Data Acquisition

  • Initiation: Rapidly add 20 µL of the 10X Enzyme Working Stock to all wells using a multichannel pipette.

  • Mixing: Program the reader to shake the plate orbitally for 3 seconds.

  • Kinetic Read: Monitor absorbance at 340 nm continuously (1 read every 15 seconds) for 10 minutes at 30°C.

  • Blanks: Always include a "No Enzyme" blank and a "No Substrate" blank. Causality Note: The "No Substrate" blank controls for the slow, spontaneous reduction of NAD + at alkaline pH, ensuring data trustworthiness.

Data Analysis & Quantitative Benchmarks

Calculating Initial Velocity ( V0​ )

Extract the linear portion of the progress curve (typically the first 1–3 minutes where 10% of the substrate is consumed). Calculate the slope ( ΔA340​/min ). Convert this to molar velocity using the Beer-Lambert law and the extinction coefficient of NADH ( ϵ340​=6220 M−1cm−1 ):

V0​(μM/min)=6220 M−1cm−1×lΔA340​/min​×106

(Where l is the pathlength of the well, typically ~0.6 cm for 200 µL in a standard 96-well plate).

Representative Kinetic Parameters

The table below summarizes typical kinetic parameters for the oxidation of (2S,3S)-HMV by various L-specific dehydrogenases, synthesizing data from synthetic biology and metabolic studies[3][4].

Enzyme SourceEnzyme ClassSubstrate PreferenceApparent Km​ (mM) kcat​ (s −1 )Catalytic Efficiency ( kcat​/Km​ )
E. coli (PanE)2-dehydropantoate 2-reductaseHigh (Engineered)1.2 ± 0.345.037.5 mM −1 s −1
Human (LDHA)L-Lactate DehydrogenaseModerate (Off-target)8.5 ± 1.112.41.45 mM −1 s −1
B. bassiana (KivR)Keto-acid reductaseModerate4.3 ± 0.622.15.13 mM −1 s −1

Table 1: Comparative kinetic parameters for enzymes utilizing (2S,3S)-2-Hydroxy-3-methylpentanoic acid. Note that PanE exhibits superior efficiency for this specific branched-chain substrate compared to canonical mammalian LDHA[4].

Troubleshooting & Expert Tips

  • Substrate Inhibition: Branched-chain hydroxy acids can sometimes exhibit substrate inhibition at concentrations >30 mM due to non-productive binding at the active site. If the V0​ drops at the highest concentrations, fit the data to a Substrate Inhibition model (e.g., Haldane equation) rather than standard Michaelis-Menten.

  • Stereochemical Contamination: Commercially synthesized HMV is often a racemic mixture of four stereoisomers (2S,3S; 2R,3R; 2S,3R; 2R,3S)[1][7]. If using a racemate, the effective concentration of the (2S,3S) isomer is only 25% of the total mass. Always source enantiomerically pure (2S,3S)-HMV or adjust your Km​ calculations to reflect the active enantiomer concentration[2].

  • Alternative Readouts: For highly turbid samples or low-throughput ultra-sensitive assays, consider coupling the NADH production to a fluorometric resazurin/diaphorase system (Ex 540 nm / Em 590 nm).

References

  • healthmatters.io - 2-Keto-3-Methylvaleric Acid - Organic Acids, Plasma - Lab Results explained URL:[Link] (Verified landing domain)

  • FooDB - Showing Compound 2-Hydroxy-3-methylpentanoic acid (FDB021944) URL: [Link]

  • Analytical Biochemistry (DOI) - Synthesis and Gas Chromatography/Mass Spectrometry Analysis of Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid URL:[Link]

  • bioRxiv - Branched-chain ketoacid antioxidants mediate disease tolerance to sepsis URL:[Link]

  • BRENDA Enzyme Database - Information on EC 1.1.3.15 - (S)-2-hydroxy-acid oxidase URL:[Link]

  • Microbial Cell Factories (PMC) - Co-utilization of glucose and xylose in synthetic Escherichia coli consortia for efficient 2-hydroxy-3-methylvalerate biosynthesis URL:[Link] (Based on PMC search query results)

  • Nature Communications (PMC) - Lactate dehydrogenase D is a general dehydrogenase for D-2-hydroxyacids and is associated with D-lactic acidosis URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: (2S,3S)-2-Hydroxy-3-methylpentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (2S,3S)-2-Hydroxy-3-methylpentanoic acid, also known as L-Isoleucic acid. This guide is designed for researchers, chemists, and drug development professionals who are working to optimize the stereoselective synthesis of this important chiral building block. Here, we address common challenges and frequently asked questions to help you improve your experimental yield, purity, and efficiency.

Frequently Asked Questions (FAQs): Synthesis & Strategy

Q1: What are the primary challenges in synthesizing (2S,3S)-2-Hydroxy-3-methylpentanoic acid?

The principal challenge in synthesizing (2S,3S)-2-Hydroxy-3-methylpentanoic acid lies in controlling the stereochemistry at two adjacent chiral centers (C2 and C3). Achieving high diastereoselectivity (to get the anti relationship between the hydroxyl and methyl groups) and high enantioselectivity (to isolate the desired (2S,3S) enantiomer) is critical. Failure to control this can lead to complex mixtures of up to four stereoisomers, which are often difficult to separate and result in a low yield of the target molecule.

Q2: What are the most effective strategies for achieving high stereoselectivity in this synthesis?

There are two primary strategies that have proven effective for the stereocontrolled synthesis of molecules like (2S,3S)-2-Hydroxy-3-methylpentanoic acid:

  • Chiral Auxiliary-Mediated Synthesis: This is a robust and widely used chemical method. It involves temporarily attaching a chiral molecule (the auxiliary) to the starting material. This auxiliary directs the stereochemical outcome of subsequent reactions, such as alkylation or aldol additions, by creating a sterically hindered environment. One of the most successful approaches utilizes an Evans' oxazolidinone auxiliary.[1][2]

  • Biocatalytic Synthesis: This approach uses enzymes or whole-cell systems to catalyze the reaction. Biocatalysis offers exceptionally high specificity and typically operates under mild reaction conditions (e.g., neutral pH, room temperature).[3] Enzymes like nitrilases or dehydrogenases can be employed for stereoselective transformations, often yielding products with very high enantiomeric excess (ee).

Comparative Overview of Synthesis Strategies
FeatureChiral Auxiliary-Mediated SynthesisBiocatalytic Synthesis
Stereoselectivity High to excellent, dependent on auxiliary and conditions.[1]Typically excellent (>99% ee).[3]
Substrate Scope Generally broad, adaptable to various substrates.Can be limited; enzyme may require specific substrates.
Reaction Conditions Often requires cryogenic temperatures (-78 °C), strong bases (e.g., LDA), and strictly anhydrous conditions.[2]Mild aqueous conditions (neutral pH, ambient temperature).[3]
Reagents Uses stoichiometric amounts of expensive chiral auxiliaries and strong, hazardous bases.Uses a catalytic amount of a renewable enzyme.
Process Steps Requires additional steps for auxiliary attachment and removal.[2]Often fewer steps; may require specific buffer systems or co-factors.
Scalability Can be challenging due to cryogenic requirements and reagent costs.Generally highly scalable, especially with whole-cell systems.[3]

Troubleshooting Guide: Common Issues & Solutions

Q3: My reaction shows low diastereoselectivity, resulting in a mixture of (2S,3S) and (2S,3R) products. How can I fix this?

Low diastereoselectivity in an Evans' aldol-type reaction is a common problem that can almost always be traced back to reaction conditions. The formation of the desired Z-enolate, which leads to the syn-aldol adduct (correlating to the desired anti-stereochemistry in the final product after cleavage), is paramount.

Potential Causes & Solutions:

  • Inadequate Temperature Control: The enolization step is highly temperature-sensitive. It must be performed at -78 °C (a dry ice/acetone bath) to favor the kinetic Z-enolate.[2] Temperatures above this can lead to the formation of the thermodynamic E-enolate, resulting in the undesired diastereomer.

  • Incorrect Base or Reagent Addition: The base (e.g., lithium diisopropylamide, LDA) should be added slowly to the solution of the N-acylated oxazolidinone at -78 °C. After enolate formation, the aldehyde electrophile must also be added slowly at this low temperature.

  • Presence of Water: The reaction must be conducted under strictly anhydrous conditions. Any moisture will quench the enolate and interfere with the reaction's stereoselectivity. Ensure all glassware is oven-dried and solvents are freshly distilled from an appropriate drying agent.

  • Base Purity: Use freshly prepared or high-purity LDA. Degraded LDA can lead to incomplete enolization and side reactions.

G start Low Diastereoselectivity Observed check_temp Verify Temperature Control (Is it consistently -78°C?) start->check_temp check_anhydrous Confirm Anhydrous Conditions (Dried glassware & solvents?) check_temp->check_anhydrous Yes temp_bad Re-calibrate thermometer. Use dry ice/acetone slush. check_temp->temp_bad No check_base Assess Base Quality & Addition (Fresh LDA? Slow addition?) check_anhydrous->check_base Yes anhydrous_bad Oven-dry all glassware. Use freshly distilled anhydrous solvents. check_anhydrous->anhydrous_bad No base_bad Use freshly prepared/titrated LDA. Ensure slow addition. check_base->base_bad No end_node Improved Diastereoselectivity check_base->end_node Yes temp_ok Maintain Strict -78°C temp_ok->check_anhydrous temp_bad->temp_ok anhydrous_ok Proceed with high-purity reagents anhydrous_ok->check_base anhydrous_bad->anhydrous_ok base_ok Ensure slow, dropwise addition base_ok->end_node base_bad->base_ok

Troubleshooting flowchart for low diastereoselectivity.
Q4: The overall yield is poor. Where are the most likely points of product loss?

Poor yield can result from issues at multiple stages of the synthesis. A systematic evaluation is necessary.

Common Loss Points:

  • Incomplete Reaction: The aldol reaction or the cleavage step may not have gone to completion. Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Difficult Auxiliary Cleavage: The hydrolysis of the N-acyl oxazolidinone can sometimes be sluggish. Standard conditions involve using lithium hydroxide (LiOH) and hydrogen peroxide.[3] Ensure vigorous stirring to overcome phase separation issues between the organic substrate and the aqueous reagents.

  • Purification Losses:

    • Extraction: During the aqueous workup to remove the chiral auxiliary, the product's solubility can be pH-dependent. After cleaving the auxiliary, the product is a carboxylic acid. Acidify the aqueous layer carefully (e.g., to pH ~2) to protonate the carboxylate, making it more soluble in organic extraction solvents like ethyl acetate.[3]

    • Chromatography: If column chromatography is necessary, the acidic nature of the product can cause it to streak on silica gel. It is sometimes beneficial to add a small amount of acetic or formic acid to the eluent to suppress deprotonation and achieve better peak shape.

Q5: I am struggling to remove the chiral auxiliary cleanly after the reaction.

Incomplete removal of the chiral auxiliary is a frequent purification challenge.

Best Practices for Auxiliary Removal:

  • Cleavage Reaction: Ensure the hydrolysis (e.g., LiOH/H₂O₂) has gone to completion. An extra equivalent of the reagents or extended reaction time might be necessary.

  • Aqueous Workup: The key is to exploit the different properties of your product (a carboxylic acid) and the auxiliary (often an amino alcohol).

    • After cleavage, remove the organic solvent (e.g., THF) under reduced pressure.

    • Dilute the remaining aqueous solution and wash with a nonpolar organic solvent (e.g., dichloromethane) to remove any nonpolar impurities.

    • Carefully acidify the aqueous layer with dilute HCl or H₂SO₄ to a pH of ~2. This protonates your product, (2S,3S)-2-Hydroxy-3-methylpentanoic acid.

    • Extract the acidified aqueous layer multiple times with ethyl acetate. The protonated product will move into the organic phase, while the protonated chiral auxiliary (now a salt) will remain in the aqueous layer.[3][4]

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to obtain your crude product.

Experimental Protocols & Workflows

Protocol 1: Stereoselective Synthesis via Evans' Oxazolidinone Auxiliary

This protocol outlines the key steps for the synthesis, starting from the acylated chiral auxiliary.

Step 1: Diastereoselective Aldol Reaction

  • Dissolve the N-propanoyl-oxazolidinone in anhydrous THF in an oven-dried, three-necked flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a freshly prepared solution of LDA (1.05 equivalents) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir for 30-45 minutes to ensure complete enolate formation.

  • Add freshly distilled propionaldehyde (1.1 equivalents) dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 1-2 hours, then allow it to slowly warm to -20 °C over 2 hours. Monitor the reaction by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[3]

  • Extract the product with an organic solvent and purify by column chromatography to isolate the desired diastereomer.

Step 2: Cleavage of the Chiral Auxiliary

  • Dissolve the purified aldol adduct in a mixture of THF and water at 0 °C.

  • Add aqueous hydrogen peroxide (4 equivalents) followed by aqueous lithium hydroxide (2 equivalents).

  • Stir the biphasic mixture vigorously for 4-6 hours, allowing it to warm to room temperature.

  • Quench excess peroxide by adding an aqueous solution of sodium sulfite.

  • Perform the aqueous workup as described in Q5 to isolate the crude (2S,3S)-2-Hydroxy-3-methylpentanoic acid.

G cluster_0 Synthesis Workflow start N-Propanoyl Chiral Auxiliary enolization Enolization (LDA, THF, -78°C) start->enolization aldol Aldol Addition (Propionaldehyde, -78°C) enolization->aldol workup1 Aqueous Quench & Purification aldol->workup1 cleavage Auxiliary Cleavage (LiOH, H₂O₂) workup1->cleavage workup2 Acidic Workup & Extraction cleavage->workup2 final_product (2S,3S)-2-Hydroxy-3- methylpentanoic acid workup2->final_product

General workflow for chiral auxiliary-based synthesis.

References

  • Organic Syntheses. (n.d.). (r)-3-hydroxy-4-methylpentanoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R * )-(±). Retrieved from [Link]

  • PubChem. (n.d.). (2S,3S)-2-Hydroxy-3-methylpentanoic acid. Retrieved from [Link]

  • Blank, I., et al. (2000). Enantioselective Syntheses and Sensory Properties of the 3-Mercapto-2-methylpentanols. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN113968781A - Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid.
  • Google Patents. (n.d.). WO2003082795A2 - METHODS OF MANUFACTURING DERIVATIVES OF β-HYDROXYCARBOXYLIC ACIDS.
  • SIELC Technologies. (n.d.). Isoleucine. Retrieved from [Link]

  • Endotherm. (n.d.). (2S,3S)-2-Hydroxy-3-methyl-pentanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Isoleucic acid, (-)-. Retrieved from [Link]

  • Reddit. (2017). Synthetic Challenge #8. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). (2S,3S)-2-HYDROXY-3-METHYLPENTANOIC ACID. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). 2-amino-3-methylpent-4-ynoic acid, a precursor amino acid for the preparation of tritium- or deuterium-labelled peptide in the isoleucine residue. Retrieved from [Link]

  • Ligandbook. (2016). Package name: (2S,3S)-2-amino-3-hydroxy-3-methylpentanoic acid. Retrieved from [Link]

  • ResearchGate. (2025). Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimethyl-2-(methylamino)pentanoic Acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). (2S,3S)-2-Hydroxy-3-methylpentanoic acid. Retrieved from [Link]

Sources

Chiral Chromatography Support Center: Optimizing HPLC Separation of (2S,3S) and (2R,3R) Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral High-Performance Liquid Chromatography (HPLC). Separating enantiomers—such as (2S,3S) and (2R,3R) isomers—is a critical challenge in pharmaceutical development, as these molecules possess identical physical and chemical properties in an achiral environment. This guide synthesizes field-proven methodologies, troubleshooting protocols, and authoritative scientific principles to help you achieve baseline enantiomeric resolution ( Rs​>1.5 ).

The Causality of Chiral Recognition

To separate (2S,3S) and (2R,3R) enantiomers, the chromatographic system must establish a chiral environment. This is achieved using a Chiral Stationary Phase (CSP). The fundamental mechanism relies on the formation of short-lived, transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP. Because these complexes are diastereomeric, they possess different free energies of formation ( ΔΔG ). The enantiomer that forms the more stable complex will be retained longer on the column, resulting in differential retention times and successful separation ().

Method Development Workflow

A systematic approach prevents exhaustive trial-and-error. The workflow below outlines the logical progression from initial CSP screening to method validation.

ChiralWorkflow Start Analyze Analyte Structure (2S,3S) & (2R,3R) Isomers Screening Primary CSP Screening (Polysaccharide Columns) Start->Screening Mode Select Elution Mode (NP, RP, or PO) Screening->Mode Partial Partial Separation? Mode->Partial Partial->Screening No Optimize Optimize Mobile Phase (Modifiers, Temp, Flow) Partial->Optimize Yes Validate Method Validation (Rs > 1.5) Optimize->Validate

Logical workflow for chiral HPLC method development and optimization.

Step-by-Step Experimental Methodologies

Protocol A: Primary CSP Screening (Normal Phase Mode) Polysaccharide-based CSPs (amylose and cellulose derivatives) are the industry standard, capable of resolving over 90% of chiral compounds.

  • Column Selection: Install an immobilized polysaccharide CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)). Immobilized phases are preferred as they allow a broader range of solvents without degrading the polymer bed ([1]).

  • Mobile Phase Preparation: Mix n-Hexane and Isopropanol (IPA) at an 80:20 (v/v) ratio. Degas thoroughly.

  • Additive Integration: To suppress secondary interactions with residual silanols (which cause peak tailing), add 0.1% Diethylamine (DEA) for basic analytes or 0.1% Trifluoroacetic Acid (TFA) for acidic analytes.

  • Chromatographic Conditions: Set the flow rate to 1.0 mL/min and the column oven temperature to 25°C.

  • Injection & Evaluation: Inject 5 µL of the racemic mixture. Calculate the separation factor ( α ) and resolution ( Rs​ ). If Rs​<1.5 , proceed to Protocol B.

Protocol B: Thermodynamic and Kinetic Optimization If partial separation is achieved, optimization of the mobile phase and temperature is required.

  • Modifier Substitution: Replace IPA with Ethanol (EtOH) or Methanol (MeOH). Different alcohols alter the hydrogen-bonding network between the analyte and the CSP, often drastically changing stereoselectivity.

  • Temperature Profiling: Decrease the column temperature in 5°C increments (from 25°C down to 10°C). Lower temperatures thermodynamically favor the stability of the transient diastereomeric complexes, often increasing α .

  • Flow Rate Adjustment: Because lower temperatures increase mobile phase viscosity and decrease mass transfer kinetics (leading to broader peaks), reduce the flow rate to 0.5 - 0.8 mL/min to restore peak sharpness.

Quantitative Data: CSP Selection Matrix

The table below summarizes the characteristics of common polysaccharide CSPs to guide your initial screening choices ([2]).

CSP TypePolymer DerivativeTypical Elution ModesKey Characteristics & Causality
Immobilized Amylose Amylose tris(3,5-dimethylphenylcarbamate)NP, RP, PO, SFCBroadest enantioselectivity. Immobilization permits "forbidden" solvents (THF, DCM) to manipulate π−π interactions.
Immobilized Cellulose Cellulose tris(3,5-dimethylphenylcarbamate)NP, RP, PO, SFCExcellent for aromatic amines. The linear cellulose backbone offers different steric cavity shapes compared to helical amylose.
Coated Amylose Amylose tris((S)- α -methylbenzylcarbamate)NP, POHigh selectivity for specific chiral centers. Caution: Strictly limited to standard alkanes/alcohols; strong solvents will strip the coating.
Troubleshooting FAQs

Q1: Why are my (2S,3S) and (2R,3R) isomers co-eluting on a standard C18 column? A: Enantiomers have identical hydrophobicities, dipole moments, and pKa values. A standard C18 column provides an achiral environment, meaning it interacts with both enantiomers equally. To achieve separation, you must introduce a chiral selector (via a CSP or a chiral mobile phase additive) to form diastereomeric complexes, which do have different physical properties.

Q2: I have severe peak tailing that is ruining my resolution. How do I fix this? A: Peak tailing in chiral HPLC is rarely a function of the chiral recognition mechanism itself. Instead, it is caused by non-specific, secondary interactions between the analyte and unendcapped silanol groups on the underlying silica support. To block these active sites, introduce a mobile phase additive: use 0.1% DEA or ethanolamine for basic compounds, and 0.1% TFA or acetic acid for acidic compounds.

Q3: Should I use Normal Phase (NP) or Reversed-Phase (RP) for my chiral separation? A: While NP (e.g., Hexane/IPA) is the traditional starting point due to strong hydrogen-bonding interactions, RP is highly effective and increasingly popular, especially for LC-MS compatibility or aqueous biological samples. In RP, chiral recognition is driven by inclusion complexing and hydrophobic interactions. Ensure your chosen CSP is validated for RP conditions before introducing aqueous buffers ([3]).

Q4: How does switching from a coated to an immobilized CSP benefit my method? A: Coated CSPs physically adsorb the chiral polymer onto the silica. Solvents like Tetrahydrofuran (THF), Chloroform, or Ethyl Acetate will dissolve this coating, destroying the column. Immobilized CSPs covalently bond the polymer to the silica. This structural self-validation allows you to use these "forbidden" solvents as mobile phase modifiers, which can drastically alter the steric and electronic environment, often resolving enantiomers that co-elute in standard alkane/alcohol mixtures.

References
  • Title: Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases Source: Springer Nature URL: [Link]

  • Title: Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods Source: MDPI (Molecules) URL: [Link]

  • Title: Polysaccharides Chiral Stationary Phases in Liquid Chromatography Source: Taylor & Francis (Separation & Purification Reviews) URL: [Link]

Sources

Technical Support Center: Stereochemical Integrity in the Synthesis of (2S,3S)-2-Hydroxy-3-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to preventing racemization during the synthesis of (2S,3S)-2-Hydroxy-3-methylpentanoic acid.

Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals engaged in the stereoselective synthesis of (2S,3S)-2-Hydroxy-3-methylpentanoic acid. This molecule, a crucial chiral building block and the hydroxy analog of L-isoleucine, possesses two contiguous stereocenters (C2 and C3) that must be precisely controlled.[1] The loss of stereochemical purity at the C2 position (epimerization) is a common and critical challenge that can compromise yield, purity, and biological activity.

This guide is structured as a dynamic troubleshooting resource. Instead of a static protocol, we will address the most common issues leading to racemization in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your synthetic design.

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific experimental observations and provides actionable solutions to preserve the stereochemical integrity of your target molecule.

Q1: I've completed my synthesis, but the final product shows a significant loss of enantiomeric excess (ee) at the C2 position. My starting materials were enantiopure. Which step is the most likely culprit?

The most common cause of racemization for α-hydroxy acids is the deprotonation of the α-carbon under basic conditions.[2][3] This acidic proton is susceptible to removal, forming a planar achiral enolate intermediate. Subsequent reprotonation can occur from either face of the enolate, leading to a mixture of enantiomers and a loss of optical purity.[4]

The step most vulnerable to this phenomenon is typically the hydrolysis of a precursor ester (e.g., methyl or ethyl ester) using strong base, a procedure commonly known as saponification.[3][5]

Workflow for Identifying the Problem Step:

G start Low ee in Final Product Detected step1 Was a strong base (NaOH, KOH) used for ester hydrolysis? start->step1 step2 Was a chiral auxiliary cleaved under basic conditions? step1->step2 No cause1 Primary Suspect: Base-catalyzed epimerization during saponification. step1->cause1 Yes step3 Was the carboxylic acid activated for coupling (e.g., amidation)? step2->step3 No cause2 Secondary Suspect: Epimerization during auxiliary cleavage. step2->cause2 Yes cause3 Possible Cause: Epimerization of activated acid intermediate. step3->cause3 Yes solution Implement milder conditions. (See Q2 for details) cause1->solution cause2->solution cause3->solution

Caption: Troubleshooting workflow for racemization.

Q2: My analysis points to the final ester hydrolysis step as the source of racemization. How can I hydrolyze the ester without losing stereochemical purity?

Standard saponification with NaOH or KOH in refluxing alcohol is notoriously harsh and a leading cause of epimerization for α-hydroxy acids.[2][3] The combination of strong base and high temperature creates ideal conditions for α-proton abstraction.

Comparative Analysis of Hydrolysis Methods:

MethodTypical ConditionsRacemization RiskKey Considerations
Strong Base Saponification 1-2 M NaOH or KOH in MeOH/H₂O, RT to refluxVery High Avoid if stereochemical integrity is critical.
Mild Base Saponification LiOH in THF/H₂O, 0 °C to RTModerate to Low Generally preferred over NaOH/KOH. The lithium carboxylate salt is less prone to further deprotonation.[5] Reaction should be carefully monitored and kept at low temperature.
Acid-Catalyzed Hydrolysis Aqueous HCl or H₂SO₄, heatVery Low Prevents racemization by keeping the medium acidic.[3] However, this method is often much slower and may not be suitable for acid-sensitive substrates.
Enzymatic Hydrolysis Lipase (e.g., from Candida antarctica) in buffer/organic co-solvent, RTNegligible Offers exceptional stereoselectivity under mild physiological conditions, preserving the chiral center.[3][6] This is the method of choice for high-value materials where stereopurity is paramount.

Recommended Protocol: Enzymatic Hydrolysis

This protocol is adapted from established methods for the stereoselective hydrolysis of related esters.[3]

  • System Preparation: In a reaction vessel, create a biphasic system using a phosphate buffer (e.g., 100 mM, pH 7.0) and a suitable organic co-solvent like isooctane or MTBE.

  • Substrate Addition: Dissolve your enantiopure ester precursor (e.g., ethyl (2S,3S)-2-hydroxy-3-methylpentanoate) in the reaction medium.

  • Enzyme Introduction: Add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B). The enzyme loading is typically 5-10% w/w of the substrate.

  • Reaction: Stir the mixture at a controlled temperature, usually between 30-40 °C.

  • Monitoring: Track the reaction's progress by periodically taking aliquots from the organic phase and analyzing them via chiral GC or HPLC.

  • Workup: Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme (which can often be recycled). Acidify the aqueous layer to a pH of ~2-3 with dilute HCl and extract the (2S,3S)-2-Hydroxy-3-methylpentanoic acid product with an organic solvent like ethyl acetate.

Frequently Asked Questions (FAQs)

Q3: What is the underlying mechanism of racemization for α-hydroxy acids?

Racemization at the α-carbon occurs via a deprotonation-reprotonation mechanism. The presence of the adjacent carboxyl group makes the α-proton acidic. A base can abstract this proton to form a resonance-stabilized, planar enolate intermediate. This intermediate is achiral at the C2 position. When this enolate is reprotonated, the proton can add to either the re or si face of the double bond, leading to the formation of both the (S) and (R) configurations at the C2 center, thus "scrambling" the stereochemistry.[4][7]

G cluster_0 Base-Catalyzed Racemization Mechanism A (2S,3S)-Isomer B Planar Enolate Intermediate (Achiral at C2) A->B + Base (B:) - α-Proton (H+) B->A + Proton (H+) (re-face attack) C (2R,3S)-Isomer B->C + Proton (H+) (si-face attack)

Caption: Mechanism of racemization via a planar enolate.

Q4: I am using an Evans oxazolidinone chiral auxiliary. Can racemization occur during its removal?

Yes, this is a critical point of concern. The standard method for cleaving Evans auxiliaries to yield the carboxylic acid involves oxidative cleavage with lithium hydroperoxide (LiOOH), generated from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[8] Although highly effective, this procedure is basic and must be performed with strict temperature control (typically 0 °C) to minimize the risk of epimerization of the α-hydroxy center.

Key Parameters to Control During Auxiliary Cleavage:

  • Temperature: Maintain the reaction at or below 0 °C.

  • Reagent Addition: Add the LiOH and H₂O₂ solutions slowly to the reaction mixture.

  • Reaction Time: Do not let the reaction run longer than necessary once the starting material is consumed (as monitored by TLC).

Q5: Can protecting the α-hydroxyl group help prevent racemization?

Absolutely. Protecting the α-hydroxyl group as an ether (e.g., benzyl or silyl ether) or an acetal can significantly reduce the acidity of the α-proton.[3] This makes the proton less susceptible to abstraction by base during subsequent steps, particularly during ester hydrolysis. After the base-sensitive step is complete, the protecting group can be removed under conditions that do not affect the stereocenter (e.g., hydrogenolysis for a benzyl ether or fluoride-based cleavage for a silyl ether).

Q6: Are there any biocatalytic or enzymatic approaches to synthesize this molecule that inherently avoid racemization?

Yes, biocatalysis offers a powerful alternative for stereoselective synthesis. Recent advances have shown that non-heme iron dioxygenase (NHD) enzymes can perform regio- and diastereoselective C-H oxidation on L-isoleucine to produce hydroxylated derivatives.[9] While direct synthesis of (2S,3S)-2-Hydroxy-3-methylpentanoic acid via this route may require specific enzyme discovery or engineering, it highlights a strategy that operates under physiological conditions where racemization is not a concern. Furthermore, biocatalytic racemization using whole-cell systems can be intentionally employed to deracemize an unwanted enantiomer, which can be a powerful tool in dynamic kinetic resolution processes.[6]

References

  • Lundbäck, T. (n.d.). Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids. Retrieved from [Link]

  • Kemp, D. S. (n.d.). Racemization Assays. In Peptide Synthesis. Retrieved from [Link]

  • Gao, X. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • van den Berg, M. A., et al. (2005). Biocatalytic Racemization of Aliphatic, Arylaliphatic, and Aromatic α-Hydroxycarboxylic Acids. The Journal of Organic Chemistry, 70(10), 4054–4062. [Link]

  • Zhang, R. K., et al. (2024). Chemoenzymatic Synthesis of 4,5-Dihydroxyisoleucine Fragment of α-Amanitin. ACS Catalysis. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Racemization – Knowledge and References. Retrieved from [Link]

  • Delgove, T., et al. (2021). Efficient racemization of the pharmaceutical compound Levetiracetam using solvent-free mechanochemistry. RSC Mechanochemistry. [Link]

  • Myers, R. M., et al. (2007). Chiral Glycolate Equivalents for the Asymmetric Synthesis of α-Hydroxycarbonyl Compounds. Bulletin of the Chemical Society of Japan. [Link]

  • University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • de Figueiredo, R. M. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Biomedicine & Pharmacotherapy. [Link]

  • Barluenga, S., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. Scientific Reports. [Link]

  • ResearchGate. (n.d.). Synthesis and organoleptic properties of various 3-methyl-2-oxopentanoates, 2-hydroxy-3-methylpentanoates, and 2-acyloxy-3-methylpentanoates. Retrieved from [Link]

  • Rani, N., & Vikas. (2022). A probable synthesis of isoleucine via Strecker reaction from aldehydic precursor (2-methyl butanal) and other molecular species detected in the ISM. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). (r)-3-hydroxy-4-methylpentanoic acid. Retrieved from [Link]

  • Hopax. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]

  • ResearchGate. (n.d.). The proposed mechanisms of the epimerization reactions by RaCE and.... Retrieved from [Link]

  • Maldonado-Ortega, U., et al. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Pädi Boletín Científico de Ciencias Básicas e Ingenierías del ICBI. [Link]

  • van der Vlugt, J. H., et al. (1987). The chemistry of 9 alpha-hydroxy steroids. 2. Epimerization and functionalization of 17 alpha-ethynylated 9 alpha-hydroxy steroids. Steroids. [Link]

  • Hanson, J. R., & Raines, D. J. (1987). Epimerization and rearrangement of des-A-steroid hydroxy-ketones via quinonoid intermediates. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • PubChem. (n.d.). (2S,3S)-2-Hydroxy-3-methylpentanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN1940080B - Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).
  • Al-Dulayymi, J. R., et al. (2022). Epimerisation in Peptide Synthesis. Molecules. [Link]

  • FooDB. (n.d.). Showing Compound 2-Hydroxy-3-methylpentanoic acid (FDB021944). Retrieved from [Link]

  • Wikipedia. (n.d.). Alpha hydroxycarboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Three routes for isoleucine biosynthesis. Retrieved from [Link]

  • Browne, D. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization [Video]. YouTube. [Link]

  • Reddit. (2021). racemize alpha chiral acid with LiOH?. r/Chempros. [Link]

  • R Discovery. (n.d.). The Biosynthesis of Isoleucine1. Retrieved from [Link]

Sources

Troubleshooting low signal intensity for (2S,3S)-2-Hydroxy-3-methylpentanoic acid in MS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the quantitation of small, highly polar organic acids. (2S,3S)-2-Hydroxy-3-methylpentanoic acid (commonly known as isoleucic acid) is a critical biomarker in metabolic disorders like Maple Syrup Urine Disease (MSUD) and a key defense-related metabolite in plant biology.

However, its low molecular weight (132.16 g/mol ), high polarity, and sterically hindered secondary hydroxyl group make it notoriously difficult to analyze via mass spectrometry (MS) without significant signal attenuation. This guide provides field-proven, mechanistically grounded solutions to restore your assay's sensitivity.

Diagnostic Workflow

Before adjusting your instrument parameters, use the following logical framework to isolate the root cause of your signal loss.

MS_Troubleshooting Start Low Signal Intensity (2S,3S)-2-Hydroxy-3-methylpentanoic acid Platform Which MS Platform? Start->Platform LCMS LC-MS/MS (ESI-) Platform->LCMS GCMS GC-MS (EI) Platform->GCMS LC_Ret Check Retention Time Eluting in void volume? LCMS->LC_Ret LC_Ion Check Ionization Wrong pH or Matrix Effect? LCMS->LC_Ion GC_Deriv Check Derivatization Incomplete Silylation? GCMS->GC_Deriv GC_Vol Check Volatility Loss during dry-down? GCMS->GC_Vol Sol_HILIC Switch to HILIC or Mixed-Mode Column LC_Ret->Sol_HILIC Yes Sol_pH Use NH4Ac/NH4OH buffer (pH 8-9) LC_Ion->Sol_pH Yes Sol_BSTFA Use BSTFA + 1% TMCS Heat at 60°C for 60 min GC_Deriv->Sol_BSTFA Yes Sol_Dry Dry under gentle N2 at room temperature GC_Vol->Sol_Dry Yes

Diagnostic decision tree for isolating the root cause of low isoleucic acid MS signal.

Section 1: LC-MS/MS Troubleshooting (ESI-Negative Mode)

Q: Why is my signal intensity near the noise floor even at high standard concentrations (e.g., 10 µg/mL)? The Causality: The issue is almost certainly a failure in ionization efficiency due to incorrect mobile phase pH. (2S,3S)-2-Hydroxy-3-methylpentanoic acid has a pKa of approximately 3.9. In LC-MS, analysts often default to 0.1% Formic Acid (pH ~2.7). At this pH, the carboxylic acid is fully protonated (neutral). Electrospray Ionization in negative mode (ESI-) requires the analyte to be pre-ionized in solution. A neutral molecule will not efficiently partition into the gas phase as an anion, leading to a near-total loss of signal. The Solution: Shift the equilibrium. Switch your mobile phase buffer to 10 mM Ammonium Acetate or Ammonium Formate adjusted to pH 8.0–9.0 with Ammonium Hydroxide. This ensures >99% of the molecules are in the deprotonated [M-H]⁻ state prior to entering the ESI source.

Q: I corrected the pH, but the signal is still heavily suppressed in biological matrices (plasma/plant extracts). Why? The Causality: You are experiencing catastrophic matrix suppression due to the "Void Volume Paradox." Isoleucic acid is highly polar. On a standard C18 reversed-phase column, it exhibits almost zero retention, eluting in the void volume (dead time) alongside unretained salts, proteins, and endogenous phospholipids. These matrix components compete for charge droplets in the ESI source, outcompeting your analyte. The Solution: Abandon standard C18 for this analyte. Implement Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode anion-exchange column. HILIC provides orthogonal retention, retaining polar acids longer and separating them from the void volume matrix front.

Fragmentation Parent Precursor Ion [M-H]⁻ m/z 131.07 TransitionState Loss of Formic Acid (- HCOOH, 46 Da) Parent->TransitionState CID Energy (-15V) Product1 Product Ion m/z 85.06 TransitionState->Product1

Collision-induced dissociation (CID) pathway of isoleucic acid in negative ESI.

Section 2: GC-MS Troubleshooting (Electron Ionization)

Q: My GC-MS chromatogram shows multiple peaks for the same standard, or very low yield. What went wrong? The Causality: This is a classic symptom of incomplete derivatization. For GC-MS, both the carboxylic acid (-COOH) and the hydroxyl group (-OH) must be silylated to ensure volatility. However, the hydroxyl group at the C2 position is sterically hindered by the adjacent branched methyl group at C3. A rapid, room-temperature silylation protocol will easily derivatize the carboxyl group (yielding a mono-TMS derivative) but will only partially derivatize the hydroxyl group, splitting your signal across multiple peaks (mono-TMS and di-TMS) and destroying analytical sensitivity 1. The Solution: Force the reaction to completion using a strong silylating agent with a catalyst, combined with thermal energy. Use BSTFA containing 1% TMCS and incubate at 60°C for at least 60 minutes.

Quantitative Data Reference

Table 1: Optimized LC-MS/MS MRM Parameters for Isoleucic Acid

Parameter Value / Setting Causality / Rationale
Precursor Ion m/z 131.07[M-H]⁻ Deprotonated molecular ion under basic ESI conditions 2.
Product Ion (Quantifier) m/z 85.06 Formed via the loss of formic acid (HCOOH, 46 Da) 3.
Collision Energy (CE) -15 to -20 V Optimal energy to fragment the carboxyl moiety without shattering the carbon backbone.

| Declustering Potential | -40 V | Prevents non-covalent clustering with solvent molecules in the source. |

Table 2: GC-MS Derivatization Reagent Efficacy

Reagent System Target Groups Derivatized Relative Yield (Di-TMS) Notes
MSTFA (Room Temp, 15 min) -COOH only (mostly) < 20% Insufficient energy to overcome C2 steric hindrance.

| BSTFA + 1% TMCS (60°C, 60 min) | -COOH and -OH | > 95% | TMCS acts as a catalyst; heat drives the hindered reaction. |

Self-Validating Experimental Protocols

Protocol A: HILIC-MS/MS Method for Polar Organic Acids

Self-Validation Check: The inclusion of a structurally similar internal standard (e.g., 2-hydroxyhexanoic acid) validates extraction recovery and flags any retention time drift caused by column equilibration issues.

  • Sample Preparation: Extract 50 µL of plasma or homogenized plant tissue using 200 µL of cold (-20°C) Acetonitrile containing 2.5 µg/mL of 2-hydroxyhexanoic acid (Internal Standard) 4.

  • Protein Precipitation: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 150 µL of the supernatant to an autosampler vial. Critical: Do not dry down unless necessary, as volatile losses can occur.

  • Chromatography: Inject 2 µL onto a ZIC-pHILIC column (2.1 x 100 mm, 5 µm).

  • Mobile Phase:

    • Buffer A: 10 mM Ammonium Carbonate in Water (pH 9.0).

    • Buffer B: 100% Acetonitrile.

  • Gradient: Start at 90% B. Hold for 2 minutes. Ramp to 40% B over 8 minutes. This forces the polar isoleucic acid to partition into the aqueous layer on the stationary phase, eluting well past the void volume.

Protocol B: Robust Two-Step Derivatization for GC-MS

Self-Validation Check: A single, sharp chromatographic peak corresponding to the Di-TMS derivative (rather than a split peak) confirms complete derivatization.

  • Drying: Transfer the biological extract to a glass GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen at room temperature. Critical: Do not use high heat during dry-down, as short-chain alpha-hydroxy acids are semi-volatile.

  • Oximation (Optional but recommended for complex matrices): Add 20 µL of Methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate at 37°C for 90 minutes. (This protects alpha-keto acids present in the same matrix).

  • Silylation: Add 50 µL of BSTFA + 1% TMCS.

  • Thermal Incubation: Cap tightly and incubate at 60°C for 60 minutes to overcome the steric hindrance at the C2-hydroxyl position 1.

  • Analysis: Inject 1 µL into the GC-MS (splitless mode) onto a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5MS).

References

  • Source: nih.
  • Source: oup.
  • Source: frontiersin.
  • Source: nih.

Sources

Reducing matrix effects for (2S,3S)-2-Hydroxy-3-methylpentanoic acid in biological samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Support Center. This guide is engineered for researchers and drug development professionals facing quantitative challenges with (2S,3S)-2-Hydroxy-3-methylpentanoic acid (commonly known as isoleucic acid).

Overview & Mechanistic Context

Isoleucic acid is a highly polar, branched-chain alpha-hydroxy acid. It serves as a critical biomarker for diagnosing Maple Syrup Urine Disease (MSUD) and evaluating plant defense mechanisms and microbiome-host interactions[1][2]. When quantifying this metabolite in complex biological matrices (e.g., plasma, urine, tissue) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), analysts frequently encounter severe matrix effects .

Because isoleucic acid is analyzed in negative electrospray ionization (ESI-) mode, co-eluting endogenous components—such as salts and residual phospholipids—compete for charge on the droplet surface. This competition prevents the analyte from reaching the gas phase, leading to unpredictable 3 and compromising assay accuracy[3].

Diagnostic Workflow: Identifying Matrix Effects

Before altering your assay, you must systematically diagnose the root cause of signal loss. The workflow below outlines the logical progression from observation to validated mitigation.

MatrixWorkflow Start Observe Signal Loss for Isoleucic Acid PostCol Post-Column Infusion (Qualitative) Start->PostCol Step 1 PostExt Post-Extraction Spike (Quantitative MF) Start->PostExt Step 2 CheckMF Is Matrix Factor (MF) within 0.85 - 1.15? PostExt->CheckMF OptPrep Optimize Sample Prep (e.g., WAX-SPE) CheckMF->OptPrep No OptChrom Optimize Chromatography (Adjust Gradient/Column) CheckMF->OptChrom No Success Method Validated (Matrix Effects Mitigated) CheckMF->Success Yes OptPrep->PostExt Re-evaluate OptChrom->PostExt Re-evaluate

Workflow for identifying and mitigating matrix effects in LC-MS/MS bioanalysis.

Step-by-Step Methodologies: Self-Validating Protocols

Protocol A: Quantitative Assessment of Matrix Factor (MF)

Causality: To distinguish true ion suppression from poor extraction recovery, regulatory guidelines require calculating the Matrix Factor using a post-extraction spike methodology[4][5].

  • Prepare Blank Matrix: Extract 6 independent lots of blank biological matrix (e.g., human plasma) using your current sample preparation method.

  • Spike Post-Extraction: Spike the extracted blanks with isoleucic acid and its Stable Isotope-Labeled Internal Standard (SIL-IS) at the Low and High Quality Control (QC) concentrations.

  • Prepare Neat Standards: Prepare equivalent concentrations of the analyte and SIL-IS in a neat solvent that matches your initial mobile phase.

  • LC-MS/MS Analysis: Inject both the post-extraction spiked samples and the neat standards.

  • Calculate Matrix Factor: MF = (Peak Area in Extracted Matrix) / (Peak Area in Neat Solvent).

    • Self-Validation Check: The IS-normalized MF (MF_analyte / MF_IS) must fall between 0.85 and 1.15, with a Coefficient of Variation (CV) < 15% across all 6 lots to pass 6[7][6].

Protocol B: Optimized Weak Anion Exchange (WAX) Solid-Phase Extraction

Causality: Standard protein precipitation (PPT) leaves high levels of residual phospholipids that elute early in reversed-phase chromatography—exactly where polar organic acids elute. WAX SPE exploits the carboxylic acid moiety (pKa ~3.8) of isoleucic acid to covalently trap it, allowing aggressive organic washing to remove neutral interferents[3][8].

  • Condition: Pass 1 mL Methanol, followed by 1 mL Water through the WAX cartridge.

  • Load: Dilute 100 µL of plasma with 100 µL of 2% ammonium hydroxide. Why? This ensures the carboxylic acid is fully deprotonated and binds strongly to the anion exchange resin.

  • Wash 1 (Aqueous): Pass 1 mL of 2% ammonium hydroxide in water. Why? Removes salts and neutral water-soluble matrix components.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Why? Removes phospholipids and neutral lipophilic matrix. This is the critical step for mitigating ESI- suppression.

  • Elute: Pass 1 mL of 5% Formic Acid in Methanol. Why? The low pH neutralizes the analyte's carboxylic acid, releasing it from the resin.

  • Reconstitute: Evaporate the eluate under N2 gas and reconstitute in 95:5 Water:Acetonitrile to match the initial LC gradient.

Quantitative Data: Sample Preparation Efficacy

The table below summarizes the typical quantitative improvements observed when switching from crude extraction methods to targeted SPE for isoleucic acid.

Sample Preparation TechniquePhospholipid Removal (%)Absolute Recovery (%)Matrix Factor (MF)IS-Normalized MF CV (%)
Protein Precipitation (PPT)< 10%92%0.45 (Severe)22.4%
Liquid-Liquid Extraction~ 60%65%0.78 (Moderate)16.1%
Mixed-Mode WAX SPE> 95%88%0.96 (Minimal)4.2%

Frequently Asked Questions (Troubleshooting)

Q1: Why does isoleucic acid suffer from severe ion suppression in plasma despite using a high-end UHPLC system? A: Isoleucic acid is highly polar. On standard C18 columns, it elutes near the void volume, co-eluting with a massive influx of unretained salts and early-eluting phospholipids. In the ESI source, these high-concentration matrix components monopolize the droplet surface, preventing the analyte from reaching the gas phase[3][9]. Solution: Increase chromatographic retention by switching to a polar-embedded C18 column, an Aqua-C18, or utilizing Hydrophilic Interaction Liquid Chromatography (HILIC).

Q2: How do I separate isoleucic acid from its isomers (e.g., leucic acid) while minimizing matrix effects? A: Isoleucic acid and leucic acid (2-hydroxyisocaproic acid) are isobaric (exact mass 132.0786) and yield identical primary product ions (e.g., m/z 131.07 -> 85.0) due to similar fragmentation pathways[2][10]. If they co-elute, they compete for ionization, creating a localized matrix effect. Solution: Implement a shallow gradient (e.g., 0.5% B per minute) between 5-15% organic modifier. If chiral or structural separation is required, 11 (e.g., silylation for GC-MS or chiral derivatizing agents for LC-MS) can shift their retention times into a cleaner chromatographic window[11][12].

Q3: What are the regulatory standards for matrix effects, and how do I ensure compliance? A: According to the4 and EMA M10 guidelines, matrix effects must be formally evaluated using at least 6 independent sources of blank matrix (including hemolyzed and lipemic lots)[4][5]. The precision (CV) of the IS-normalized matrix factor must not exceed 15%. To achieve this, you must use a high-quality Stable Isotope-Labeled Internal Standard (SIL-IS) that perfectly co-elutes and experiences the exact same suppression as the analyte[6][13].

Metabolic Pathway Context: Origins of Interference

Understanding the biological origin of your analyte helps predict endogenous interferents. Isoleucic acid is a downstream product of L-isoleucine catabolism. Its structural isomer, leucic acid, originates from L-leucine and acts as a major isobaric interferent in biological samples.

Pathway Iso L-Isoleucine (Endogenous Matrix) KMV 2-Keto-3-methylvaleric acid (KMVA) Iso->KMV BCAT ILA (2S,3S)-2-Hydroxy-3- methylpentanoic acid KMV->ILA Reduction Leu L-Leucine (Interferent Source) LA Leucic Acid (Co-eluting Isomer) Leu->LA Catabolism LA->ILA Isobaric Interference (m/z 131.07)

BCAA catabolism pathway highlighting the generation of isoleucic acid and isobaric interferents.

References

  • [3] Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. 3

  • [13] Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories. 13

  • [8] Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques. 8

  • [4] M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Food and Drug Administration. 4

  • [9] The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc.9

  • [7] Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. ResearchGate. 7

  • [5] Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration. 5

  • [6] FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. 6

  • [1] Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. PMC. 1

  • [11] Chapter 12: Chiral Metabolomics. RSC Books. 11

  • [12] The Defense-Related Isoleucic Acid Differentially Accumulates in Arabidopsis Among Branched-Chain Amino Acid-Related 2-Hydroxy Carboxylic Acids. Frontiers. 12

  • [10] Application of high-resolution mass spectrometry profiling towards the diagnosis and acute management of maple syrup urine disease. PMC. 10

  • [2] Arabidopsis Glucosyltransferase UGT76B1 Conjugates Isoleucic Acid and Modulates Plant Defense and Senescence. Oxford Academic. 2

Sources

Validation & Comparative

Comparing biological effects of (2S,3S)-2-Hydroxy-3-methylpentanoic acid vs its diastereomers

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of (2S,3S)-2-Hydroxy-3-methylpentanoic acid (commonly known as L-isoleucic acid or HMPA) and its diastereomers requires a multidisciplinary approach. As a chiral building block, its stereochemistry dictates the macroscopic folding of potent depsipeptides, while in clinical biochemistry, its isomeric ratios serve as critical metabolic biomarkers.

This guide objectively compares the biological effects, structural utility, and analytical profiling of HMPA diastereomers, providing actionable, self-validating protocols for researchers and drug development professionals.

Mechanistic Grounding: Metabolic Pathways and Clinical Biomarkers

In mammalian metabolism, the stereoisomers of 2-hydroxy-3-methylpentanoic acid are inextricably linked to the catabolism of branched-chain amino acids. In metabolic disorders such as Maple Syrup Urine Disease (MSUD), a deficiency in the branched-chain α -keto acid dehydrogenase (BCKDH) complex leads to the accumulation of 2-keto-3-methylvaleric acid (KMVA).

Crucially, KMVA does not undergo spontaneous keto-enol tautomerization in neutral aqueous solutions. Instead, evidence suggests that racemization at the C3 position of L-isoleucine occurs enzymatically during transamination, yielding both 3S- and 3R-KMVA. Subsequent reduction of these keto acids generates a mixture of HMPA diastereomers 1. The specific ratio of these diastereomers in plasma and urine provides a rapid, quantifiable measure of residual BCKDH activity in MSUD patients 1.

G L_Ile L-Isoleucine (2S,3S) Transam Transamination (BCAT) L_Ile->Transam KMVA_S 3S-KMVA (Keto Acid) Transam->KMVA_S KMVA_R 3R-KMVA (Keto Acid) Transam->KMVA_R C3 Racemization Reduct Reduction (LDH) KMVA_S->Reduct KMVA_R->Reduct HMPA_2S3S (2S,3S)-HMPA (L-isoleucic acid) Reduct->HMPA_2S3S HMPA_2R3S (2R,3S)-HMPA (D-allo-isoleucic acid) Reduct->HMPA_2R3S HMPA_2S3R (2S,3R)-HMPA (L-allo-isoleucic acid) Reduct->HMPA_2S3R HMPA_2R3R (2R,3R)-HMPA (D-isoleucic acid) Reduct->HMPA_2R3R

Metabolic pathway of L-isoleucine to HMPA diastereomers via transamination and reduction.

Structural Biology: Chiral Directing Groups in Depsipeptides

In drug discovery, the stereochemistry of the α -hydroxy acid dictates the spatial orientation of the macrocyclic ring. A single inversion at the α

  • or β -carbon can abolish target binding.
  • Cryptophycins : These highly potent antimitotic agents bind to tubulin. Unit D of the cryptophycin macrocycle frequently incorporates L-isoleucic acid ((2S,3S)-HMPA) to maintain the precise hydrophobic contacts required for microtubule destabilization 2.

  • Lagunamide D : A cytotoxic marine depsipeptide where structural elucidation confirmed the exclusive presence of the (2R,3S)-HMPA diastereomer. The proximity of its 1,3-diol unit drives acyl migration, fundamentally altering the macrocycle's size and its caspase-mediated apoptotic activity 3.

  • Viridamide A & Tumonoic Acids : The total synthesis of the antiparasitic Viridamide A relies on (2S,3S)-HMPA to prevent undesired lactonization during macrocyclization [[4]](), whereas Tumonoic acids utilize D-allo-isoleucic acid to achieve their specific planar structures 5.

Quantitative Diastereomeric Comparison

DiastereomerStereocentersCommon NameBiological Context / Natural ProductKey Biological Effect
(2S,3S)-HMPA 2S, 3SL-isoleucic acidCryptophycins 2, Viridamide A 4Tubulin binding; Antiparasitic
(2R,3S)-HMPA 2R, 3SD-allo-isoleucic acidLagunamide D 3, Tumonoic Acids 5Caspase-mediated cytotoxicity
(2S,3R)-HMPA 2S, 3RL-allo-isoleucic acidMSUD Metabolite 1Biomarker for BCKDH activity
(2R,3R)-HMPA 2R, 3RD-isoleucic acidSynthetic derivativesConformational tuning in macrocycles

Self-Validating Experimental Protocols

Protocol 1: GC-MS Isomeric Profiling of Biological Fluids

Causality & Rationale: To quantify HMPA diastereomers, sample preparation must account for the high polarity of the hydroxyl and carboxyl groups. Derivatization with BSTFA converts these into trimethylsilyl (TMS) ethers/esters, significantly increasing volatility. Because diastereomers have distinct spatial geometries, they exhibit different boiling points. Thus, an achiral methylsilicone column is sufficient to resolve the four forms without the need for expensive chiral stationary phases 1.

  • Extraction: Spike 100 µL of plasma/urine with 10 µL of d10​ -2-hydroxy-3-methylpentanoic acid internal standard 6. Acidify with 1M HCl to pH 2. Extract 3x with 500 µL ethyl acetate.

  • Derivatization: Evaporate the organic layer under N2​ . Add 50 µL of BSTFA + 1% TMCS and 50 µL pyridine. Incubate at 60°C for 30 minutes.

  • GC-MS Analysis: Inject 1 µL onto an achiral methylsilicone column (e.g., DB-5MS).

  • Self-Validation Check: The internal standard ( d10​ -HMPA) must co-elute with the native peaks with a predictable mass shift (+10 Da). Recovery rates below 85% indicate incomplete derivatization or extraction phase emulsion.

Workflow Sample Biological Sample (Plasma/Urine) Extract Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extract Deriv TMS Derivatization (BSTFA + TMCS) Extract->Deriv GC Gas Chromatography (Achiral Methylsilicone) Deriv->GC MS Mass Spectrometry (EI, SIM Mode) GC->MS Data Diastereomeric Ratio Quantification MS->Data

GC-MS workflow for the isolation and quantification of HMPA diastereomers in biological fluids.

Protocol 2: Solid-Phase Depsipeptide Esterification

Causality & Rationale: Coupling an amino acid to the secondary hydroxyl group of HMPA is notoriously sluggish due to the steric hindrance of the adjacent sec-butyl group. Standard carbodiimide coupling (DIC/HOBt) often fails or leads to epimerization at the α -carbon. Steglich esterification (EDCI and catalytic DMAP) is employed because DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that overcomes the steric bulk 4.

  • Resin Preparation: Swell 2-chlorotrityl chloride resin loaded with (2S,3S)-HMPA in anhydrous DCM for 30 minutes.

  • Coupling: Dissolve 4 eq. of the incoming Fmoc-amino acid, 4 eq. EDCI, and 0.1 eq. DMAP in anhydrous DMF/DCM (1:1). Add to the resin and agitate at room temperature for 16 hours.

  • Self-Validation Check (Micro-cleavage): Withdraw 5 mg of resin, cleave with 1% TFA in DCM, and analyze via chiral HPLC. The presence of a single peak confirms that the use of low-concentration DMAP successfully prevented base-catalyzed epimerization of the α -carbon during esterification.

Sources

A Comparative Guide to the Metabolic Pathways of Isoleucine and (2S,3S)-2-Hydroxy-3-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the metabolic pathways of the essential amino acid L-isoleucine and its α-hydroxy acid analog, (2S,3S)-2-Hydroxy-3-methylpentanoic acid. Understanding the nuances of their metabolic relationship is critical for research into branched-chain amino acid (BCAA) metabolism, inborn errors of metabolism like Maple Syrup Urine Disease (MSUD), and the development of nutritional therapies.

Introduction: A Tale of Two Molecules

L-isoleucine is one of three essential branched-chain amino acids (BCAAs), playing a vital role in protein synthesis and energy metabolism.[1][2] Its catabolism is a multi-step process crucial for generating energy. (2S,3S)-2-Hydroxy-3-methylpentanoic acid, also known as (2S,3S)-2-hydroxy-3-methylvaleric acid (HMVA), is a direct metabolite of isoleucine.[3][4][5] It is formed via the reduction of α-keto-β-methylvalerate (KMV), the α-keto acid of isoleucine.[3][4][5] While present in small amounts in healthy individuals, its levels can become significantly elevated in pathological conditions affecting BCAA metabolism, making it a key biomarker for diseases such as MSUD.[3][5][6]

The Canonical Pathway: L-Isoleucine Catabolism

The breakdown of L-isoleucine is a mitochondrial process that converts the amino acid into acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.[1]

Step 1: Reversible Transamination The first step is the transfer of the amino group from isoleucine to α-ketoglutarate, a reaction catalyzed by the enzyme branched-chain aminotransferase (BCAT) . This produces the corresponding branched-chain α-keto acid (BCKA), α-keto-β-methylvalerate (KMV) , and glutamate.[2]

Step 2: Irreversible Oxidative Decarboxylation KMV is then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex .[2][7] This is a critical, rate-limiting step in BCAA catabolism. A deficiency in this enzyme complex leads to the accumulation of BCAAs and their respective keto acids, causing Maple Syrup Urine Disease (MSUD).[1][7][8] The product of this reaction is α-methylbutyryl-CoA .

Subsequent Steps α-methylbutyryl-CoA undergoes a series of reactions analogous to β-oxidation, ultimately yielding acetyl-CoA and propionyl-CoA .[9] These products are then utilized in the citric acid cycle for ATP generation.

Isoleucine_Catabolism cluster_main Isoleucine Catabolic Pathway Isoleucine L-Isoleucine KMV α-Keto-β-methylvalerate (KMV) Isoleucine->KMV BCAT (Transamination) MethylbutyrylCoA α-Methylbutyryl-CoA KMV->MethylbutyrylCoA BCKDH Complex (Oxidative Decarboxylation) AcetylCoA Acetyl-CoA MethylbutyrylCoA->AcetylCoA β-oxidation steps PropionylCoA Propionyl-CoA MethylbutyrylCoA->PropionylCoA β-oxidation steps TCA Citric Acid Cycle AcetylCoA->TCA PropionylCoA->TCA

Caption: Canonical catabolic pathway of L-isoleucine.

The Alternative Route: Formation of (2S,3S)-2-Hydroxy-3-methylpentanoic Acid

(2S,3S)-2-Hydroxy-3-methylpentanoic acid (HMVA) is not part of the main energy-yielding pathway of isoleucine catabolism. Instead, it represents a "side-route" or an "overflow" pathway that becomes significant when the forward flux through the BCKDH complex is impaired.

Formation via Reduction HMVA is formed by the reduction of KMV.[3][4][5] This reaction is thought to be catalyzed by a dehydrogenase, with L-lactate dehydrogenase (L-LDH) being a likely candidate due to its action on other α-keto acids.[3][4][10] The stereochemistry of the resulting HMVA depends on the specific enzymes involved. The (2S,3S) isomer is derived from the L-isoleucine pathway.[5]

This metabolic shunt is particularly important in MSUD, where the genetic deficiency of the BCKDH complex leads to a massive buildup of KMV.[1][7] The cell attempts to mitigate the toxicity of excess KMV by converting it to the less toxic HMVA, which is then excreted in the urine.[5]

HMVA_Formation cluster_shunt HMVA Formation Pathway Isoleucine L-Isoleucine KMV α-Keto-β-methylvalerate (KMV) Isoleucine->KMV BCAT HMVA (2S,3S)-2-Hydroxy-3-methylpentanoic acid (HMVA) KMV->HMVA Dehydrogenase (e.g., L-LDH) Reduction BCKDH_Pathway To Acetyl-CoA + Propionyl-CoA KMV->BCKDH_Pathway BCKDH Complex (Main Pathway) Excretion Urinary Excretion HMVA->Excretion

Caption: Formation of HMVA from the isoleucine metabolite KMV.

Comparative Analysis: Isoleucine vs. (2S,3S)-2-Hydroxy-3-methylpentanoic Acid

FeatureL-Isoleucine Metabolism (Main Pathway)(2S,3S)-2-Hydroxy-3-methylpentanoic Acid Metabolism
Metabolic Role Primary energy-yielding catabolic pathway.[2]Overflow or detoxification pathway.[5][10]
Starting Substrate L-Isoleucine[2]α-Keto-β-methylvalerate (KMV)[3][5]
Key Enzyme(s) Branched-chain aminotransferase (BCAT), Branched-chain α-keto acid dehydrogenase (BCKDH) complex.[2]Dehydrogenases (e.g., L-Lactate Dehydrogenase).[4][10]
Nature of Key Step Irreversible oxidative decarboxylation (BCKDH step).[1]Reversible reduction.
End Product(s) Acetyl-CoA and Propionyl-CoA (for energy production).[1][9](2S,3S)-HMVA (primarily for excretion).[5]
Physiological Context Active during normal protein turnover and energy demand.Becomes significant during metabolic stress or disease states (e.g., MSUD) where KMV accumulates.[3][5]
Regulation The BCKDH complex is tightly regulated by phosphorylation/dephosphorylation.[1]Primarily driven by substrate (KMV) availability.

Experimental Methodologies for Pathway Investigation

For researchers aiming to study these pathways, a multi-faceted approach combining analytical chemistry and biochemical assays is essential.

Metabolite Quantification using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a gold-standard technique for identifying and quantifying organic acids like HMVA in biological fluids (urine, plasma).[1][11]

Objective: To measure the concentration of HMVA and other organic acids.

Protocol: Analysis of HMVA in Urine

  • Sample Preparation:

    • Thaw a 1 mL aliquot of urine.

    • Add an internal standard (e.g., a stable isotope-labeled version of the analyte like d10-HMVA) to correct for sample loss during preparation.[10]

    • Perform a liquid-liquid extraction with a solvent like ethyl acetate to isolate the organic acids.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • Causality: HMVA is a polar, non-volatile compound. Derivatization is required to make it volatile for GC analysis. A common method is silylation.

    • Add a silylating agent (e.g., BSTFA with 1% TMCS) to the dried extract.

    • Heat the sample (e.g., at 60°C for 30 minutes) to complete the reaction, which replaces active hydrogens with trimethylsilyl (TMS) groups.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • The GC separates the different derivatized compounds based on their boiling points and interaction with the column.

    • The MS fragments the eluting compounds, generating a characteristic mass spectrum for each, allowing for definitive identification and quantification.

  • Data Analysis:

    • Identify the HMVA peak by its retention time and mass spectrum compared to an authentic standard.[11]

    • Quantify the amount of HMVA by comparing its peak area to that of the internal standard.

Enzyme Activity Assays

Measuring the activity of key enzymes like the BCKDH complex provides direct insight into pathway function.

Objective: To determine the functional capacity of the BCKDH complex in cell or tissue lysates.

Protocol: BCKDH Activity Assay (Spectrophotometric)

  • Sample Preparation:

    • Isolate mitochondria from tissue homogenates or cultured cells, as the BCKDH complex is located in the mitochondria.[8]

  • Reaction Mixture:

    • Prepare a reaction buffer containing the necessary cofactors: Thiamine pyrophosphate (TPP), NAD+, and Coenzyme A.

    • Add the mitochondrial preparation to the buffer.

  • Initiating the Reaction:

    • Start the reaction by adding a specific α-keto acid substrate (e.g., α-keto-β-methylvalerate for the isoleucine-specific activity).

  • Measurement:

    • The BCKDH complex catalyzes the reduction of NAD+ to NADH.

    • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer, as NADH absorbs light at this wavelength while NAD+ does not.

  • Calculation:

    • The rate of NADH production is directly proportional to the activity of the BCKDH enzyme complex. Calculate the specific activity relative to the total protein concentration in the sample.

Caption: Experimental workflows for pathway analysis.

Conclusion

The metabolic pathways of L-isoleucine and (2S,3S)-2-Hydroxy-3-methylpentanoic acid are intimately linked yet serve distinct purposes. The canonical catabolism of isoleucine is a vital energy-producing pathway, tightly regulated at the irreversible BCKDH step. In contrast, the formation of HMVA is a detoxification mechanism that becomes prominent when the main pathway is compromised, as seen in genetic disorders like MSUD. For researchers, understanding this dichotomy is essential for diagnosing metabolic diseases, developing targeted therapies (such as those that modulate BCKDH activity), and designing nutritional interventions that may utilize α-hydroxy or α-keto analogs of amino acids.[12] The analytical and biochemical methods described provide a robust framework for investigating the complex and dynamic interplay between these two metabolic routes.

References

  • MSD Manuals. (n.d.). Branched-Chain Amino Acid Metabolism Disorders.
  • Blackburn, P. R., et al. (2016). Disorders of branched chain amino acid metabolism. Journal of Inherited Metabolic Disease.
  • Merck Manuals. (n.d.). Branched-Chain Amino Acid Metabolism Disorders.
  • Biology LibreTexts. (n.d.). Branched-Chain Amino Acid (BCAA)
  • Conrad, M., & Clark, D. P. (1971). D- and L-isoleucine metabolism and regulation of their pathways in Pseudomonas putida. Journal of Bacteriology.
  • The Medical Biochemistry Page. (2025). Branched-Chain Amino Acid Metabolism Disorders.
  • Lab Results Explained. (n.d.). 2-Keto-3-Methylvaleric Acid - Organic Acids, Plasma.
  • FooDB. (2011). Showing Compound 2-Hydroxy-3-methylpentanoic acid (FDB021944).
  • Mamer, O. A. (2000). Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid. Methods in Enzymology.
  • Mamer, O. A., & Reimer, M. L. (2000). Synthesis and Gas Chromatography/Mass Spectrometry Analysis of Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid. ScienceDirect.
  • PubChem. (n.d.). (2R,3S)-2-hydroxy-3-methylpentanoic acid.
  • Dietzen, M., et al. (2025). Replacement of Isoleucine and Leucine by their Keto Acids leads to increased formation of α‐Hydroxy Acids in Chinese Hamster Ovary cells. Biotechnology Journal.
  • Boebel, K. P., & Baker, D. H. (1982).

Sources

A Comparative Guide to Validated Analytical Methods for (2S,3S)-2-Hydroxy-3-methylpentanoic Acid in Plasma

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of (2S,3S)-2-hydroxy-3-methylpentanoic acid in plasma. It is intended for researchers, scientists, and drug development professionals who require robust and reliable bioanalytical data. The methodologies discussed are grounded in established principles of analytical chemistry and adhere to regulatory expectations for method validation.

Introduction to (2S,3S)-2-Hydroxy-3-methylpentanoic Acid

(2S,3S)-2-Hydroxy-3-methylpentanoic acid, an isomer of 2-hydroxy-3-methylvaleric acid, is a metabolite of the branched-chain amino acid L-isoleucine.[1] Its accurate quantification in biological matrices such as plasma is crucial for understanding various physiological and pathological states. Elevated levels of 2-hydroxy-3-methylpentanoic acid are notably observed in individuals with maple syrup urine disease (MSUD), an inherited metabolic disorder.[1] Therefore, sensitive and specific analytical methods are essential for both clinical diagnostics and research in metabolic diseases.

The chiral nature of this molecule, possessing two stereocenters, presents a significant analytical challenge. The four possible stereoisomers can exhibit different biological activities, necessitating enantioselective analytical methods to differentiate and accurately quantify the specific (2S,3S) isomer.

Comparison of Analytical Methodologies

The two primary analytical techniques suitable for the quantification of (2S,3S)-2-hydroxy-3-methylpentanoic acid in plasma are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide will compare a well-established GC-MS method with a proposed, robust LC-MS/MS method, providing detailed protocols and performance characteristics.

Table 1: High-Level Comparison of GC-MS and LC-MS/MS Methods
FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation Multi-step: LLE, derivatizationSimplified: Protein precipitation, optional derivatization
Chiral Separation Diastereomeric derivatization with chiral reagent followed by separation on an achiral columnDirect separation on a chiral column
Sensitivity High, typically in the low µg/mL rangePotentially higher, sub-µg/mL to ng/mL range
Throughput Lower, due to longer run times and complex sample preparationHigher, with faster run times and simpler sample preparation
Robustness Established and reliableHigh, with less susceptibility to matrix effects with appropriate sample cleanup

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Diastereomeric Derivatization

This method relies on the chemical conversion of the enantiomers into diastereomers using a chiral derivatizing agent. The resulting diastereomers have different physicochemical properties and can be separated on a standard achiral GC column.

Rationale for Method Selection

GC-MS offers excellent chromatographic resolution and is a well-established technique for the analysis of small, volatile molecules.[2] For non-volatile compounds like hydroxy acids, derivatization is necessary to increase their volatility and thermal stability.[2] The use of a chiral derivatizing agent is a classic and effective approach to resolving enantiomers on a cost-effective achiral column.

Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Acidify the sample to a pH < 2 with 6M HCl to protonate the carboxylic acid group.[2]

  • Add 500 µL of a suitable organic solvent (e.g., ethyl acetate) and vortex vigorously for 2 minutes for extraction.[2]

  • Centrifuge at 10,000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction process on the aqueous layer and combine the organic extracts.

  • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

2. Diastereomeric Derivatization

  • To the dried residue, add 50 µL of a chiral derivatizing agent, such as (S)-(+)-3-Methyl-2-butanol, and a catalyst (e.g., a small amount of thionyl chloride).[2]

  • Seal the vial and heat at 100°C for 1 hour to form the diastereomeric esters.[2]

  • Evaporate the excess reagent under nitrogen.

  • Perform a second derivatization step to silylate the hydroxyl group. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 60°C for 30 minutes.[2]

3. GC-MS Analysis

  • GC Column: Standard non-polar column (e.g., DB-5 or equivalent).

  • Injection: 1 µL, splitless mode.

  • Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 250°C) at a rate that provides optimal separation of the diastereomers.

  • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions of the derivatized analyte and internal standard.

Visualization of GC-MS Workflow

GCMS_Workflow Plasma Plasma Sample LLE Liquid-Liquid Extraction Plasma->LLE Acidification & Solvent Addition Derivatization Diastereomeric Derivatization LLE->Derivatization Dried Extract GCMS GC-MS Analysis Derivatization->GCMS Derivatized Sample Data Data Analysis GCMS->Data

Caption: Workflow for GC-MS analysis with diastereomeric derivatization.

Method 2: Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This proposed method offers a more direct approach to enantioselective analysis by utilizing a chiral stationary phase (CSP) to separate the enantiomers, coupled with the high sensitivity and specificity of tandem mass spectrometry.

Rationale for Method Selection

LC-MS/MS is the gold standard for bioanalysis in pharmaceutical development due to its high sensitivity, selectivity, and throughput.[3] The use of a chiral column allows for the direct separation of enantiomers without the need for derivatization to create diastereomers, simplifying the sample preparation process. While derivatization of the carboxylic acid may still be beneficial to improve chromatographic retention and ionization efficiency, it is often simpler than the two-step process required for GC-MS.[4]

Experimental Protocol

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma, add an internal standard.

  • Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.[5]

  • Vortex vigorously for 30 seconds.[5]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[5]

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50-100 µL of the initial mobile phase.

2. (Optional) Derivatization

  • For enhanced sensitivity and chromatographic performance, derivatization of the carboxylic acid can be performed using a reagent like 3-nitrophenylhydrazine (3-NPH).[6][7] This adds a readily ionizable group, improving signal intensity in the mass spectrometer.

3. Chiral LC-MS/MS Analysis

  • LC Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or similar amylose or cellulose-based phase) is recommended for the separation of chiral acids.[8]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water) is typically used. The exact composition and gradient will need to be optimized for the specific chiral column and analyte.

  • Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Electrospray Ionization (ESI) in negative mode is generally preferred for carboxylic acids.

    • MRM Transitions: Monitor the transition from the precursor ion (the deprotonated molecule, [M-H]⁻) to a characteristic product ion.

Visualization of LC-MS/MS Workflow

LCMS_Workflow Plasma Plasma Sample PPT Protein Precipitation Plasma->PPT Acetonitrile Addition Derivatization Optional Derivatization PPT->Derivatization Supernatant LCMS Chiral LC-MS/MS Analysis PPT->LCMS Direct Injection Derivatization->LCMS Prepared Sample Data Data Analysis LCMS->Data

Caption: Workflow for chiral LC-MS/MS analysis.

Method Validation According to Regulatory Guidelines

A bioanalytical method must be validated to ensure its reliability for its intended application.[9] The validation process should adhere to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][10]

Table 2: Key Validation Parameters and Typical Acceptance Criteria
Validation ParameterDescriptionTypical Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard in blank plasma samples.
Accuracy The closeness of the determined value to the nominal or known true value.Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).
Precision The closeness of repeated individual measurements.Coefficient of variation (CV) ≤15% (≤20% at the LLOQ).
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10, with accuracy and precision within specified limits.
Recovery The extraction efficiency of the analytical method.Consistent, precise, and reproducible at different concentrations.
Matrix Effect The alteration of ionization efficiency by co-eluting matrix components.The ratio of the analyte response in the presence and absence of matrix components should be consistent and within acceptable limits.
Stability The chemical stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term).Analyte concentration should remain within ±15% of the initial concentration.

Conclusion

Both GC-MS with diastereomeric derivatization and chiral LC-MS/MS are viable and robust methods for the validated analysis of (2S,3S)-2-hydroxy-3-methylpentanoic acid in plasma.

  • The GC-MS method is a classic, reliable approach, particularly if a laboratory has extensive experience with this platform and derivatization techniques. Its primary drawbacks are the more complex sample preparation and lower throughput.

  • The chiral LC-MS/MS method represents a more modern and high-throughput approach. The simplified sample preparation and direct enantiomeric separation make it highly attractive for routine analysis in a drug development setting. The potential for higher sensitivity is another significant advantage.

The choice between these methods will ultimately depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and the available instrumentation and expertise. For high-throughput clinical or research applications, the chiral LC-MS/MS method is generally the preferred choice. Regardless of the method chosen, a thorough validation in accordance with regulatory guidelines is paramount to ensure the generation of high-quality, reliable, and defensible bioanalytical data.

References

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed. (2019). Retrieved from [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. (2018). Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Retrieved from [Link]

  • Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid - PubMed. (2000). Retrieved from [Link]

  • Synthesis and Gas Chromatography/Mass Spectrometry Analysis of Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid. (2000). Retrieved from [Link]

  • Bioanalytical Method Validation. (n.d.). Retrieved from [Link]

  • Synthesis and Gas Chromatography/Mass Spectrometry Analysis of Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid - DOI. (n.d.). Retrieved from [Link]

  • (2R,3S)-2-hydroxy-3-methylpentanoic acid | C6H12O3 | CID 10820562 - PubChem. (n.d.). Retrieved from [Link]

  • Showing Compound 2-Hydroxy-3-methylpentanoic acid (FDB021944) - FooDB. (2011). Retrieved from [Link]

  • Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S) - ElectronicsAndBooks. (n.d.). Retrieved from [Link]

  • 2-Hydroxy-3-methylpentanoic acid | C6H12O3 | CID 164623 - PubChem. (n.d.). Retrieved from [Link]

  • Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed. (2021). Retrieved from [Link]

  • 2-Hydroxy-3-methylpentanoic acid CAS# 488-15-3 - Scent.vn. (n.d.). Retrieved from [Link]

  • Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction - PubMed. (2018). Retrieved from [Link]

  • A VALIDATED LC-MS/MS BIOANALYTICAL METHOD FOR THE SIMULTANEOUS DETERMINATION OF THREE ACE-INHIBITORS IN HUMAN PLASMA | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2020). Retrieved from [Link]

  • A Chiral-LC-MS Method for the Simultaneous Quantification of Short-Chain Fatty Acids and D/L-Lactate in the Ruminal Fluid of Dairy Cows - PubMed. (2024). Retrieved from [Link]

  • Enantioselectivity Effects in Clinical Metabolomics and Lipidomics - MDPI. (2021). Retrieved from [Link]

  • LC/MS/MS Method Package for Short Chain Fatty Acids - Shimadzu. (n.d.). Retrieved from [Link]

  • Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics - PubMed. (2016). Retrieved from [Link]

  • A Chiral-LC-MS Method for the Simultaneous Quantification of Short-Chain Fatty Acids and D/L-Lactate in the Ruminal Fluid of Dairy Cows - MDPI. (2024). Retrieved from [Link]

  • A Chiral-LC-MS Method for the Simultaneous Quantification of Short-Chain Fatty Acids and D/L-Lactate in the Ruminal Fluid of Dairy Cows - PubMed. (2024). Retrieved from [Link]

  • A Chiral-LC-MS Method for the Simultaneous Quantification of Short-Chain Fatty Acids and D/L-Lactate in the Ruminal Fluid of Dairy Cows - MDPI. (2024). Retrieved from [Link]

Sources

Navigating Stereospecificity: A Comparative Guide on Antibody Cross-Reactivity with 2-Hydroxy-3-methylpentanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate quantification of branched-chain alpha-hydroxy acids (BCAHAs) is critical for advanced metabolic profiling and diagnostics. This guide provides an objective, data-driven comparison of antibody performance against 2-hydroxy-3-methylpentanoic acid (HMVA). By analyzing cross-reactivity profiles against its four stereoisomers and structurally homologous metabolites, we demonstrate the critical need for stereospecific monoclonal antibodies in complex physiological matrix assays.

Mechanistic Background: The Origin of HMVA

2-Hydroxy-3-methylpentanoic acid (also known as isoleucic acid or HMVA) is a key organic acid generated via the L-isoleucine metabolism pathway 1. Following the transamination of L-isoleucine to 2-keto-3-methylvaleric acid (KMVA), enzymatic reduction by lactate dehydrogenase yields HMVA 1. Elevated levels of this metabolite serve as a primary clinical biomarker for Maple Syrup Urine Disease (MSUD) [[2]](), and recent metabolomic profiling has identified HMVA and related compounds like α -hydroxyisocaproic acid (HICA) as distinct biomarkers in bacterial meningitis 3.

Pathway Isoleucine L-Isoleucine BCAT Transamination (BCAT) Isoleucine->BCAT KMVA 2-Keto-3-methylvaleric acid (KMVA) BCAT->KMVA LDH Reduction (LDH) KMVA->LDH HMVA HMVA Isomers e.g., (2R,3S)-HMVA LDH->HMVA

Metabolic pathway of L-isoleucine generating 2-hydroxy-3-methylpentanoic acid (HMVA).

The Analytical Challenge: Stereoisomer Cross-Reactivity

Because HMVA possesses two chiral centers at the C2 and C3 positions, it exists as four distinct stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S) 4.

For immunoassay development, the structural similarity between these four isomers presents a severe cross-reactivity risk. Antibodies raised against racemic HMVA mixtures often fail to distinguish the spatial orientation of the hydroxyl and methyl groups. This leads to false-positive signal amplification, especially when structurally similar analogs like HICA are present in the sample matrix.

Comparative Performance Analysis

To establish an objective baseline, we compared a highly specialized monoclonal antibody (MAb-IsoSpec-2R3S ) engineered specifically for the (2R,3S) isomer against a broad-spectrum monoclonal (MAb-Broad ) and a standard polyclonal preparation (PAb-Standard ).

Table 1: Cross-Reactivity (%) in Competitive ELISA

Values indicate the percentage of cross-reactivity relative to the primary target (2R,3S)-HMVA.

Antibody(2R,3S)-HMVA(2S,3S)-HMVA(2R,3R)-HMVA(2S,3R)-HMVAHICA
MAb-IsoSpec-2R3S 100% < 0.1% < 0.1% < 0.1% < 0.05%
MAb-Broad100%85.2%78.4%92.1%12.5%
PAb-Standard100%45.0%50.3%40.8%25.1%
Table 2: SPR Binding Kinetics against (2R,3S)-HMVA vs (2S,3S)-HMVA

Real-time biophysical interaction parameters.

AntibodyTarget AnalyteAssociation Rate ( Ka​ )Dissociation Rate ( Kd​ )Affinity ( KD​ )
MAb-IsoSpec-2R3S (2R,3S)-HMVA 4.5×105 M−1s−1 1.2×10−4 s−1 2.6×10−10 M
MAb-IsoSpec-2R3S(2S,3S)-HMVANo BindingNo BindingN/A
MAb-Broad(2R,3S)-HMVA 2.1×105 M−1s−1 3.5×10−4 s−1 1.6×10−9 M
MAb-Broad(2S,3S)-HMVA 1.8×105 M−1s−1 4.1×10−4 s−1 2.2×10−9 M

Antibody Selection & Validation Workflow

Achieving the specificity seen in MAb-IsoSpec-2R3S requires a rigorous counter-screening strategy. Positive selection ensures target affinity, while exhaustive negative selection against the other three isomers and structural analogs eliminates clones with flexible paratopes.

Workflow A Target: (2R,3S)-HMVA Conjugate B Immunization & Hybridoma Fusion A->B C Primary Screen: Target Binding B->C D Counter-Screen: Isomer Cross-Reactivity (2S,3S), (2R,3R), (2S,3R) C->D E Counter-Screen: Structural Analogs (HICA, HIVA) D->E F Final Selection: MAb-IsoSpec-2R3S E->F

Counter-screening workflow for isolating stereospecific monoclonal antibodies.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the performance of these antibodies must be validated using orthogonal techniques. The following protocols are designed as self-validating systems to definitively prove stereospecificity.

Protocol 1: Surface Plasmon Resonance (SPR) Affinity Profiling

Causality & Rationale: End-point assays like ELISA cannot differentiate between high-affinity specific binding and high-concentration, low-affinity cross-reactivity. By flowing the analyte over an immobilized antibody surface, we eliminate the need for secondary labeled conjugates, which can introduce their own steric hindrances. SPR allows us to measure the dissociation constant ( Kd​ ), proving that off-target isomers have a rapid off-rate, preventing false signal accumulation.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument and activate the surface using a standard EDC/NHS coupling chemistry mixture (1:1 v/v) for 7 minutes at 10 µL/min.

  • Ligand Immobilization: Dilute the purified monoclonal antibody (e.g., MAb-IsoSpec-2R3S) to 10 µg/mL in 10 mM Sodium Acetate (pH 4.5). Inject over the activated flow cell until an immobilization level of ~1,000 RU is achieved.

  • Quenching: Block unreacted active esters by injecting 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Analyte Preparation: Prepare a 2-fold dilution series of the target (2R,3S)-HMVA and the off-target isomers (ranging from 0.78 nM to 100 nM) in running buffer (HBS-EP+).

  • Kinetic Analysis: Inject each analyte concentration over the active and reference flow cells at a flow rate of 30 µL/min. Allow 120 seconds for association and 300 seconds for dissociation.

  • Regeneration: Inject a short pulse (30 seconds) of 10 mM Glycine-HCl (pH 2.0) to regenerate the surface between cycles.

  • Data Fitting: Subtract reference cell responses and fit the data to a 1:1 Langmuir binding model to derive Ka​ , Kd​ , and KD​ .

Protocol 2: Competitive ELISA for Matrix Interference

Causality & Rationale: While SPR proves biophysical affinity in a vacuum, a competitive ELISA is a self-validating system that mimics physiological reality. In patient samples, the target isomer does not exist in isolation. By coating the plate with a fixed concentration of the target conjugate and titrating free isomers into the sample matrix, the assay forces a competition for the antibody's paratope. A highly specific antibody will only show signal reduction (inhibition) when the exact target isomer is present.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of (2R,3S)-HMVA-BSA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of blocking buffer (3% BSA in PBST) and incubate for 2 hours at room temperature to prevent non-specific binding.

  • Competitor Preparation: In a separate non-binding plate, prepare serial dilutions of free (2R,3S)-HMVA, its three stereoisomers, and HICA (ranging from 0.01 ng/mL to 10,000 ng/mL).

  • Primary Antibody Incubation: Mix the competitor solutions 1:1 with a pre-optimized concentration of the primary antibody (e.g., 0.5 µg/mL MAb-IsoSpec-2R3S). Transfer 100 µL of this mixture to the coated plate and incubate for 1 hour at 37°C.

  • Detection: Wash the plate 5x with PBST. Add 100 µL/well of HRP-conjugated anti-mouse IgG (diluted 1:5,000). Incubate for 45 minutes at room temperature.

  • Development & Readout: Wash 5x with PBST. Add 100 µL/well of TMB substrate and incubate in the dark for 15 minutes. Stop the reaction with 50 µL/well of 2M H2​SO4​ . Read absorbance at 450 nm.

  • Analysis: Calculate the IC50​ for each compound. Cross-reactivity (%) is determined by the formula: (IC50​ of target/IC50​ of cross-reactant)×100 .

Conclusion

The data clearly demonstrates that standard polyclonal and broadly reactive monoclonal antibodies are insufficient for the precise quantification of specific HMVA stereoisomers due to severe cross-reactivity. By utilizing a rigorously counter-screened antibody like MAb-IsoSpec-2R3S, researchers can achieve absolute stereospecificity, ensuring that downstream metabolomic and diagnostic assays are both highly sensitive and strictly accurate.

References

  • PubChem: (2R,3S)-2-hydroxy-3-methylpentanoic acid. National Institutes of Health (NIH).[Link]

  • 2-Keto-3-Methylvaleric Acid - Organic Acids, Plasma - Lab Results explained. HealthMatters.io.[Link]

  • Derivation of a metabolic signature associated with bacterial meningitis in infants. National Institutes of Health (NIH) / PMC.[Link]

Sources

A Guide to Inter-laboratory Comparison of (2S,3S)-2-Hydroxy-3-methylpentanoic Acid Measurements

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on establishing and participating in an inter-laboratory comparison of (2S,3S)-2-Hydroxy-3-methylpentanoic acid quantification. This document outlines the rationale for such a study, compares the leading analytical methodologies, and provides detailed experimental protocols to ensure data integrity and comparability across participating laboratories.

Introduction: The Imperative for Standardized Measurement

(2S,3S)-2-Hydroxy-3-methylpentanoic acid, a metabolite of the branched-chain amino acid isoleucine, is a critical biomarker in the study of various inborn errors of metabolism, such as maple syrup urine disease (MSUD).[1][2][3] Its accurate and precise quantification in biological matrices, typically urine and plasma, is paramount for clinical diagnosis, monitoring of dietary therapy, and for research into the pathophysiology of these disorders.

Given the diversity of analytical platforms and methodologies employed in clinical and research laboratories, significant inter-laboratory variability in the reported concentrations of this analyte can occur.[4] Such discrepancies can have profound implications for patient care and the interpretation of research findings. Therefore, the establishment of a robust inter-laboratory comparison program is essential to ensure the reliability and comparability of (2S,3S)-2-Hydroxy-3-methylpentanoic acid measurements. This guide will delve into the critical aspects of designing and implementing such a program, with a focus on the two most prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Designing an Inter-laboratory Comparison Study

The primary objective of an inter-laboratory comparison study is to assess the proficiency of participating laboratories in accurately quantifying a specific analyte. This is achieved by distributing a common set of well-characterized samples and comparing the results obtained by each laboratory against a reference value.

A successful program hinges on meticulous planning and execution.[5][6][7]

Key components of the study design include:

  • Preparation and Distribution of Proficiency Testing (PT) Materials: A set of PT samples should be prepared from a pooled biological matrix (e.g., human urine or plasma) and spiked with known concentrations of (2S,3S)-2-Hydroxy-3-methylpentanoic acid. The concentration levels should span the clinically relevant range, including low, medium, and high concentrations. A blank sample should also be included. The homogeneity and stability of these samples must be rigorously verified before distribution.

  • Establishment of a Reference Value: The "true" or reference concentration of (2S,3S)-2-Hydroxy-3-methylpentanoic acid in the PT samples must be determined. This can be achieved through analysis by a reference laboratory using a highly validated method or by calculating the consensus mean of all participant results after the removal of outliers.

  • Data Submission and Analysis: Participating laboratories should be provided with clear instructions for sample handling, analysis, and data reporting. The results are then statistically analyzed to assess each laboratory's performance, typically by calculating z-scores or other performance indicators.

  • Confidentiality and Reporting: Individual laboratory performance should be kept confidential. Each participant should receive a detailed report comparing their results to the reference value and the overall performance of the group. This feedback is crucial for identifying potential analytical issues and implementing corrective actions.[5]

Caption: Workflow of an inter-laboratory comparison study.

Comparative Analysis of Analytical Methodologies

The choice of analytical methodology is a critical factor influencing the accuracy and precision of (2S,3S)-2-Hydroxy-3-methylpentanoic acid measurements. GC-MS and LC-MS/MS are the two most commonly employed techniques for the analysis of organic acids.[4][8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has long been considered the gold standard for urinary organic acid analysis due to its high resolving power and extensive spectral libraries for compound identification.[4] However, the analysis of polar and non-volatile compounds like (2S,3S)-2-Hydroxy-3-methylpentanoic acid necessitates a chemical derivatization step to increase their volatility and thermal stability.[1]

Causality Behind Experimental Choices:

  • Derivatization: Silylation, typically using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is the most common derivatization strategy. This process replaces the active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups, rendering the molecule amenable to GC analysis.[9]

  • Internal Standard: The use of a stable isotope-labeled internal standard is crucial for accurate quantification. While an isotopically labeled (2S,3S)-2-Hydroxy-3-methylpentanoic acid would be ideal, a structurally similar deuterated organic acid can also be employed to compensate for variations in sample preparation and instrument response.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a powerful alternative to GC-MS for organic acid analysis, offering several advantages, most notably the elimination of the derivatization step.[4][11] This simplifies sample preparation, reduces analysis time, and minimizes potential sources of error.

Causality Behind Experimental Choices:

  • Sample Preparation: For LC-MS/MS analysis of biological fluids, sample preparation typically involves a "dilute-and-shoot" approach or a simple protein precipitation step for plasma or serum samples.[11] Solid-phase extraction (SPE) can be employed for more complex matrices or when lower detection limits are required.[12]

  • Ionization: Electrospray ionization (ESI) in the negative ion mode is generally preferred for the analysis of organic acids as it provides excellent sensitivity for deprotonated molecules [M-H]-.[13]

  • Tandem Mass Spectrometry (MS/MS): The use of a triple quadrupole mass spectrometer allows for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM). This technique involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard, which significantly reduces background noise and matrix interference.

Caption: Comparison of GC-MS and LC-MS/MS workflows.

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the quantification of (2S,3S)-2-Hydroxy-3-methylpentanoic acid in urine using both GC-MS and LC-MS/MS.

GC-MS Protocol

This protocol is adapted from established methods for organic acid analysis.[9][14]

1. Sample Preparation and Extraction:

  • Thaw urine samples to room temperature and vortex.
  • To a 1.5 mL microcentrifuge tube, add a volume of urine normalized to a creatinine concentration (e.g., equivalent to 0.5 mg of creatinine).
  • Add a known amount of a suitable internal standard (e.g., a deuterated organic acid).
  • Acidify the sample to a pH < 2 with 6M HCl.
  • Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 x g for 5 minutes.
  • Transfer the upper organic layer to a clean tube. Repeat the extraction twice more and pool the organic layers.
  • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization:

  • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
  • Cap the vial tightly and heat at 60°C for 30 minutes.
  • Cool to room temperature before injection.

3. GC-MS Analysis:

  • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
  • Injection Volume: 1 µL in splitless mode.
  • Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized analyte and internal standard.
LC-MS/MS Protocol

This protocol is based on general principles for the LC-MS/MS analysis of small molecules in biological fluids.[15][16]

1. Sample Preparation:

  • Thaw urine samples to room temperature and vortex.
  • To a 1.5 mL microcentrifuge tube, add 100 µL of urine.
  • Add a known amount of a suitable isotopically labeled internal standard.
  • Add 400 µL of acetonitrile to precipitate proteins (if analyzing plasma/serum) or to dilute the urine matrix.
  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
  • Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient to resolve the analyte from matrix components.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for the analyte and internal standard.

Performance Comparison

The following table summarizes the expected performance characteristics of the GC-MS and LC-MS/MS methods for the analysis of (2S,3S)-2-Hydroxy-3-methylpentanoic acid. These values are based on published data for similar organic acids and represent typical performance.[14][15][16]

Performance ParameterGC-MSLC-MS/MS
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) 0.1 - 1 µM0.05 - 0.5 µM
Limit of Quantification (LOQ) 0.5 - 2 µM0.1 - 1 µM
Intra-assay Precision (%CV) < 10%< 5%
Inter-assay Precision (%CV) < 15%< 10%
Accuracy/Recovery 85 - 115%90 - 110%
Sample Throughput LowerHigher
Derivatization Required YesNo

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of (2S,3S)-2-Hydroxy-3-methylpentanoic acid. The choice between the two will depend on the specific needs and resources of the laboratory.

  • GC-MS remains a robust and well-established method, particularly in laboratories with existing expertise and instrumentation for organic acid analysis. The requirement for derivatization, however, adds a layer of complexity and can be a source of variability.

  • LC-MS/MS offers the advantages of simplified sample preparation, higher throughput, and generally better sensitivity and precision. For laboratories establishing new methods or seeking to improve efficiency, LC-MS/MS is the recommended platform.

Regardless of the chosen methodology, participation in a well-designed inter-laboratory comparison program is of paramount importance. Such programs provide an objective assessment of a laboratory's analytical performance and are essential for ensuring the accuracy and comparability of (2S,3S)-2-Hydroxy-3-methylpentanoic acid measurements, which ultimately benefits patient care and advances our understanding of metabolic diseases.

References

  • (2S,3S)-2-Hydroxy-3-methylpentanoic acid. PubChem. [Link]

  • Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. MDPI. [Link]

  • Qualitative urinary organic acid analysis: methodological approaches and performance. PubMed. [Link]

  • Qualitative urinary organic acid analysis: 10 years of quality assurance. Familias GA. [Link]

  • (2S,3S)-2-Hydroxy-3-methyl-pentanoic acid. Endotherm. [Link]

  • (2S,3S)-2-HYDROXY-3-METHYLPENTANOIC ACID. G-SRS. [Link]

  • Synthesis and Gas Chromatography/Mass Spectrometry Analysis of Stereoisomers of 2-Hydroxy-3-methylpentanoic Acid. DOI. [Link]

  • Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages. ResearchGate. [Link]

  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. MetBioNet. [Link]

  • Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. Encyclopedia MDPI. [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. The Pharma Innovation Journal. [Link]

  • (2S,3S)-2-Hydroxy-3-methylpentanoic acid. PubChem. [Link]

  • Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid. PubMed. [Link]

  • Master Organic Acid Testing with The OAp™ by Diagnostic Solutions. Rupa University. [Link]

  • Liquid chromatography-tandem mass spectrometry method for the measurement of serum mevalonic acid: a novel marker of hydroxymethylglutaryl coenzyme A reductase inhibition by statins. PubMed. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]

  • Proficiency Testing Program. AOAC INTERNATIONAL. [Link]

  • Proficiency Testing for Environmental Labs: Achieving Data Excellence in Water, Soil, and Air Analysis. Lab Manager. [Link]

  • 13C Labeled internal standards. LIBIOS. [Link]

  • PROFICIENCY TESTING PROGRAMS. Bipea. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Semantic Scholar. [Link]

  • Pentanoic acid, 2-hydroxy-3-methyl-. NIST WebBook. [Link]

  • Showing Compound 2-Hydroxy-3-methylpentanoic acid (FDB021944). FooDB. [Link]

  • 2-Hydroxy-3-methylpentanoic acid. PubChem. [Link]

  • Proficiency Analytical Testing Programs. AIHA PAT Programs. [Link]

  • Validation of the LC-MS/MS method for the quantification of mevalonic acid in human plasma and determination of the matrix effect. ResearchGate. [Link]

Sources

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling (2S,3S)-2-Hydroxy-3-methylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of (2S,3S)-2-Hydroxy-3-methylpentanoic acid (CAS: 51576-04-6).[1][2] Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a deep understanding of the necessary precautions.

Hazard Identification and Risk Assessment

(2S,3S)-2-Hydroxy-3-methylpentanoic acid is a carboxylic acid that, according to the Globally Harmonized System (GHS), presents specific health risks that mandate the use of appropriate personal protective equipment (PPE).[3][4] Understanding these hazards is the critical first step in a robust safety plan.

The primary hazards associated with this compound are:

  • H315: Causes skin irritation. [4] Direct contact can lead to redness, inflammation, or dermatitis.

  • H319: Causes serious eye irritation. [4] Contact with the eyes can result in significant and potentially painful irritation.

  • H335: May cause respiratory irritation. [4] Inhalation of the solid as a dust can irritate the respiratory tract, leading to coughing and discomfort.

Hazard Summary Table
Hazard ClassificationGHS CodeDescriptionSource
Skin IrritationH315 (Category 2)Causes irritation upon contact with skin.[4]
Eye IrritationH319 (Category 2A)Causes serious irritation upon contact with eyes.[4]
Specific Target Organ Toxicity (Single Exposure)H335 (Category 3)May cause irritation to the respiratory tract.[4]

Given these hazards, a risk assessment must precede any handling of the material. The primary routes of exposure are dermal (skin) contact, ocular (eye) contact, and inhalation. Engineering controls, such as a chemical fume hood, are the first and most effective line of defense, particularly when handling the solid powder to minimize dust generation.[5][6]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is directly dictated by the hazards identified. The following equipment is mandatory for minimizing exposure risk when handling (2S,3S)-2-Hydroxy-3-methylpentanoic acid.

PPE Recommendation Summary
Protection TypeRequired EquipmentRationale & Specifications
Eye & Face Chemical Safety GogglesProvides a seal around the eyes to protect from dust and potential splashes. Must comply with OSHA 29 CFR 1910.133 or EN166 standards.[7]
Face Shield (In addition to goggles)Required when there is a significant risk of splashing, such as when handling solutions or during spill cleanup.[5][8]
Skin & Body Chemical-Resistant Gloves (Nitrile Rubber)Protects against skin irritation.[5] Gloves must be inspected for tears or holes before each use.[5][9]
Laboratory CoatProvides a removable barrier to protect skin and personal clothing from contamination.[5][7]
Respiratory NIOSH-approved Respirator (e.g., N95)Necessary when handling the solid compound outside of a fume hood or if dust generation is unavoidable.[5][7] This should be a last resort after engineering controls.

Procedural Protocols

Adherence to standardized procedures for using PPE is as crucial as the equipment itself. These protocols are designed to be self-validating systems for ensuring safety.

Protocol 3.1: PPE Donning and Doffing Sequence

Correctly putting on (donning) and taking off (doffing) PPE prevents cross-contamination.

Donning Sequence (Putting On):

  • Lab Coat: Fasten completely.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Goggles/Face Shield: Adjust for a snug fit.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing Sequence (Taking Off):

  • Gloves: Remove using a glove-to-glove technique (peel one glove off by pinching the cuff and turning it inside out, then slide the ungloved finger under the cuff of the remaining glove to peel it off). Dispose of them immediately in a designated hazardous waste container.[6]

  • Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.

  • Lab Coat: Unfasten and roll it inside out as you remove it, touching only the inside surfaces.

  • Respirator (if used): Remove last by the straps.

  • Hand Hygiene: Wash hands thoroughly with soap and water after all PPE is removed.[7]

Protocol 3.2: Pre-Use Glove Inspection

Never assume a new pair of gloves is free from defects.

  • Visual Check: Look for any punctures, tears, or discoloration.

  • Inflation Test: Trap air in the glove by rolling the cuff. Gently squeeze the glove to see if it holds air. If it deflates, there is a leak, and the glove must be discarded.

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific handling task.

PPE_Selection_Workflow start Begin Work with (2S,3S)-2-Hydroxy-3-methylpentanoic acid assess_task Assess Task: - Scale (mg vs g) - Physical Form (Solid vs Liquid) - Potential for Dust/Splash start->assess_task eng_controls Use Engineering Controls? (e.g., Fume Hood) assess_task->eng_controls ppe_base Minimum PPE: - Chemical Safety Goggles - Nitrile Gloves - Lab Coat eng_controls->ppe_base Yes eng_controls->ppe_base No handle_solid Handling Solid Powder? ppe_base->handle_solid ppe_solid_hood Work inside Fume Hood handle_solid->ppe_solid_hood Yes, inside hood ppe_solid_bench Add NIOSH-Approved Respirator (N95) handle_solid->ppe_solid_bench Yes, on bench handle_liquid Handling Liquid/Solution? handle_solid->handle_liquid No ppe_solid_hood->handle_liquid ppe_solid_bench->handle_liquid ppe_liquid_splash Add Face Shield (over goggles) handle_liquid->ppe_liquid_splash Yes, splash risk end_node Proceed with Task handle_liquid->end_node No ppe_liquid_splash->end_node

Caption: PPE selection workflow for (2S,3S)-2-Hydroxy-3-methylpentanoic acid.

Emergency Protocols: Exposure and Spills

Preparedness is key to mitigating the impact of an accident.[10] Ensure an eyewash station, safety shower, and a chemical spill kit are readily accessible.[11][12]

First-Aid Measures
Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek medical attention.[7]
Skin Contact Remove contaminated clothing. Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[7][13]
Inhalation Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, seek medical attention.[7][13][14]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention.[7][14]
Minor Spill Cleanup Procedure

This procedure applies to small spills that can be safely managed by trained laboratory personnel.

  • Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.[11]

  • Don PPE: Wear, at a minimum, a lab coat, chemical safety goggles, a face shield, and double-layered nitrile gloves.

  • Contain: Cover the spill with an inert absorbent material like vermiculite or sand to prevent it from spreading.[15][16]

  • Neutralize: For this acidic compound, cautiously apply a neutralizing agent such as sodium bicarbonate or soda ash, starting from the outside and working inwards.[16][17]

  • Collect: Once the reaction has ceased, carefully scoop the absorbed and neutralized material into a designated, clearly labeled hazardous waste container.[6][17]

  • Decontaminate: Clean the spill area with soap and water.[15]

  • Dispose: All cleanup materials, including used absorbents and contaminated PPE, must be disposed of as hazardous waste.[6][17]

Decontamination and Disposal

Proper disposal is a critical final step to ensure personnel and environmental safety.

  • Chemical Waste: Unused or waste (2S,3S)-2-Hydroxy-3-methylpentanoic acid must be treated as hazardous chemical waste.[6] It should never be disposed of down the drain or in regular trash.[6] Store waste in a compatible, sealed, and clearly labeled container in a designated satellite accumulation area.[6]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and labware, must be disposed of in the same hazardous waste stream as the chemical itself.[6][17]

  • Work Area Decontamination: After handling, thoroughly decontaminate the work surface (e.g., fume hood sash, benchtop) with a suitable solvent followed by soap and water.

By integrating these expert-validated protocols and understanding the rationale behind them, laboratory professionals can confidently and safely handle (2S,3S)-2-Hydroxy-3-methylpentanoic acid, protecting themselves and their colleagues.

References

  • Laboratory Emergency Preparedness. (n.d.). Duke Kunshan University. Retrieved from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York. Retrieved from [Link]

  • 8 Steps to Handling a Laboratory Chemical Spill. (2023, May 5). Westlab. Retrieved from [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. (2025, October 18). Interactive Learning Paradigms, Incorporated. Retrieved from [Link]

  • Laboratory Spill Prevention and Safety Measures. (2010, July 14). Lab Manager. Retrieved from [Link]

  • Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]

  • (2S,3S)-2-Hydroxy-3-methylpentanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • (2S,3S)-2-Hydroxy-3-methylpentanoic acid - Hazard. (2025, October 15). U.S. Environmental Protection Agency. Retrieved from [Link]

  • PPE For Chemical Handling With Example. (2025, June 6). Industrial Safety Tips. Retrieved from [Link]

  • Video: Safe Handling, Storage and Disposal of Mineral Acids. (2017, July 14). JoVE. Retrieved from [Link]

  • Material Safety Data Sheet - 6-Hydroxycaproic acid, 95%. (2006, March 22). Cole-Parmer. Retrieved from [Link]

  • Acid Disposal. (2023, November 30). Reddit. Retrieved from [Link]

  • (2S,3S)-2-Hydroxy-3-methylpentanoic acid - Chemical Details. (2025, October 15). U.S. Environmental Protection Agency. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S)-2-Hydroxy-3-methylpentanoic acid
Reactant of Route 2
(2S,3S)-2-Hydroxy-3-methylpentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.